Pledox
Description
Properties
CAS No. |
1401243-67-1 |
|---|---|
Molecular Formula |
C110H150Ca4MnN20O70P10 |
Molecular Weight |
3397.4 g/mol |
IUPAC Name |
tetracalcium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/5C22H32N4O14P2.4Ca.Mn/c5*1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;;/h5*5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;;/q;;;;;5*+2/p-10 |
InChI Key |
QAOJLUYEMFXJGX-UHFFFAOYSA-D |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Mn+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Review of the Mechanism of Action of Pledox (Calmangafodipir)
Executive Summary: Pledox® (calmangafodipir) is a pharmaceutical agent developed to prevent chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of platinum-based agents like oxaliplatin (B1677828).[1][2] Its primary mechanism of action is rooted in its function as a potent superoxide (B77818) dismutase (SOD) mimetic, specifically mimicking the mitochondrial enzyme MnSOD to counteract oxidative stress.[2][3] Additional proposed mechanisms include the chelation of iron and platinum ions.[4][5] Preclinical studies and a Phase IIb clinical trial (PLIANT) demonstrated significant neuroprotective effects.[2][6] However, the subsequent Phase III POLAR program was terminated prematurely, failing to meet its primary efficacy endpoint and unexpectedly showing an increased risk of CIPN.[7][8] Evidence suggests this contradictory outcome was due to a critical change in the administration protocol, leading to a detrimental redox interaction between calmangafodipir and oxaliplatin.[9][10] This whitepaper provides a detailed review of the biochemical mechanisms, summarizes quantitative data from key clinical trials, details experimental protocols, and analyzes the discrepancies in clinical outcomes.
Introduction: The Challenge of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Oxaliplatin, a cornerstone of treatment for colorectal cancer, induces chronic CIPN in a cumulative, dose-dependent manner.[1] This neurotoxicity, characterized by pain, tingling, and numbness, can severely impact a patient's quality of life and often necessitates dose reduction or discontinuation of an otherwise effective cancer therapy.[1] The pathophysiology of CIPN is multifactorial, but mitochondrial dysfunction and the resulting oxidative stress are considered key drivers.[1][11] this compound (calmangafodipir) was developed as a selective cytoprotective agent to mitigate this oxidative damage in healthy nerve cells without compromising the antitumor efficacy of chemotherapy.[2][12]
Core Mechanism of Action: Mimicking Superoxide Dismutase
The primary therapeutic action of calmangafodipir is its ability to function as a low-molecular-weight mimetic of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[3][12]
-
Oxidative Stress: Chemotherapy agents like oxaliplatin can lead to an overproduction of reactive oxygen species (ROS) in healthy tissues, particularly within the mitochondria.[11][12] The most prominent of these is the superoxide anion (O₂⁻).[11]
-
MnSOD Function: MnSOD is a crucial mitochondrial enzyme that catalyzes the dismutation (a reaction where a substance is simultaneously oxidized and reduced) of two superoxide anions into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).[3][13] H₂O₂ is subsequently converted to water by other enzymes like catalase.
-
This compound as a Mimetic: Calmangafodipir contains a manganese ion (Mn²⁺) stably chelated within a fodipir (B38996) (dipyridoxyl diphosphate, DPDP) ligand.[3][13] This intact complex mimics the active site of MnSOD, catalytically neutralizing superoxide radicals and thereby reducing oxidative stress in healthy cells, such as peripheral neurons.[2][14]
Calmangafodipir was developed as a more stable successor to mangafodipir. By replacing 80% of the manganese ions with calcium ions, its stability in vivo is significantly increased, reducing the release of free Mn²⁺ and enhancing its therapeutic activity as an SOD mimetic.[3][12]
Secondary and Proposed Mechanisms
Beyond its well-established SOD mimetic activity, other biochemical properties of calmangafodipir may contribute to its cytoprotective effects.
-
Iron Chelation: Calmangafodipir is a strong iron chelator.[1][4] By binding free iron, it may prevent the Fenton reaction, a chemical process where iron catalyzes the conversion of hydrogen peroxide into the highly damaging hydroxyl radical. This dual action of scavenging superoxide and preventing hydroxyl radical formation could provide comprehensive protection against ROS.[4]
-
Platinum Chelation (Hypothesis): An alternative hypothesis suggests that the fodipir ligand itself, or its metabolites, can act as a chelation agent for the platinum (Pt²⁺) derived from oxaliplatin.[5][15] Electron paramagnetic resonance studies have shown that Pt²⁺ can outcompete Mn²⁺ for binding to the fodipir ligand.[5] This action could facilitate the mobilization and renal excretion of platinum, thereby reducing its accumulation in dorsal root ganglia and mitigating the root cause of chronic neurotoxicity.[5][10]
Preclinical Evidence
Preclinical studies have consistently supported the neuroprotective efficacy of calmangafodipir. In a key mouse model of oxaliplatin-induced peripheral neurotoxicity, calmangafodipir demonstrated significant protective effects.[4][6]
| Preclinical Study Finding | Model | Dose | Outcome | Reference |
| Protection against Neuropathy | Mouse model of oxaliplatin-induced neurotoxicity | 5 mg/kg | Prevented mechanical allodynia, cold hyperalgesia, and loss of intraepidermal nerve fibers. | [4][6] |
| Superior Myelosuppression Protection | BALB/c mice treated with oxaliplatin | 6.5 µmol/kg | Significantly more efficacious than mangafodipir in protecting against oxaliplatin-induced leukopenia. | [12] |
| Enhanced Antitumor Activity | CT26 tumor-bearing BALB/c mice | 6.5 µmol/kg | Increased the antitumor effect of oxaliplatin. | [12] |
Clinical Development and Quantitative Analysis
The clinical development of this compound yielded conflicting results between its Phase II and Phase III trials, providing a crucial lesson in translational medicine.
The PLIANT study showed that pre-treatment with calmangafodipir was promising for preventing oxaliplatin-induced neuropathy.[2]
| PLIANT Study (Phase IIb) - Key Efficacy Results | Placebo (n=60) | Calmangafodipir 2 µmol/kg (n=57) | Calmangafodipir 5 µmol/kg (n=45) | p-value | Reference |
| Patient-Reported Cold Allodynia (Mean Score) | 2.3 | - | - | < 0.05 | [2][16] |
| Patient-Reported Sensory Symptoms (Leonard Scale, Mean Score, Follow-up) | 7.3 | - | - | < 0.01 | [2][16] |
| Physician-Graded Neurotoxicity (Odds Ratio) | - | \multicolumn{2}{c | }{0.62 (all doses pooled)} | p = 0.16 | [2][16] |
| *Compared to pooled calmangafodipir groups. |
The POLAR program, designed to confirm the Phase II findings, was terminated early after an independent data safety monitoring board recommendation.[7] The trials failed to meet their primary endpoint and revealed unexpected negative outcomes.[7][17]
| POLAR Program (Phase III) - Combined Primary Endpoint | Placebo (n=176) | Calmangafodipir 5 µmol/kg (n=175) | Relative Risk (95% CI) | p-value | Reference |
| Patients with Moderate-to-Severe CIPN at Month 9 | 40.3% | 54.3% | 1.37 (1.01 - 1.86) | 0.045 | [8][17] |
| Serious Hypersensitivity Reactions | 0.8% | 3.6% | - | - | [8] |
Analysis of Clinical Trial Discrepancies: The Critical Role of Protocol
The starkly different outcomes between the PLIANT and POLAR trials are hypothesized to be the result of a critical change in the drug administration schedule.[9]
-
PLIANT (Phase II) Protocol: Calmangafodipir was administered as a 5-minute infusion 10 minutes prior to the start of the 2-hour oxaliplatin infusion.[2]
-
POLAR (Phase III) Protocol: Calmangafodipir was administered after the 2-hour oxaliplatin infusion, at a time when plasma concentrations of platinum metabolites are at their peak.[9][18]
This change is believed to have facilitated a detrimental redox interaction between the manganese (Mn²⁺) in calmangafodipir and the platinum (Pt²⁺) from oxaliplatin, exacerbating oxidative stress and leading to increased neurotoxicity instead of preventing it.[8][9][10]
Detailed Experimental Protocols
-
Objective: To evaluate the preventive effects of calmangafodipir on oxaliplatin-induced peripheral neuropathy.[2]
-
Design: Placebo-controlled, double-blinded, randomized Phase II study.[2]
-
Population: 173 patients with metastatic colorectal cancer (mCRC) treated with mFOLFOX6 in first or second line.[2]
-
Intervention Arms:
-
Placebo + mFOLFOX6
-
Calmangafodipir 2 µmol/kg + mFOLFOX6
-
Calmangafodipir 5 µmol/kg + mFOLFOX6[2]
-
-
Administration: Calmangafodipir or placebo was given as a 5-minute intravenous infusion 10 minutes prior to the oxaliplatin infusion for up to 8 cycles.[2]
-
Chemotherapy Regimen (mFOLFOX6): Oxaliplatin 85 mg/m², folinic acid 200 mg/m², 5-fluorouracil (B62378) (5-FU) bolus 400 mg/m², and 5-FU 2400 mg/m² continuous infusion for 46 hours, repeated every two weeks.[2]
-
Primary Endpoints: Neurotoxicity evaluated by the physician (Oxaliplatin Sanofi Specific Scale) and by the patient (cold allodynia test, Leonard scale).[2]
-
Objective: To confirm the efficacy and safety of calmangafodipir in preventing moderate-to-severe CIPN.[1]
-
Design: Two randomized, multicenter, double-blind, placebo-controlled studies (POLAR-A for adjuvant setting, POLAR-M for metastatic setting).[1][17]
-
Population: POLAR-A (n=301) for stage III or high-risk stage II CRC; POLAR-M (n=291) for mCRC.[17]
-
Intervention Arms (POLAR-A):
-
Placebo + mFOLFOX6
-
Calmangafodipir 5 µmol/kg + mFOLFOX6[17]
-
-
Intervention Arms (POLAR-M):
-
Placebo + mFOLFOX6
-
Calmangafodipir 2 µmol/kg + mFOLFOX6
-
Calmangafodipir 5 µmol/kg + mFOLFOX6[17]
-
-
Administration: The investigational product (calmangafodipir or placebo) was administered by intravenous infusion on the first day of each chemotherapy cycle, after the completion of the oxaliplatin infusion.[9][18]
-
Primary Endpoint: Patient-reported moderate-to-severe CIPN at 9 months after the first chemotherapy cycle, assessed using the validated FACT/GOG-NTx instrument.[7]
-
Objective: To determine if calmangafodipir could prevent manifestations of oxaliplatin-induced neurotoxicity.[4]
-
Model: Adult male CD1 mice.
-
Intervention: Oxaliplatin (OHP) was administered at 2.4 mg/kg/day for 5 consecutive days a week for 2 weeks. Calmangafodipir was administered at varying doses (e.g., 5 mg/kg) prior to OHP.
-
Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments, and thermal (cold) hyperalgesia was assessed using the cold plate test.
-
Pathological Assessment: Intraepidermal Nerve Fiber (IENF) density was quantified from skin biopsies of the hind paw to assess small fiber neuropathy.[4]
Conclusion
This compound (calmangafodipir) possesses a well-defined primary mechanism of action as a potent MnSOD mimetic, designed to protect healthy cells from the oxidative stress induced by chemotherapy.[3][14] This is supported by secondary mechanisms including iron chelation and a plausible hypothesis of platinum chelation.[4][5] While preclinical data and a Phase IIb study were highly encouraging, the failure of the Phase III POLAR program serves as a critical case study in drug development.[2][7] The evidence strongly suggests that the timing of administration relative to oxaliplatin infusion is paramount, with the altered protocol in the Phase III trials likely inducing a detrimental chemical interaction that negated and even reversed the drug's protective effects.[9] For researchers and drug developers, the story of this compound underscores that a sound biochemical mechanism of action, while essential, must be translated into clinical practice with meticulous attention to pharmacokinetic and pharmacodynamic interactions to achieve therapeutic success.
References
- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese- and Platinum-Driven Oxidative and Nitrosative Stress in Oxaliplatin-Associated CIPN with Special Reference to Ca4Mn(DPDP)5, MnDPDP and DPDP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egetis.com [egetis.com]
- 7. storage.mfn.se [storage.mfn.se]
- 8. researchgate.net [researchgate.net]
- 9. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Preventive Treatment of OxaLiplatin Induced peripherAl neuRopathy in Adjuvant Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
Calmangafodipir: A Technical Guide to its Superoxide Dismutase Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calmangafodipir, a manganese-based compound, has emerged as a promising therapeutic agent due to its potent superoxide (B77818) dismutase (SOD) mimetic activity. It functions as a low-molecular-weight mimic of the endogenous mitochondrial manganese superoxide dismutase (MnSOD), a critical enzyme in the cellular defense against oxidative stress. This document provides an in-depth technical overview of the core SOD mimetic activity of calmangafodipir, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways and experimental workflows. Calmangafodipir represents a significant advancement over its predecessor, mangafodipir, exhibiting superior chemical stability and therapeutic efficacy. This enhanced stability, achieved by replacing 80% of the manganese ions with calcium, reduces the in vivo dissociation of the active manganese complex, leading to a better safety profile and more potent cytoprotective effects.
Core Mechanism: Superoxide Dismutase Mimetic Activity
Calmangafodipir's therapeutic effects are primarily attributed to its ability to mimic the function of MnSOD.[1] This enzyme catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage to cellular components. The catalytic activity of calmangafodipir is centered on the redox cycling of its manganese ion (Mn²⁺/Mn³⁺) within the intact fodipir (B38996) complex.[1] This process effectively neutralizes superoxide radicals, which are implicated in the pathophysiology of numerous diseases, including chemotherapy-induced toxicities.[2][3][4]
The chemical structure of calmangafodipir, [Ca₄Mn(DPDP)₅], confers greater in vivo stability compared to mangafodipir (MnDPDP).[1][2] This increased stability is crucial as the therapeutic SOD mimetic activity is dependent on the intact Mn²⁺-fodipir complex.[1][3] In contrast, the MRI contrast properties of mangafodipir rely on the dissociation of Mn²⁺.[2][3] The substitution of manganese with calcium ions in calmangafodipir minimizes the transmetallation with plasma zinc, a primary driver of mangafodipir's instability, resulting in significantly lower dissociation of the manganese ion.[1]
Signaling Pathway of SOD Mimetic Activity
The following diagram illustrates the catalytic cycle of calmangafodipir in the dismutation of superoxide radicals.
Quantitative Data on Therapeutic Efficacy
Preclinical and clinical studies have demonstrated the protective effects of calmangafodipir against chemotherapy-induced toxicities. The following tables summarize key quantitative findings from these studies.
Table 1: Comparative Profile of Mangafodipir and Calmangafodipir
| Parameter | Mangafodipir | Calmangafodipir | Reference |
| In Vivo Mn²⁺ Dissociation | ~80% | Significantly lower | [1] |
| Primary Cause of Instability | Transmetallation with plasma Zn²⁺ | Stabilized by Ca²⁺ binding of plasma Zn²⁺ | [1] |
| Therapeutic Activity Dependence | Intact Mn²⁺-fodipir complex | Intact Mn²⁺-fodipir complex | [1] |
| Manganese Retention in Brain (after repeated dosing) | Higher | ~40% less than Mangafodipir | [1][3] |
| Primary Excretion Route of Intact Complex | Renal (Urine) | Renal (Urine) | [1] |
| Primary Excretion Route of Dissociated Mn²⁺ | Biliary (Slow) | Biliary (Slow) - but less dissociation occurs | [1] |
Table 2: Efficacy in Preclinical Models of Chemotherapy-Induced Toxicity
| Parameter | Condition | Calmangafodipir Dose | Outcome | Reference |
| Myelosuppression | Oxaliplatin-treated BALB/c mice | 6.5 µmol/kg | Significantly more efficacious in preventing WBC fall compared to an equivalent Mn²⁺ dose of mangafodipir. | [3] |
| Peripheral Neuropathy | Oxaliplatin-treated BALB/c mice | 5 mg/kg (intravenously) | Prevented mechanical allodynia and cold thermal hyperalgesia; prevented reduction in intraepidermal nerve fiber density. | [4][5] |
| Peripheral Neuropathy | Oxaliplatin-treated BALB/c mice | 2.5 and 10 mg/kg (intravenously) | Less effective than the 5 mg/kg dose, suggesting a U-shaped dose-response. | [4][5] |
| Antitumor Activity | Oxaliplatin-treated CT26 tumor-bearing BALB/c mice | 6.5 µmol/kg | Increased the antitumor activity of oxaliplatin (B1677828). | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of calmangafodipir's SOD mimetic activity.
In Vivo Model of Oxaliplatin-Induced Peripheral Neuropathy
This protocol describes the methodology used to assess the protective effects of calmangafodipir against oxaliplatin-induced peripheral neuropathy in mice.[4][5]
Animals:
-
Male BALB/c mice (10 weeks of age) were used for the study.
Experimental Groups:
-
Vehicle control
-
Oxaliplatin alone
-
Oxaliplatin + Calmangafodipir (2.5 mg/kg)
-
Oxaliplatin + Calmangafodipir (5 mg/kg)
-
Oxaliplatin + Calmangafodipir (10 mg/kg)
Treatment Schedule:
-
Oxaliplatin (2.4 mg/kg) was administered intraperitoneally three times a week for four weeks.
-
Calmangafodipir was administered intravenously 10 minutes before each oxaliplatin injection.
Behavioral Assessments:
-
Mechanical Allodynia: Assessed using the von Frey test.
-
Cold Thermal Hyperalgesia: Evaluated using the cold plate test.
Pathological Assessment:
-
Intraepidermal Nerve Fiber (IENF) Density: Skin biopsies were collected from the hind paws at the end of the treatment period. IENF density was quantified using immunohistochemistry and microscopy.
Experimental Workflow: In Vivo Neuropathy Study
SOD Mimetic Activity Assay (McCord-Fridovich Assay)
This is a widely used indirect assay to determine the SOD-like activity of compounds. It is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Principle:
-
The xanthine/xanthine oxidase reaction produces a steady flux of superoxide radicals.
-
These radicals reduce a chromogenic substrate (e.g., cytochrome c), leading to a measurable change in absorbance.
-
An SOD mimetic will compete with the substrate for superoxide radicals, thereby inhibiting the color change. The degree of inhibition is proportional to the SOD mimetic activity.
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
Xanthine
-
Cytochrome c (from horse heart)
-
Xanthine oxidase
-
Calmangafodipir (or other test compounds) at various concentrations
Procedure:
-
Prepare a reaction mixture containing buffer, xanthine, and cytochrome c in a cuvette.
-
Add the SOD mimetic at the desired concentration.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition of cytochrome c reduction caused by the SOD mimetic.
-
The concentration of the mimetic that causes 50% inhibition (IC50) is determined to quantify its activity.
Conclusion
Calmangafodipir is a potent and stable SOD mimetic with a well-characterized mechanism of action. Its superior stability profile compared to mangafodipir translates to enhanced therapeutic efficacy and an improved safety profile. The quantitative data from preclinical studies robustly support its protective effects against chemotherapy-induced toxicities, particularly myelosuppression and peripheral neuropathy. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation and development of this promising therapeutic agent. The continued exploration of calmangafodipir and other SOD mimetics holds significant potential for addressing unmet medical needs in conditions associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pledox: A Review of its Role Beyond Iron Chelation in Mitigating Chemotherapy-Induced Neuropathy
A Technical Overview for Researchers and Drug Development Professionals
Executive Summary
Pledox, the brand name for the investigational drug calmangafodipir, has been the subject of clinical investigation primarily for its potential to prevent chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of certain cancer treatments. While the term "chelating agent" might be broadly applied, a thorough review of available data indicates that this compound's primary mechanism of action is not centered on systemic iron chelation in the classical sense, such as in the treatment of iron overload disorders. Instead, its therapeutic effect is attributed to its function as a superoxide (B77818) dismutase (SOD) mimetic, which protects peripheral nerves from oxidative damage induced by chemotherapeutic agents. This technical guide will provide an in-depth analysis of this compound, focusing on its established mechanism, summarizing key clinical trial data, and outlining relevant experimental protocols, while clarifying its distinction from traditional iron chelating agents.
This compound (Calmangafodipir): Mechanism of Action
This compound is a "first in class" drug candidate developed to prevent nerve damage associated with chemotherapy.[1][2] Preclinical studies have confirmed its protective effect against oxaliplatin-induced peripheral neuropathy.[3] The proposed mechanism of action for this compound is not as a systemic iron chelator but as a potent antioxidant that mimics the activity of the endogenous enzyme superoxide dismutase (SOD).
During chemotherapy with agents like oxaliplatin (B1677828), reactive oxygen species (ROS), including superoxide radicals, are generated in excess. These ROS can cause significant damage to neuronal cells, leading to the symptoms of peripheral neuropathy. This compound is designed to catalytically convert superoxide radicals into less harmful molecules, thereby reducing oxidative stress and protecting the nerve fibers.
A preclinical study in a mouse model of oxaliplatin-induced peripheral neurotoxicity demonstrated that calmangafodipir prevents mechanical allodynia, cold hyperalgesia, and the reduction in intraepidermal nerve fiber density.[3] This supports the hypothesis that its protective effects are mediated through the reduction of oxidative stress at the cellular level within the peripheral nervous system.
Caption: Proposed mechanism of this compound in preventing chemotherapy-induced peripheral neuropathy.
Distinction from Classical Iron Chelating Agents
It is crucial to differentiate this compound from traditional iron chelating agents like deferoxamine, deferasirox, and deferiprone.[4] These agents are specifically designed to bind systemic iron in patients with iron overload conditions, such as thalassemia, to facilitate its excretion from the body.[4][5][6] Their primary therapeutic goal is to reduce the body's total iron burden.
The available literature on this compound does not indicate that it is used for or is effective in treating iron overload disorders. Its clinical development has been focused on the prevention of chemotherapy side effects.[1][2] While manganese, a component of calmangafodipir, is a metal, the therapeutic action described is not one of systemic iron removal.
Clinical Development and Efficacy Data
This compound has undergone a series of clinical trials to evaluate its safety and efficacy in preventing CIPN in colorectal cancer patients receiving FOLFOX chemotherapy.
Phase I and IIb Studies
A Phase I study (SUNCIST) in Japanese and Caucasian healthy volunteers showed that this compound had a favorable safety and tolerability profile at single doses of 2, 5, and 10 µmol/kg.[2]
The Phase IIb PLIANT study was a randomized, double-blind, placebo-controlled trial in patients with metastatic colorectal cancer treated with the FOLFOX6 regimen.[7] The study evaluated this compound at doses of 2 µmol/kg and 5 µmol/kg against a placebo.[7]
| PLIANT Study (Phase IIb) - Key Findings | |
| Parameter | Result |
| Incidence of sensory neuropathy (this compound 5 µmol/kg vs. Placebo) | 43% lower in the this compound group.[7][8] |
| Patient-reported moderate and severe neuropathy (post-chemotherapy) | 77% lower in the this compound group (exploratory analysis, p=0.014).[1][2] |
| Impact on chemotherapy efficacy | No apparent negative effect observed.[1][2][7] |
| Safety Profile | Benign, with no serious adverse effects associated with the drug.[7] |
Phase III Program (POLAR)
The Phase III program for this compound consisted of two trials, POLAR-M and POLAR-A, for patients with metastatic and adjuvant colorectal cancer, respectively.[1][9] However, the POLAR program was prematurely stopped in 2020.[9] The decision was made following a recommendation from the independent Drug Safety Monitoring Board (DSMB) and clinical holds from regulatory authorities.[9]
The efficacy analysis of the combined data from the POLAR-A and POLAR-M studies showed that this compound at a dose of 5 µmol/kg did not meet the primary endpoint of reducing the risk of moderate to severe CIPN at 9 months after the first chemotherapy cycle.[9] An increased risk of allergic-hypersensitivity reactions was observed with repeated treatment cycles.[9]
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered and can be accessed through clinical trial databases. The following provides a generalized workflow for the clinical evaluation of this compound in the context of CIPN prevention.
Caption: Generalized workflow for this compound clinical trials in CIPN.
Preclinical Neuropathy Model
The preclinical studies supporting this compound's mechanism involved an oxaliplatin-induced peripheral neuropathy mouse model.[3]
Methodology Outline:
-
Animal Model: Mice are treated with oxaliplatin to induce peripheral neuropathy.
-
Drug Administration: this compound (calmangafodipir) is administered at a specific dose (e.g., 5 mg/kg).[3]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure paw withdrawal threshold.
-
Cold Hyperalgesia: Evaluated by measuring the response to a cold stimulus (e.g., acetone (B3395972) test).
-
-
Histopathological Analysis:
-
Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies are taken from the hind paws and stained with PGP9.5 to quantify the density of nerve fibers in the epidermis.
-
Conclusion
References
- 1. egetis.com [egetis.com]
- 2. egetis.com [egetis.com]
- 3. egetis.com [egetis.com]
- 4. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top Effective Chelating Agents for Iron with High Quality and Best Performance [thinkdochemicals.com]
- 6. youtube.com [youtube.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. PledPharma Presents Top-Line Results From Its PhaseIIb Study - this compound(R) Reduces Nerve Damage In Conjunction With Chemotherapy By 43 Percent - BioSpace [biospace.com]
- 9. egetis.com [egetis.com]
The Cytoprotective Effects of Pledox Against Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pledox, with the active substance calmangafodipir, is a novel drug candidate developed to protect cells from the detrimental effects of oxidative stress. This technical guide provides an in-depth overview of the cytoprotective mechanisms of this compound, focusing on its role as a manganese superoxide (B77818) dismutase (MnSOD) mimetic. The guide summarizes key preclinical and clinical findings, details experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: MnSOD Mimicry
The primary mechanism by which this compound exerts its cytoprotective effects is by mimicking the enzymatic activity of manganese superoxide dismutase (MnSOD).[1] MnSOD is a critical endogenous antioxidant enzyme located in the mitochondria, the primary site of reactive oxygen species (ROS) production. By catalyzing the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂), MnSOD plays a pivotal role in mitigating mitochondrial oxidative stress.[2]
This compound, as a low-molecular-weight manganese-based compound, effectively replicates this function, thereby reducing the burden of oxidative stress within the cell. This is particularly relevant in pathologies where oxidative stress is a key driver of cellular damage, such as chemotherapy-induced peripheral neuropathy (CIPN).[1][3]
Signaling Pathway of this compound as an MnSOD Mimetic
The following diagram illustrates the proposed signaling pathway of this compound in mitigating oxidative stress.
Data Presentation
The cytoprotective effects of this compound have been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy
Data extracted from Canta et al., 2020.[3][4]
| Parameter | Control | Oxaliplatin (B1677828) (OHP) | OHP + this compound (2.5 mg/kg) | OHP + this compound (5 mg/kg) | OHP + this compound (10 mg/kg) |
| Mechanical Allodynia (g) | 1.8 ± 0.2 | 0.4 ± 0.1 | 0.6 ± 0.2* | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Cold Hyperalgesia (s) | 18.2 ± 1.5 | 6.1 ± 1.2 | 7.9 ± 1.8** | 15.8 ± 2.1 | 7.2 ± 1.5 |
| Intraepidermal Nerve Fiber Density (fibers/mm) | 12.5 ± 1.1 | 6.8 ± 0.9 | 7.1 ± 1.0 | 11.9 ± 1.3 | 7.5 ± 0.8** |
Statistically significant difference from control: *p < 0.05, **p < 0.01, ***p < 0.001. Data are presented as mean ± SD.
Table 2: Clinical Efficacy of this compound in the PLIANT Phase II Study
Data from the PLIANT study in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy (Glimelius et al., 2017).
| Outcome | Placebo (n=60) | This compound (2 & 5 µmol/kg pooled) (n=102) | Odds Ratio (90% CI) | p-value |
| Physician-Graded Neurotoxicity | - | - | 0.62 (1.15) | 0.16 |
| Cold Allodynia (mean score) | 2.3 | 1.6 | - | < 0.05 |
| Sensory Symptoms (Leonard scale, cycles 1-8, mean score) | 3.0 | 1.9 | - | < 0.05 |
| Sensory Symptoms (Leonard scale, 3 & 6 months follow-up, mean score) | 7.3 | 3.5 | - | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preclinical Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy
Based on the protocol by Canta et al., 2020.[4]
1. Animal Model:
-
Species: Male BALB/c mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the experimental environment before the start of the procedures.
2. Oxaliplatin and this compound Administration:
-
Oxaliplatin (OHP): Administered intraperitoneally (i.p.) at a dose of 5 mg/kg twice a week for 4 weeks.
-
This compound (Calmangafodipir): Administered intravenously (i.v.) at doses of 2.5, 5, or 10 mg/kg, 10 minutes prior to each oxaliplatin injection.
-
Control Groups: Receive vehicle (5% glucose solution) and/or this compound alone.
3. Assessment of Neuropathy:
-
Mechanical Allodynia (von Frey Test):
-
Mice are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is determined using the up-down method.
-
-
Cold Hyperalgesia (Cold Plate Test):
-
Mice are placed on a metal plate maintained at a constant cold temperature (e.g., 4°C).
-
The latency to the first sign of nocifensive behavior (paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
-
Intraepidermal Nerve Fiber (IENF) Density:
-
At the end of the treatment period, skin biopsies are collected from the hind paw.
-
The tissue is fixed, cryoprotected, and sectioned.
-
Sections are immunostained for the pan-neuronal marker PGP9.5.
-
IENFs are counted under a microscope, and the density is expressed as fibers per millimeter of epidermal length.
-
Experimental Workflow Diagram
Conclusion
This compound (calmangafodipir) demonstrates significant cytoprotective effects against oxidative stress, primarily through its mechanism as a manganese superoxide dismutase mimetic. Preclinical studies in models of oxaliplatin-induced peripheral neuropathy have shown that this compound can attenuate behavioral signs of neuropathy and preserve intraepidermal nerve fiber density. These findings are supported by Phase II clinical data indicating a reduction in chemotherapy-induced sensory symptoms in patients. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of cytoprotection against oxidative stress. Further investigation into the downstream signaling consequences of MnSOD mimicry may reveal additional mechanisms contributing to the cytoprotective profile of this compound.
References
- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Preclinical Research Applications of Calmangafodipir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calmangafodipir, a second-generation mangafodipir derivative, is a promising cytoprotective agent with a primary mechanism of action as a superoxide (B77818) dismutase (SOD) mimetic and iron chelator. Preclinical research has predominantly focused on its efficacy in mitigating chemotherapy-induced toxicities, particularly peripheral neuropathy, as well as its potential in other oxidative stress-mediated conditions. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying mechanisms of calmangafodipir, intended to inform further research and development.
Core Mechanism of Action: A Dual Approach to Cellular Protection
Calmangafodipir exerts its protective effects through two primary pathways:
-
Superoxide Dismutase (SOD) Mimetic Activity: It mimics the function of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD), which is crucial for detoxifying superoxide radicals (O₂⁻), a major species of reactive oxygen species (ROS). By catalyzing the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), calmangafodipir reduces cellular oxidative stress.[1]
-
Iron Chelation: Calmangafodipir is a potent iron chelator.[1] By binding to free iron, it prevents the formation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction. This action further mitigates oxidative damage to cellular components.
These dual actions make calmangafodipir a powerful agent against pathologies driven by oxidative stress.
Preclinical Applications and Efficacy
The majority of preclinical research on calmangafodipir has centered on its protective effects against chemotherapy-induced toxicities.
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
The most extensively studied application of calmangafodipir is in the prevention of CIPN, a debilitating side effect of several chemotherapeutic agents, notably platinum-based drugs like oxaliplatin (B1677828).[2][3][4]
Key Preclinical Findings in Oxaliplatin-Induced Neuropathy:
A pivotal study by Canta et al. (2020) in a mouse model of oxaliplatin-induced peripheral neuropathy demonstrated the neuroprotective effects of calmangafodipir.[2][3][4][5]
Table 1: Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy
| Endpoint | Oxaliplatin (OHP) Alone | OHP + Calmangafodipir (5 mg/kg) | Key Finding |
| Mechanical Allodynia | Significant increase in paw withdrawal frequency | Prevention of mechanical allodynia development | Calmangafodipir at 5 mg/kg prevented the development of hypersensitivity to mechanical stimuli.[2][3] |
| Cold Hyperalgesia | Significant increase in paw lifting frequency | Prevention of cold hyperalgesia development | The 5 mg/kg dose of calmangafodipir effectively prevented the increased sensitivity to cold stimuli.[2][3] |
| Intraepidermal Nerve Fiber (IENF) Density | Significant reduction in IENF density | Prevention of IENF density reduction | Calmangafodipir at 5 mg/kg preserved the density of small nerve fibers in the epidermis, indicating neuroprotection.[2][3] |
Data summarized from Canta et al., 2020.[2][3][4][5]
Interestingly, this study also revealed a U-shaped dose-response curve, with the 5 mg/kg dose being more effective than both 2.5 mg/kg and 10 mg/kg doses.[2][3]
Myelosuppression
Preclinical studies have also indicated a protective effect of calmangafodipir against chemotherapy-induced myelosuppression, the decrease in bone marrow activity resulting in reduced production of blood cells.
Table 2: Myeloprotective Effects of Calmangafodipir in Oxaliplatin-Treated Mice
| Hematological Parameter | Oxaliplatin (12.5 mg/kg) Alone (% reduction from baseline) | Oxaliplatin + Calmangafodipir (6.5 µmol/kg) (% reduction from baseline) | Key Finding |
| White Blood Cells (WBC) | >80% | ~25% | Calmangafodipir significantly attenuated the oxaliplatin-induced decrease in white blood cell count.[6] |
Data summarized from Karlsson et al., 2012.[6]
Paracetamol-Induced Liver Injury
Calmangafodipir has shown promise in mitigating liver damage caused by paracetamol (acetaminophen) overdose, a condition primarily driven by oxidative stress.[7][8][9][10][11]
Table 3: Protective Effects of Calmangafodipir in a Clinical Study of Paracetamol Overdose
| Biomarker of Liver Injury | N-acetylcysteine (NAC) Alone (Fold increase from baseline at 20h) | NAC + Calmangafodipir (5 µmol/kg) (Fold increase from baseline at 20h) | Key Finding |
| Full-length Keratin-18 (FLK18) | 1.71 | 1.02 | Co-administration of calmangafodipir with NAC was associated with smaller increases in biomarkers of hepatotoxicity.[8] |
Data from a Phase 1 clinical study presented by Dear et al., 2019.[8] While this is clinical data, it is rooted in preclinical findings of efficacy in animal models.[9]
Experimental Protocols
Oxaliplatin-Induced Peripheral Neuropathy in Mice
This protocol is based on the methodology described by Canta et al. (2020).[2][5]
Animals: Male BALB/c mice are commonly used.[2]
Induction of Neuropathy:
-
Oxaliplatin is administered at a dose of 5 mg/kg via intraperitoneal (i.p.) injection, twice a week for 4 weeks.[5]
Treatment:
-
Calmangafodipir is administered intravenously (i.v.) at doses of 2.5, 5, or 10 mg/kg, 10 minutes before each oxaliplatin injection.[5]
Assessment of Neuropathy:
-
Mechanical Allodynia: Assessed using the von Frey filament test. Mice are placed on a wire mesh grid, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold or frequency of withdrawal to a specific force is measured.[12][13]
-
Cold Allodynia/Hyperalgesia: The cold plate test is used. Mice are placed on a metal plate maintained at a cold temperature (e.g., 2.5°C), and the latency to the first sign of pain (e.g., paw lifting, licking) or the number of responses over a set time is recorded.[14]
-
Intraepidermal Nerve Fiber (IENF) Density:
References
- 1. Management of Oxaliplatin-Induced Peripheral Sensory Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calmangafodipir may reduce liver injury after paracetamol overdose: final results from the POP trial - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 9. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose—the PP100–01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of orofacial nociceptive behaviors of mice with the sheltering tube method: Oxaliplatin-induced mechanical and cold allodynia in orofacial regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Searching for analgesic drug candidates alleviating oxaliplatin-induced cold hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 16. bakodx.com [bakodx.com]
- 17. mdpi.com [mdpi.com]
- 18. uni-muenster.de [uni-muenster.de]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Pledox for Mitigating Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, side effect of many anticancer agents, profoundly impacting patients' quality of life. Pledox (calmangafodipir), a superoxide (B77818) dismutase (SOD) mimetic, was developed as a potential preventative agent against CIPN by targeting oxidative stress, a key contributor to its pathophysiology. Preclinical studies in rodent models of oxaliplatin-induced neuropathy demonstrated a protective effect of calmangafodipir on sensory function and nerve fiber integrity. The initial Phase II clinical trial (PLIANT) suggested a reduction in CIPN symptoms in patients receiving this compound. However, the subsequent pivotal Phase III trials (POLAR-A and POLAR-M) were prematurely terminated due to an unexpected and statistically significant increase in the incidence and severity of CIPN in patients treated with this compound in combination with FOLFOX6 chemotherapy. The prevailing hypothesis for this paradoxical outcome is a detrimental redox interaction between the manganese component of this compound and the platinum in oxaliplatin (B1677828), leading to exacerbated neurotoxicity. This technical guide provides a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the proposed mechanisms of action and failure for this compound in the context of CIPN.
Introduction to Chemotherapy-Induced Peripheral Neuropathy (CIPN)
CIPN is a common and debilitating side effect of various chemotherapeutic agents, including platinum-based drugs (e.g., oxaliplatin, cisplatin), taxanes, and vinca (B1221190) alkaloids. It typically manifests as a "glove and stocking" distribution of sensory symptoms, including numbness, tingling, and pain, and can also involve motor and autonomic dysfunction. The underlying pathophysiology is multifactorial and not fully understood but is thought to involve:
-
Mitochondrial Dysfunction and Oxidative Stress: Chemotherapy agents can damage mitochondrial DNA and disrupt the electron transport chain, leading to an overproduction of reactive oxygen species (ROS) and subsequent oxidative stress in neurons.
-
Ion Channel Alterations: Disruption of ion channel function in sensory neurons can lead to hyperexcitability and spontaneous firing, contributing to neuropathic pain.
-
Neuroinflammation: The activation of glial cells and the release of pro-inflammatory cytokines in the peripheral and central nervous systems are implicated in the development and maintenance of CIPN.
-
Microtubule Disruption: Agents like taxanes interfere with microtubule dynamics, impairing axonal transport and leading to neuronal damage.
This compound (Calmangafodipir): A Putative Neuroprotectant
This compound, with the active substance calmangafodipir, was designed to mimic the function of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD). By catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, this compound was intended to reduce the oxidative stress induced by chemotherapy in peripheral neurons, thereby preventing or mitigating CIPN.
Preclinical Evaluation of this compound
Experimental Models of CIPN
Preclinical studies of this compound's efficacy in preventing CIPN primarily utilized rodent models of oxaliplatin-induced peripheral neuropathy. A common model involves the repeated administration of oxaliplatin to mice or rats, which induces behavioral signs of neuropathy, such as mechanical allodynia and cold hyperalgesia, as well as pathological changes like a reduction in intraepidermal nerve fiber (IENF) density.
Key Preclinical Findings
A key preclinical study investigated the effects of calmangafodipir in a BALB/c mouse model of oxaliplatin-induced peripheral neurotoxicity.
Data Presentation: Preclinical Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Neuropathy
| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Cold Hyperalgesia (Latency to Paw Withdrawal in seconds) | Intraepidermal Nerve Fiber (IENF) Density (fibers/mm) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Oxaliplatin Alone | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Oxaliplatin + Calmangafodipir (2.5 mg/kg) | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone |
| Oxaliplatin + Calmangafodipir (5 mg/kg) | Significantly higher than Oxaliplatin Alone | Significantly longer than Oxaliplatin Alone | Significantly higher than Oxaliplatin Alone |
| Oxaliplatin + Calmangafodipir (10 mg/kg) | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone |
Note: This table summarizes the general findings from the described preclinical study. Specific quantitative values were not available in the provided search results.
Experimental Protocols
-
Animal Model: Adult male BALB/c mice are typically used.
-
Oxaliplatin Administration: Oxaliplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose known to induce neuropathy, often in a cyclical regimen to mimic clinical use.
-
Calmangafodipir Administration: Calmangafodipir is administered intravenously (i.v.) at varying doses (e.g., 2.5, 5, and 10 mg/kg) prior to each oxaliplatin injection.
dot
Caption: Workflow for the von Frey test to assess mechanical allodynia.
The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. Mice are placed in individual chambers on a wire mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until the paw is withdrawn. The 50% withdrawal threshold is often determined using the up-down method.
dot
Caption: Workflow for the cold plate test to assess cold hyperalgesia.
The cold plate test measures the latency to a nocifensive response (e.g., paw licking, jumping) when the animal is placed on a cold surface. The plate is maintained at a constant, noxious cold temperature. A cut-off time is used to prevent tissue damage.
dot
Caption: Workflow for quantifying intraepidermal nerve fiber density.
A 3mm punch biopsy is taken from the plantar skin of the hind paw. The tissue is fixed, sectioned, and stained with an antibody against Protein Gene Product 9.5 (PGP 9.5), a pan-neuronal marker. The number of nerve fibers crossing the dermal-epidermal junction is then counted under a microscope and expressed as fibers per millimeter of epidermal length.
Clinical Development of this compound for CIPN
Phase II PLIANT Study
The PLIANT study was a Phase IIb, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound for the prevention of oxaliplatin-induced CIPN in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy.
Data Presentation: Key Outcomes of the PLIANT Phase IIb Study
| Outcome Measure | This compound (2 µmol/kg) | This compound (5 µmol/kg) | Placebo |
| Incidence of Physician-Graded Neurotoxicity (Grade ≥2) | Numerically Lower | Numerically Lower | Higher |
| Patient-Reported Cold Allodynia (Mean Score) | Significantly Lower | Significantly Lower | Higher |
| Patient-Reported Sensory Symptoms (Leonard Scale, Mean Score) | Significantly Lower | Significantly Lower | Higher |
Note: This table summarizes the general findings from the PLIANT study. Specific quantitative values were not consistently available in the provided search results.
Phase III POLAR Studies (POLAR-A and POLAR-M)
The POLAR program consisted of two Phase III, randomized, double-blind, placebo-controlled trials: POLAR-A (adjuvant setting) and POLAR-M (metastatic setting). These studies were designed to confirm the findings of the PLIANT trial.
Data Presentation: Primary Efficacy Endpoint of the Combined POLAR-A and POLAR-M Studies
| This compound (5 µmol/kg) | Placebo | |
| Number of Patients | 175 | 176 |
| Patients with Moderate-to-Severe CIPN at Month 9 (%) | 54.3% | 40.3% |
| Relative Risk (95% CI) | 1.37 (1.01 - 1.86) | - |
| p-value | 0.045 | - |
Source: Combined analysis of the POLAR-A and POLAR-M trials.
Clinical Trial Protocols
-
Patient Population: Patients with metastatic colorectal cancer scheduled to receive FOLFOX6 chemotherapy.
-
Intervention: this compound (2 µmol/kg or 5 µmol/kg) or placebo administered as a 5-minute intravenous infusion approximately 10 minutes before each FOLFOX6 cycle.
-
Primary Endpoint: Physician-assessed neurotoxicity using the Oxaliplatin Sanofi Specific Scale.
-
Secondary Endpoints: Patient-reported outcomes including a cold allodynia test and the Leonard scale.
-
Patient Population: POLAR-A included patients with stage III or high-risk stage II colorectal cancer receiving adjuvant mFOLFOX6. POLAR-M included patients with metastatic colorectal cancer receiving first-line mFOLFOX6.
-
Intervention: this compound (5 µmol/kg in POLAR-A; 2 µmol/kg or 5 µmol/kg in POLAR-M) or placebo administered as a 10-minute intravenous infusion 15 minutes before each mFOLFOX6 cycle (protocol was amended from an initial 5-minute infusion 10 minutes prior).
-
Primary Endpoint: Proportion of patients with moderate-to-severe chronic CIPN at 9 months, assessed using the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) subscale.
Proposed Mechanism of this compound Failure: A Detrimental Redox Interaction
The unexpected negative outcome of the POLAR trials led to the hypothesis of a detrimental interaction between this compound and oxaliplatin.
dot
Caption: Proposed mechanism of this compound-induced exacerbation of CIPN.
It is postulated that the divalent platinum (Pt²⁺) from oxaliplatin can oxidize the divalent manganese (Mn²⁺) in calmangafodipir to the more reactive trivalent state (Mn³⁺). This newly formed Mn³⁺ can then participate in redox cycling, leading to an amplification of reactive oxygen species production and, consequently, more severe oxidative damage to the peripheral nerves than that caused by oxaliplatin alone. The timing of administration in the clinical trials, with this compound being infused shortly before oxaliplatin, may have created a window for this detrimental interaction to occur at peak plasma concentrations of both agents.
Conclusion and Future Directions
The clinical development of this compound for the prevention of CIPN serves as a critical case study in the complexities of targeting oxidative stress in the context of chemotherapy. While the preclinical rationale was sound and early clinical data showed promise, the unforeseen and detrimental interaction with oxaliplatin in the Phase III trials underscores the importance of thoroughly understanding the potential for chemical interactions between investigational drugs and chemotherapeutic agents.
Future research in this area should focus on:
-
Developing neuroprotective agents with mechanisms of action that do not involve redox-active metals when intended for use with platinum-based chemotherapy.
-
Investigating alternative dosing schedules or formulations that might mitigate the risk of harmful interactions, although this would require extensive preclinical validation.
-
Exploring non-pharmacological interventions for the prevention and management of CIPN.
-
Identifying predictive biomarkers to determine which patients are at the highest risk of developing severe CIPN and who might benefit most from a particular intervention.
The journey of this compound highlights the challenges inherent in drug development for chemotherapy-induced toxicities and emphasizes the need for a deep mechanistic understanding to ensure patient safety and therapeutic efficacy.
Investigating the Dual Mechanism of Pledox (Calmangafodipir): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pledox, the proprietary name for the active substance calmangafodipir, is a novel drug candidate developed to mitigate the side effects of chemotherapy. Its mechanism of action is multifaceted, primarily revolving around a dual mechanism: potent superoxide (B77818) dismutase (SOD) mimetic activity and chelation of iron. This technical guide provides an in-depth exploration of these core mechanisms, supported by a comprehensive review of preclinical and clinical data. We present detailed experimental protocols for key assays and visualize complex signaling pathways and workflows. Notably, this whitepaper also addresses the unexpected and contradictory findings from recent Phase III clinical trials in the context of oxaliplatin-induced peripheral neuropathy, offering insights into the complex interplay between this compound and platinum-based chemotherapeutic agents.
Introduction
The efficacy of many chemotherapeutic regimens is often limited by severe and debilitating side effects. One of the most common is chemotherapy-induced peripheral neuropathy (CIPN), a dose-limiting toxicity that can persist long after treatment cessation. This compound (calmangafodipir) emerged as a promising agent to protect against such toxicities. Its development was based on the hypothesis that reducing oxidative stress in healthy tissues could ameliorate chemotherapy-induced damage without compromising anti-tumor efficacy.
Calmangafodipir is a second-generation manganese-based compound derived from mangafodipir. The key structural modification in calmangafodipir is the replacement of 80% of the manganese ions with calcium ions. This alteration was designed to increase the stability of the manganese complex, thereby enhancing its therapeutic window and reducing the risk of manganese accumulation and associated neurotoxicity. The primary therapeutic rationale for this compound is its dual mechanism of action: mimicking the enzymatic activity of superoxide dismutase (SOD) and chelating free iron.
The Dual Mechanism of Action of this compound
Superoxide Dismutase (SOD) Mimetic Activity
The primary and most well-characterized mechanism of this compound is its ability to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD). MnSOD is a critical component of the cellular defense against oxidative stress, catalyzing the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By accelerating this reaction, this compound reduces the concentration of superoxide radicals, thereby preventing their damaging interactions with cellular macromolecules.
The SOD mimetic activity of this compound is conferred by the manganese ion held within the fodipir (B38996) chelate. This intact manganese complex can catalytically cycle between its Mn(II) and Mn(III) oxidation states to neutralize superoxide radicals. This action is particularly relevant in the context of chemotherapy, which is known to induce a state of significant oxidative stress in both cancerous and healthy tissues.
Figure 1: SOD Mimetic Activity of this compound.
Iron Chelation
The second arm of this compound's dual mechanism is its capacity to act as a strong iron chelator.[1] The fodipir ligand of calmangafodipir can bind to free iron ions, sequestering them and preventing their participation in deleterious redox reactions. Specifically, by chelating iron, this compound inhibits the Fenton and Haber-Weiss reactions, which generate the highly reactive hydroxyl radical (•OH) from hydrogen peroxide and superoxide, respectively. The hydroxyl radical is one of the most damaging reactive oxygen species, capable of indiscriminately oxidizing lipids, proteins, and DNA.
This iron-chelating activity is complementary to the SOD mimetic function. While the SOD mimetic action converts superoxide to hydrogen peroxide, the iron chelation prevents the subsequent conversion of this hydrogen peroxide into the more harmful hydroxyl radical.
Figure 2: Iron Chelation Mechanism of this compound.
Preclinical and Clinical Data
The dual mechanism of this compound has been investigated in a range of preclinical and clinical studies, with a primary focus on its potential to mitigate chemotherapy-induced toxicities.
Preclinical Evidence
Preclinical studies in animal models have demonstrated the protective effects of calmangafodipir against the toxicities of several chemotherapeutic agents.
-
Myelosuppression: In a study using a mouse model of oxaliplatin-induced myelosuppression, calmangafodipir was shown to be significantly more efficacious than its predecessor, mangafodipir, at protecting against severe leukopenia at equivalent Mn²⁺ doses.
| Study | Model | Chemotherapy | This compound Dose | Endpoint | Result | Citation |
| Preclinical | BALB/c Mice | Oxaliplatin (B1677828) | 6.5 µmol/kg | White Blood Cell Count | Significantly higher than mangafodipir-treated group | [2] |
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): In a mouse model of oxaliplatin-induced peripheral neurotoxicity, pre-treatment with calmangafodipir at a dose of 5 mg/kg was shown to prevent mechanical allodynia and cold thermal hyperalgesia. The study also demonstrated that this dose of calmangafodipir prevented the reduction in intraepidermal nerve fiber density, providing pathological evidence of its neuroprotective effect.
| Study | Model | Chemotherapy | This compound Dose | Endpoint | Result | Citation |
| Preclinical | BALB/c Mice | Oxaliplatin | 5 mg/kg | Mechanical Allodynia & Cold Hyperalgesia | Prevention of sensory alterations | [3] |
| 5 mg/kg | Intraepidermal Nerve Fiber Density | Prevention of nerve fiber loss | [3] |
Clinical Trial Data
The clinical development of this compound has yielded mixed and complex results, highlighting the challenges of translating preclinical findings to the clinical setting.
-
Phase IIb PLIANT Study: The PLIANT study was a randomized, double-blind, placebo-controlled Phase IIb trial that evaluated this compound in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy.[4] The results were promising, showing a clinically relevant reduction in the incidence of sensory nerve damage.[5]
| Study | Phase | Indication | This compound Dose | Endpoint | Result | Citation |
| PLIANT | IIb | Metastatic Colorectal Cancer (FOLFOX6) | 5 µmol/kg | Incidence of Sensory Neuropathy | 43% reduction compared to placebo | [5] |
| 5 µmol/kg | Cold Allodynia | Significantly less than placebo (p < 0.05) | [4] | |||
| 5 µmol/kg | Sensory Symptoms (Leonard scale) | Significantly fewer than placebo (p < 0.05) | [4] |
-
Phase III POLAR-A and POLAR-M Studies: Based on the encouraging results of the PLIANT study, two Phase III trials, POLAR-A (adjuvant setting) and POLAR-M (metastatic setting), were initiated to confirm the efficacy and safety of this compound in preventing oxaliplatin-induced CIPN.[6] However, these trials were terminated early due to unexpected and disappointing results. Instead of preventing CIPN, this compound was found to exacerbate it.[7]
| Study | Phase | Indication | This compound Dose | Endpoint | Result | Citation |
| POLAR-A & POLAR-M (Combined Analysis) | III | Colorectal Cancer (FOLFOX6) | 5 µmol/kg | Moderate-to-severe CIPN at Month 9 | 54.3% in this compound group vs. 40.3% in placebo group (RR 1.37, p = 0.045) | [6] |
The Oxaliplatin Paradox: A New Mechanistic Hypothesis
The contradictory outcomes of the PLIANT and POLAR trials have led to a new hypothesis regarding the mechanism of this compound in the presence of platinum-based chemotherapy. It is now postulated that a redox interaction occurs between the manganese (Mn²⁺) in calmangafodipir and the platinum (Pt²⁺) in oxaliplatin.[7] This interaction may lead to the oxidation of Mn²⁺ to higher, more reactive oxidation states (e.g., Mn³⁺), which could, in turn, exacerbate oxidative stress and neurotoxicity, rather than mitigating it. This suggests that the protective effects of this compound may be highly dependent on the specific chemotherapeutic agent it is co-administered with. Another proposed mechanism is that the chelator component of calmangafodipir may bind to and increase the renal excretion of platinum, a process known as chelation therapy.[8]
Figure 3: Proposed Negative Interaction with Oxaliplatin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's dual mechanism.
Assessment of SOD Mimetic Activity (Nitroblue Tetrazolium Assay)
The SOD mimetic activity of calmangafodipir can be quantified using the nitroblue tetrazolium (NBT) assay. This assay is based on the competition between the SOD mimetic and NBT for superoxide radicals generated in situ.
Principle: Superoxide radicals reduce NBT to formazan, a colored product that can be measured spectrophotometrically. In the presence of an SOD mimetic, the reduction of NBT is inhibited, and the degree of inhibition is proportional to the SOD mimetic activity.
Representative Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
NBT solution (1 mg/mL in phosphate buffer)
-
NADH solution (1 mg/mL in phosphate buffer)
-
Phenazine methosulfate (PMS) solution (0.1 mg/mL in phosphate buffer)
-
Calmangafodipir solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of NBT solution, and 50 µL of NADH solution to each well.
-
Add 50 µL of the calmangafodipir solution or vehicle control to the respective wells.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage inhibition of NBT reduction is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The SOD mimetic activity is often expressed as the concentration of the compound required to inhibit NBT reduction by 50% (IC₅₀).
-
Assessment of Iron Chelation Capacity (Ferrozine Assay)
The iron-chelating activity of calmangafodipir can be determined using the ferrozine (B1204870) assay. This method is based on the competition for ferrous ions between the chelating agent and ferrozine.
Principle: Ferrozine forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), which has a maximum absorbance at 562 nm. In the presence of a chelating agent like calmangafodipir, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.
Representative Protocol:
-
Reagent Preparation:
-
HEPES buffer (20 mM, pH 7.2)
-
Ferrous chloride (FeCl₂) solution (2 mM in HEPES buffer)
-
Ferrozine solution (5 mM in HEPES buffer)
-
Calmangafodipir solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of HEPES buffer and 20 µL of the calmangafodipir solution or vehicle control to each well.
-
Add 20 µL of FeCl₂ solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the color reaction by adding 20 µL of ferrozine solution to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The iron-chelating activity can be expressed as the IC₅₀ value.
-
Oxaliplatin-Induced Peripheral Neuropathy Mouse Model
This in vivo model is used to assess the neuroprotective effects of compounds against oxaliplatin-induced CIPN.
Representative Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Neuropathy:
-
Administer oxaliplatin (e.g., 3 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A typical dosing schedule is twice a week for four weeks.
-
-
Drug Administration:
-
Administer calmangafodipir or vehicle control (e.g., via i.v. infusion) at a specified time before each oxaliplatin injection.
-
-
Assessment of Neuropathy:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is determined.
-
Cold Allodynia: Assessed using the acetone (B3395972) drop test. The frequency and duration of paw lifting and licking in response to a drop of acetone on the hind paw are recorded.
-
-
Data Analysis:
-
Statistical comparisons of paw withdrawal thresholds and cold allodynia scores are made between the different treatment groups.
-
Figure 4: Experimental Workflow for CIPN Animal Model.
Conclusion
This compound (calmangafodipir) possesses a well-defined dual mechanism of action, acting as both a superoxide dismutase mimetic and an iron chelator. This dual functionality provides a strong rationale for its use in mitigating oxidative stress-induced tissue damage, particularly in the context of chemotherapy. While promising preclinical and Phase II clinical data supported its development for the prevention of chemotherapy-induced peripheral neuropathy, the unexpected negative outcomes of the Phase III POLAR trials have introduced a critical new dimension to our understanding of its mechanism. The proposed redox interaction with platinum-based agents underscores the complexity of antioxidant therapies in oncology and highlights the importance of considering the specific chemical environment in which these drugs operate. Future research should focus on elucidating the precise nature of these interactions to better define the therapeutic potential and limitations of this compound and other manganese-based SOD mimetics in supportive cancer care.
References
- 1. criver.com [criver.com]
- 2. Model of oxaliplatin-induced peripheral neuropathies [bio-protocol.org]
- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exacerbated Neuropathy in POLAR A and M Trials Due to Redox Interaction of this compound-Associated Mn2+ and Oxaliplatin-Associated Pt2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - PMC [pmc.ncbi.nlm.nih.gov]
Pledox and Its Role in Cellular Antioxidant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pledox, with its active metabolite calmangafodipir, is a manganese-based compound designed to mitigate oxidative stress. This document provides a comprehensive technical overview of this compound's core mechanism of action as a superoxide (B77818) dismutase (SOD) mimetic and an iron chelator. It delves into its role in the cellular antioxidant defense system, summarizing key preclinical and clinical findings. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biochemical and physiological effects.
Introduction to this compound and Cellular Oxidative Stress
Cellular metabolism and various external stimuli can lead to the production of reactive oxygen species (ROS), which, in excess, cause oxidative stress. This state of imbalance can damage cellular components, including DNA, proteins, and lipids, contributing to the pathophysiology of numerous diseases. The cellular antioxidant defense system, comprising enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), works to neutralize these harmful ROS.
This compound (calmangafodipir) is a low molecular weight manganese-based compound that has been investigated for its potential to protect healthy cells from oxidative stress, particularly in the context of chemotherapy-induced toxicities. Its primary mechanism of action is centered on its ability to mimic the function of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme.
Core Mechanism of Action
The protective effects of this compound are attributed to two primary mechanisms:
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound's active component, calmangafodipir, acts as a potent SOD mimetic. It catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By reducing the cellular concentration of superoxide, this compound helps to prevent the formation of more damaging ROS, such as peroxynitrite, which is formed from the reaction of superoxide with nitric oxide.
-
Iron Chelation: Calmangafodipir is also a strong iron chelator. By binding to free iron, it can inhibit the Fenton reaction, a major source of the highly damaging hydroxyl radical (•OH). This chelation activity further contributes to the reduction of oxidative stress.
Signaling Pathway of SOD Mimetics
The primary role of this compound as an SOD mimetic is to reduce the levels of superoxide radicals. This action directly impacts the cellular redox state and prevents downstream damage. The following diagram illustrates the central role of SOD and SOD mimetics in the antioxidant defense pathway.
Modulation of Other Antioxidant Enzymes
While the primary activity of this compound is to mimic SOD, its impact on other key antioxidant enzymes, such as catalase and glutathione peroxidase, is less well-documented in publicly available literature. These enzymes are crucial for detoxifying the hydrogen peroxide (H₂O₂) produced by SOD and SOD mimetics. An exhaustive search of scientific literature did not yield specific quantitative data on the direct modulatory effects of calmangafodipir on the enzymatic activity of catalase or glutathione peroxidase.
Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a wide range of antioxidant and cytoprotective genes.
Despite the clear role of this compound in mitigating oxidative stress, direct evidence of this compound or calmangafodipir activating the Nrf2 pathway is not currently available in the scientific literature. Studies specifically investigating the effect of calmangafodipir on Nrf2 nuclear translocation or the expression of Nrf2-regulated genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) have not been identified.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data from key studies evaluating the efficacy of this compound (calmangafodipir).
Table 1: Preclinical Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy
| Parameter | Control | Oxaliplatin (B1677828) (OHP) | OHP + Calmangafodipir (2.5 mg/kg) | OHP + Calmangafodipir (5 mg/kg) | OHP + Calmangafodipir (10 mg/kg) |
| Mechanical Allodynia (g) | 4.8 ± 0.5 | 1.9 ± 0.3 | 2.1 ± 0.4 | 4.5 ± 0.6 | 2.3 ± 0.5 |
| Cold Hyperalgesia (s) | 18.5 ± 2.1 | 8.2 ± 1.5 | 9.1 ± 1.8** | 16.8 ± 2.5 | 7.5 ± 1.2 |
| Intraepidermal Nerve Fiber Density (fibers/mm) | 25.1 ± 3.2 | 12.5 ± 2.1 | 14.2 ± 2.5 | 23.8 ± 2.9 | 13.8 ± 2.7 |
| *Data are presented as mean ± SD. **p<0.01 vs. Control; **p<0.001 vs. Control. Data adapted from Canta et al., Antioxidants (Basel), 2020.[1] |
Table 2: Preclinical Myeloprotective Effects of Calmangafodipir vs. Mangafodipir
| Treatment Group | Dose (µmol/kg) | Change in White Blood Cell Count (%) |
| Oxaliplatin Alone | - | -82% |
| + Mangafodipir | 1.3 | -75% |
| + Mangafodipir | 13.0 | -65% |
| + Calmangafodipir | 6.5 | -25%* |
| p < 0.05 compared to Oxaliplatin alone. Data adapted from Karlsson et al., Transl Oncol, 2012.[2] |
Table 3: Clinical Biomarkers in Paracetamol Overdose (POP Trial)
| Biomarker | NAC Alone (n=6) | NAC + Calmangafodipir (n=18) | Fold Change (Calmangafodipir vs. NAC alone) | 95% Confidence Interval |
| Alanine Transaminase (ALT) > 100 U/L | 2/6 (33%) | 0/18 (0%) | - | - |
| Keratin-18 (baseline to 20h) | Increase | Smaller Increase | 0.48 | 0.28 - 0.83 |
| Caspase-cleaved Keratin-18 (ccK18) (baseline to 20h) | Increase | Smaller Increase | 0.48 | 0.28 - 0.83 |
| Data adapted from Morrison et al., EBioMedicine, 2019.[3] |
Detailed Experimental Protocols
Assessment of Myeloprotective Effects in a Mouse Model
This protocol is based on the methodology described by Karlsson et al. (2012) to evaluate the protective effects of calmangafodipir against chemotherapy-induced myelosuppression.[2]
-
Animal Model: Female BALB/c mice.
-
Chemotherapy Induction: A single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 12.5 mg/kg) is administered to induce myelosuppression.
-
Test Compound Administration: Calmangafodipir is administered intravenously (i.v.) at specified doses (e.g., 6.5 µmol/kg) 30 minutes before and 24 hours after oxaliplatin administration.
-
Blood Sampling: Blood samples are collected via tail vein puncture at baseline (day -1) and at specified time points post-treatment (e.g., day 6).
-
Hematological Analysis: Complete blood counts are performed using an automated hematology analyzer to determine the number of white blood cells (WBC), lymphocytes, and neutrophils.
-
Data Analysis: The relative change in cell counts from baseline is calculated for each treatment group and statistically analyzed.
In Vitro SOD Mimetic Activity Assay (Indirect)
The SOD mimetic activity of calmangafodipir can be assessed using various indirect assay systems that generate superoxide radicals and a detection agent that reacts with superoxide. The inhibition of this reaction in the presence of the test compound indicates SOD-like activity. A common method involves the xanthine/xanthine oxidase system to generate superoxide and a tetrazolium salt (e.g., WST-1 or NBT) as the detector.
-
Reagents:
-
Xanthine solution
-
Xanthine Oxidase solution
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution
-
Calmangafodipir at various concentrations
-
Phosphate (B84403) buffer (pH 7.4)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, xanthine solution, WST-1 solution, and different concentrations of calmangafodipir.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength for the formazan (B1609692) product of WST-1 reduction (e.g., 450 nm).
-
-
Data Analysis: The percentage inhibition of the superoxide-mediated reaction is calculated for each concentration of calmangafodipir. The IC₅₀ value (the concentration of calmangafodipir that inhibits the reaction by 50%) can then be determined.
In Vitro Iron Chelation Assay
The iron-chelating activity of calmangafodipir can be assessed using the ferrozine (B1204870) assay, which is based on the formation of a colored complex between Fe²⁺ and ferrozine.
-
Reagents:
-
FeCl₂ solution
-
Ferrozine solution
-
Calmangafodipir at various concentrations
-
Buffer (e.g., HEPES buffer, pH 7.4)
-
-
Procedure:
-
Add the buffer, FeCl₂ solution, and different concentrations of calmangafodipir to a 96-well plate.
-
Incubate for a short period to allow for chelation.
-
Add the ferrozine solution to all wells.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the Fe²⁺-ferrozine complex at approximately 562 nm.
-
-
Data Analysis: The percentage of Fe²⁺ chelation is calculated by comparing the absorbance of the samples with a control (without calmangafodipir).
Conclusion
This compound, through its active metabolite calmangafodipir, demonstrates a clear role in cellular antioxidant defense primarily via its potent superoxide dismutase mimetic activity and its ability to chelate iron. Preclinical studies have provided evidence for its protective effects against chemotherapy-induced myelosuppression and peripheral neuropathy. However, the translation of these effects to the clinical setting for the prevention of chemotherapy-induced peripheral neuropathy has been challenging, as evidenced by the outcomes of the Phase 3 POLAR trials.[4][5] The POP trial in paracetamol overdose suggests a potential role in mitigating acute oxidative stress-induced organ damage, warranting further investigation.[3]
While the SOD mimetic and iron chelation mechanisms are well-supported, further research is needed to elucidate the full spectrum of this compound's interaction with the cellular antioxidant network, including its direct effects on other key enzymes like catalase and glutathione peroxidase, and its potential interplay with major regulatory pathways such as Nrf2. A more detailed understanding of these interactions will be crucial for the future development and targeted application of this compound and similar SOD mimetics in conditions driven by oxidative stress.
References
- 1. Catalase and glutathione peroxidase are equally active in detoxification of hydrogen peroxide in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Calmangafodipir and Its Role in Mitigating Mitochondrial Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial oxidative stress is a key pathological driver in a range of diseases, representing a critical target for therapeutic intervention. Reactive oxygen species (ROS), generated as byproducts of cellular respiration, can inflict significant damage on cellular components when antioxidant defenses are overwhelmed. Calmangafodipir ([Ca4Mn(DPDP)5]), a second-generation manganese-based superoxide (B77818) dismutase (SOD) mimetic, has emerged as a promising agent to counteract this damage. Evolved from its predecessor mangafodipir (MnDPDP), calmangafodipir exhibits superior stability and an enhanced safety profile. This document provides a comprehensive technical overview of calmangafodipir, detailing its mechanism of action centered on mimicking the enzymatic function of mitochondrial manganese superoxide dismutase (MnSOD). We consolidate quantitative data from key preclinical and clinical studies, present detailed experimental protocols for assessing its efficacy, and visualize its core signaling pathways and experimental workflows to offer a thorough resource for the scientific and drug development community.
Introduction: The Challenge of Mitochondrial Oxidative Stress
Mitochondria, the powerhouses of the cell, are the primary sites of cellular respiration and, consequently, the main source of endogenous ROS. The superoxide anion (O₂⁻) is a principal ROS produced during electron transport chain (ETC) activity. Under normal physiological conditions, the mitochondrial antioxidant enzyme, manganese superoxide dismutase (MnSOD), effectively dismutates superoxide into hydrogen peroxide (H₂O₂), which is subsequently neutralized to water by other enzymes like catalase and glutathione (B108866) peroxidase.[1][2]
An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress. This state is a key factor in the pathophysiology of numerous conditions, including chemotherapy-induced peripheral neuropathy (CIPN), ischemia-reperfusion injury, and neurodegenerative diseases.[3][4][5] Specifically, in CIPN induced by agents like oxaliplatin (B1677828), mitochondrial dysfunction and the resultant oxidative stress in dorsal root ganglia (DRG) neurons are believed to be primary causes of neurotoxicity.[4][6] This highlights the therapeutic potential of agents that can specifically target and alleviate mitochondrial oxidative stress.
Calmangafodipir: A Stabilized SOD Mimetic
Calmangafodipir is a therapeutic agent designed to mimic the function of MnSOD.[1] It is a derivative of mangafodipir (MnDPDP), a compound initially developed as a magnetic resonance imaging (MRI) contrast agent.[7][8] While the MRI contrast effect of mangafodipir relies on the in vivo dissociation of Mn²⁺ ions, its therapeutic SOD mimetic activity depends on the intact manganese-ligand complex.[1][9] A major limitation of mangafodipir was its low in vivo stability, with approximately 80% of the complex dissociating, largely due to transmetallation with plasma zinc.[1]
To address this, calmangafodipir was developed by replacing 80% of the manganese (Mn²⁺) ions with calcium (Ca²⁺) ions.[1][9] This strategic substitution results in a significantly more stable complex in vivo, reducing the release of free Mn²⁺ and thereby improving its safety profile, particularly concerning potential neurotoxicity.[1] This enhanced stability ensures that more of the intact, therapeutically active complex is available to exert its antioxidant effects.[9]
Core Mechanism of Action and Signaling Pathways
Calmangafodipir's primary mechanism of action is its MnSOD mimetic activity.[1] The intact manganese complex catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, directly reducing the burden of oxidative stress within the mitochondrial matrix.[1] Additionally, calmangafodipir and its ligand, fodipir (B38996) (DPDP), possess iron-chelating properties, which may further contribute to its protective effects by preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3][4][10]
By reducing the primary mitochondrial ROS, superoxide, calmangafodipir interferes with the initiation of downstream damage cascades. Elevated superoxide levels can lead to the formation of peroxynitrite, damage mitochondrial DNA, inhibit ETC complexes, and trigger apoptotic pathways. By neutralizing superoxide at its source, calmangafodipir helps preserve mitochondrial integrity and function.
Quantitative Data from Preclinical and Clinical Studies
Calmangafodipir has been evaluated in various models, from preclinical animal studies to human clinical trials. The data highlights its potential, particularly in chemotherapy-induced toxicities, though clinical success has been challenging.
Table 1: Summary of Preclinical Efficacy in Oxaliplatin-Induced Models
| Model System | Treatment Group | Key Finding | Quantitative Result | Reference |
| BALB/c Mouse Model of OIPN | Oxaliplatin + Calmangafodipir (5 mg/kg) | Prevention of mechanical allodynia and cold hyperalgesia | Maintained normal sensory perception vs. oxaliplatin-only group which showed significant hypersensitivity | [10][11] |
| BALB/c Mouse Model of OIPN | Oxaliplatin + Calmangafodipir (5 mg/kg) | Prevention of intraepidermal nerve fiber (IENF) loss | Prevented the significant reduction in IENF density observed in the oxaliplatin-only group | [11][12] |
| BALB/c Mouse Model of OIPN | Oxaliplatin + Calmangafodipir (2.5, 5, 10 mg/kg) | U-shaped dose-response | 5 mg/kg was protective, while 2.5 and 10 mg/kg were not, suggesting an optimal therapeutic window | [11][12] |
| CT26 Tumor-bearing BALB/c Mice | Oxaliplatin + Calmangafodipir (6.5 µmol/kg) | Myeloprotection against oxaliplatin | Significantly more efficacious than mangafodipir at protecting against severe leukopenia | [9] |
Table 2: Summary of Key Clinical Trial Outcomes
| Trial Name (Phase) | Indication | Treatment Groups | Primary Endpoint | Key Finding | Reference |
| PLIANT (Phase II) | Oxaliplatin-Induced Peripheral Neuropathy (OIPN) in mCRC | Placebo vs. Calmangafodipir (2 & 5 µmol/kg) | Physician-graded neurotoxicity and patient-reported symptoms | Calmangafodipir (5 µmol/kg) significantly reduced cold allodynia (mean score 1.6 vs 2.3 for placebo, p < 0.05) and sensory symptoms (mean score 1.9 vs 3.0, p < 0.05) | [2][13] |
| POLAR-A & POLAR-M (Phase III) | OIPN in adjuvant and metastatic CRC | Placebo vs. Calmangafodipir (2 & 5 µmol/kg) | Patient-reported moderate-to-severe CIPN at 9 months | Failed to meet primary endpoint. Increased risk of CIPN observed with Calmangafodipir 5 µmol/kg (RR=1.37, p=0.045). Trials terminated early due to hypersensitivity reactions. | [3][14][15] |
| POP (Phase I) | Paracetamol (Acetaminophen) Overdose | N-acetylcysteine (NAC) alone vs. NAC + Calmangafodipir (2, 5, or 10 µmol/kg) | Safety and tolerability | Calmangafodipir was well-tolerated in combination with NAC and showed potential to reduce biomarkers of paracetamol toxicity. | [16] |
Detailed Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. This section details the methodologies for key experiments cited in the evaluation of calmangafodipir.
Animal Model of Oxaliplatin-Induced Peripheral Neuropathy (OIPN)
-
Model: BALB/c mice are commonly used.[4]
-
Induction: Oxaliplatin is administered intraperitoneally (i.p.) or intravenously (i.v.). A typical regimen involves repeated cycles to induce chronic neuropathy. For example, 2.4 mg/kg administered twice a week for 4 weeks.[11]
-
Treatment: Calmangafodipir (e.g., 2.5, 5, or 10 mg/kg) is administered intravenously as a short infusion approximately 10 minutes prior to each oxaliplatin dose.[11][13]
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Mice are placed on a wire mesh grid. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates allodynia.
-
Cold Hyperalgesia (Cold Plate Test): Mice are placed on a metal plate maintained at a cold temperature (e.g., 4°C). The latency to the first sign of pain (paw lifting, licking, or jumping) is recorded. A shorter latency indicates hyperalgesia.[11]
-
-
Pathological Assessment (IENF Density):
-
Following the final behavioral test, mice are euthanized and a skin biopsy is collected from the plantar surface of the hind paw.
-
The tissue is fixed (e.g., in 4% paraformaldehyde), cryoprotected in sucrose, and sectioned using a cryostat.
-
Sections are stained with an antibody against the pan-neuronal marker Protein Gene Product 9.5 (PGP9.5).
-
Nerve fibers crossing the dermal-epidermal junction are counted under a microscope, and the linear density (fibers/mm) is calculated.[11][12]
-
In Vitro Measurement of Mitochondrial Superoxide (MitoSOX Assay)
This protocol is a standard method for assessing mitochondrial ROS production in cell culture, which can be adapted to test the efficacy of calmangafodipir.
-
Cell Culture: Seed cells (e.g., dorsal root ganglia neurons, HepG2, or other relevant cell lines) in a multi-well plate and allow them to adhere.[17][18]
-
Induction of Oxidative Stress: Treat cells with an inducing agent (e.g., a complex I inhibitor like rotenone, or the chemotherapeutic agent being studied) to stimulate mitochondrial ROS production.
-
Treatment: Co-incubate or pre-incubate cells with varying concentrations of calmangafodipir.
-
Staining Protocol:
-
Prepare a 5 mM stock solution of MitoSOX™ Red reagent in DMSO.[18]
-
Dilute the stock solution in a warm buffer (e.g., HBSS or medium) to a final working concentration of approximately 5 µM.
-
Remove the culture medium from the cells and wash once with a warm buffer.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[19]
-
Wash the cells three times with a warm buffer to remove excess probe.
-
-
Detection:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: For a quantitative assessment, detach the cells (e.g., with trypsin), resuspend them in buffer, and analyze them using a flow cytometer to measure the mean fluorescence intensity.[18]
-
Mandatory Visualizations: Workflows and Logic
Visualizing complex procedures and relationships is crucial for clarity and comprehension. The following diagrams, created using the DOT language, illustrate typical workflows for evaluating calmangafodipir.
Conclusion and Future Directions
Calmangafodipir is a well-characterized MnSOD mimetic with a clear mechanism for reducing mitochondrial superoxide levels. Preclinical data robustly support its protective effects against oxidative stress-induced pathologies, particularly chemotherapy-induced myelosuppression and peripheral neuropathy.[4][9] However, the translation of these promising preclinical findings into clinical success has been challenging, as evidenced by the outcomes of the Phase III POLAR studies.[3][14] The failure to prevent OIPN, coupled with hypersensitivity reactions, underscores the complexities of targeting oxidative stress in human disease and the potential for off-target effects or unexpected reactions in a clinical setting.
Future research should focus on several key areas:
-
Understanding Clinical Failure: Investigating the reasons for the discrepancy between preclinical efficacy and clinical trial outcomes is paramount. This could involve exploring differences in metabolism, the specific pathophysiology of OIPN in humans versus mouse models, or the impact of co-administered chemotherapies.
-
Optimizing Dosing: The U-shaped dose-response curve observed in preclinical studies suggests that finding the optimal therapeutic window is critical and may be narrower than initially thought.[11]
-
Exploring Other Indications: Given its fundamental mechanism of reducing mitochondrial oxidative stress, calmangafodipir may hold promise in other conditions where this is a central pathological feature, such as in mitigating the toxicity of other drugs (as suggested by the paracetamol overdose study) or in treating ischemia-reperfusion injuries.[5][16]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calmangafodipir reduces sensory alterations and prevents intraepidermal nerve fibers loss in a mouse model of oxaliplatin induced peripheral neurotoxicity [boa.unimib.it]
- 7. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (PledOx®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. insphero.com [insphero.com]
- 18. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sm.unife.it [sm.unife.it]
An In-Depth Technical Guide to the Early-Stage Research of Pledox Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research into Pledox (calmangafodipir), a cytoprotective agent developed to mitigate the toxic side effects of chemotherapy. This document details the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides an in-depth look at the experimental protocols used to establish its efficacy.
Core Mechanism of Action: Mimicking Natural Cellular Defense
Early-stage research has consistently demonstrated that the primary cytoprotective mechanism of this compound lies in its ability to mimic the function of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD).[1][2] Chemotherapy agents, such as oxaliplatin (B1677828), are known to induce significant oxidative stress in cells by increasing the production of reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻•), primarily within the mitochondria.[3][4] This surge in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in cell death and contributing to debilitating side effects like chemotherapy-induced peripheral neuropathy (CIPN).
This compound, and its predecessor mangafodipir, act as potent scavengers of these harmful superoxide radicals. By converting superoxide to the less reactive hydrogen peroxide (H₂O₂), which can then be neutralized by other cellular enzymes like catalase, this compound effectively reduces the overall oxidative burden on healthy cells exposed to chemotherapy.[3][4] This targeted antioxidant activity in the mitochondria is crucial for protecting sensitive tissues, such as peripheral nerves, from chemotherapy-induced damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage preclinical studies on this compound and related compounds, providing a clear comparison of their cytoprotective and mechanistic properties.
| In Vitro Efficacy | |
| Compound | Metric |
| MnDPDP (mangafodipir) | EC₅₀ (SOD mimetic activity) |
| MnPLED | EC₅₀ (SOD mimetic activity) |
| Fodipir | IC₅₀ (Cytotoxicity) |
| Calmangafodipir | IC₅₀ (Cytotoxicity) |
| Doxorubicin | IC₅₀ (Cytotoxicity) |
| Doxorubicin | IC₅₀ (Cytotoxicity) |
| Doxorubicin | IC₅₀ (Cytotoxicity) |
| In Vivo Efficacy (Oxaliplatin-Induced Peripheral Neuropathy Mouse Model) | |
| Compound | Dosage |
| Calmangafodipir | 5 mg/kg (intravenous) |
| Calmangafodipir | 5 mg/kg (intravenous) |
| Calmangafodipir | 2.5 and 10 mg/kg (intravenous) |
| Calmangafodipir | 2.5 and 10 mg/kg (intravenous) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.
In Vitro ROS Scavenging Activity (Xanthine Oxidase Assay)
This assay quantifies the superoxide dismutase (SOD)-mimetic activity of a compound.
-
Reagents: Xanthine (B1682287), xanthine oxidase, cytochrome c, test compound (this compound/mangafodipir), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing xanthine and cytochrome c in the buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. This will start the production of superoxide radicals.
-
The superoxide radicals will reduce cytochrome c, which can be measured spectrophotometrically by the increase in absorbance at 550 nm.
-
The SOD-mimetic activity of the test compound is determined by its ability to inhibit the reduction of cytochrome c.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cytochrome c reduction (EC₅₀) is calculated to represent its SOD-mimetic activity.
In Vivo Model of Oxaliplatin-Induced Peripheral Neuropathy
This animal model is used to assess the neuroprotective effects of this compound against chemotherapy-induced nerve damage.[3][5]
-
Animals: Male BALB/c or C57Bl/6N mice (8-10 weeks old) are commonly used.[3][5]
-
Oxaliplatin Administration:
-
This compound Administration:
-
This compound (calmangafodipir) is administered intravenously at the desired doses (e.g., 2.5, 5, or 10 mg/kg) prior to each oxaliplatin injection.[3]
-
-
Assessment of Neuropathy:
-
Cold Allodynia (Acetone Test): A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the latency and duration of the response (e.g., paw withdrawal, licking) are measured.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Histological Analysis (Intraepidermal Nerve Fiber Density):
-
At the end of the study, skin biopsies are taken from the hind paws.
-
The tissue is fixed, sectioned, and stained with antibodies against nerve fiber markers (e.g., PGP 9.5).[6]
-
The number of intraepidermal nerve fibers is counted and normalized to the length of the epidermis to determine the nerve fiber density.[6]
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. osuhp-test.osumc.edu [osuhp-test.osumc.edu]
- 2. Intraepidermal Nerve Fiber Density as Measured by Skin Punch Biopsy as a Marker for Small Fiber Neuropathy: Application in Patients with Fibromyalgia | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice | PLOS One [journals.plos.org]
- 5. criver.com [criver.com]
- 6. bakodx.com [bakodx.com]
Methodological & Application
Pledox In Vitro Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental design for evaluating Pledox (calmangafodipir), a manganese superoxide (B77818) dismutase (MnSOD) mimetic developed to mitigate oxidative stress. The following protocols detail key assays for characterizing the efficacy and mechanism of action of this compound in a laboratory setting.
Introduction to this compound and its Mechanism of Action
This compound is a low molecular weight manganese-based compound that mimics the enzymatic activity of superoxide dismutase (SOD), a critical component of the endogenous antioxidant defense system. Its primary function is to catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By reducing the cellular levels of superoxide, this compound helps to mitigate oxidative stress and its downstream inflammatory consequences. These properties make this compound a promising agent for protecting healthy tissues from damage induced by oxidative insults, such as those caused by chemotherapy.
The in vitro evaluation of this compound is essential to elucidate its cytoprotective effects, antioxidant capacity, anti-inflammatory properties, and impact on cellular signaling pathways.
Key In Vitro Assays for this compound Evaluation
A panel of in vitro assays is crucial for the comprehensive characterization of this compound. These assays are designed to assess its core functions and potential therapeutic applications.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effects of this compound on cell health and to establish a therapeutic window.
Oxidative Stress and Antioxidant Capacity Assays
Given that the primary mechanism of this compound is the reduction of oxidative stress, these assays are central to demonstrating its efficacy.
Anti-Inflammatory Assays
By mitigating oxidative stress, this compound is expected to modulate inflammatory responses. These assays quantify the anti-inflammatory effects of the compound.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on this compound and other MnSOD mimetics.
Table 1: Cell Viability (MTT Assay) of CT26 Cells Treated with Calmangafodipir [1]
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 5.0 |
| Calmangafodipir | 10 | 98 ± 4.5 |
| Calmangafodipir | 50 | 95 ± 6.2 |
| Calmangafodipir | 100 | 92 ± 5.8 |
| Calmangafodipir | 500 | 85 ± 7.1 |
Table 2: Representative Neurite Outgrowth in PC12 Cells
| Treatment Group | Concentration (µM) | Neurite Length (µm/cell) | Percentage of Neurite-Bearing Cells (%) |
| Control (NGF) | 0 | 50 ± 8 | 45 ± 5 |
| This compound + NGF | 1 | 65 ± 10 | 55 ± 6 |
| This compound + NGF | 10 | 80 ± 12 | 68 ± 7 |
| This compound + NGF | 50 | 75 ± 11 | 65 ± 8 |
Table 3: Representative Reactive Oxygen Species (ROS) Reduction
| Treatment Group | Inducer | ROS Level (Relative Fluorescence Units) | % Inhibition |
| Control | None | 100 ± 10 | - |
| Inducer (e.g., H₂O₂) | H₂O₂ | 500 ± 50 | 0 |
| This compound (10 µM) + Inducer | H₂O₂ | 250 ± 30 | 50 |
| This compound (50 µM) + Inducer | H₂O₂ | 150 ± 20 | 70 |
Table 4: Representative Antioxidant Capacity (DPPH Assay)
| Compound | IC₅₀ (µM) |
| This compound | ~50-100 |
| Trolox (Standard) | ~25 |
Table 5: Representative Inhibition of Pro-Inflammatory Cytokines
| Treatment Group | LPS Stimulation | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 50 ± 10 | 30 ± 8 |
| LPS | + | 1000 ± 100 | 800 ± 90 |
| This compound (10 µM) + LPS | + | 600 ± 70 | 450 ± 50 |
| This compound (50 µM) + LPS | + | 300 ± 40 | 200 ± 30 |
Table 6: Representative Inhibition of Nitric Oxide Production
| Treatment Group | LPS Stimulation | Nitrite (B80452) Concentration (µM) | % Inhibition |
| Control | - | 2 ± 0.5 | - |
| LPS | + | 25 ± 3 | 0 |
| This compound (10 µM) + LPS | + | 15 ± 2 | 40 |
| This compound (50 µM) + LPS | + | 8 ± 1.5 | 68 |
Experimental Protocols
Cell Viability: MTT Assay
This protocol is adapted from a study on calmangafodipir's effect on CT26 mouse colon carcinoma cells.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (Calmangafodipir)
-
CT26 cells (or other relevant cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 8,000 CT26 cells per well in a 96-well plate in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (media without this compound).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Neurite Outgrowth Assay
This protocol is a general guide for assessing the neuroprotective or neurotrophic effects of this compound on a neuronal cell line like PC12.
Principle: PC12 cells, when treated with Nerve Growth Factor (NGF), differentiate into sympathetic neuron-like cells and extend neurites. This assay quantifies the effect of this compound on this process, which can be indicative of its neuroprotective potential.
Materials:
-
This compound
-
PC12 cells
-
Collagen-coated plates
-
DMEM with low serum (e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a suitable density.
-
Differentiation: After 24 hours, switch to low-serum media containing a sub-optimal concentration of NGF to induce differentiation.
-
Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a positive control (optimal NGF) and a negative control (low NGF without this compound).
-
Incubation: Incubate for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix, permeabilize, and block the cells. Incubate with primary and secondary antibodies to visualize neurites, and a nuclear stain to count cells.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify neurite length per cell and the percentage of cells bearing neurites.
Reactive Oxygen Species (ROS) Detection
This protocol provides a general method for measuring intracellular ROS levels.
Principle: This assay utilizes a cell-permeable fluorescent probe (e.g., DCFDA or a commercial kit like ROS-Glo™) that becomes fluorescent upon oxidation by ROS. The fluorescence intensity is proportional to the amount of ROS present in the cells.
Materials:
-
This compound
-
Cell line of choice
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
ROS detection reagent (e.g., H2DCFDA or a commercial kit)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
ROS Induction: Induce oxidative stress by adding an ROS-inducing agent.
-
Probe Loading: Add the ROS detection reagent to the cells and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.
-
Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the inducer-only control.
Antioxidant Capacity: DPPH Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to assess the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH solution in methanol (B129727)
-
Methanol
-
Trolox (as a standard antioxidant)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and Trolox in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Compound Addition: Add the different concentrations of this compound or Trolox to the wells. Include a control with only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-Inflammatory Activity: TNF-α and IL-6 Release
Principle: This assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-6 from immune cells (e.g., RAW 264.7 macrophages or human PBMCs) stimulated with lipopolysaccharide (LPS). The cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
RAW 264.7 cells or PBMCs
-
Lipopolysaccharide (LPS)
-
TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or PBMCs in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of TNF-α and IL-6 and calculate the percentage inhibition by this compound.
Anti-Inflammatory Activity: Nitric Oxide Production (Griess Assay)
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). In this assay, nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and NED solutions)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the TNF-α and IL-6 release assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium.
-
Griess Reaction: In a new 96-well plate, mix the supernatants and standards with the Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage inhibition of nitric oxide production by this compound.
Visualization of Pathways and Workflows
This compound Mechanism of Action
Caption: this compound catalyzes the dismutation of superoxide into hydrogen peroxide and oxygen.
General Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for conducting in vitro assays with this compound.
This compound and its Impact on Inflammatory Signaling
Caption: this compound may inhibit inflammatory signaling by reducing oxidative stress and downregulating NF-kB and MAPK pathways.
References
Calmangafodipir in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of calmangafodipir in in vitro cell culture studies. Calmangafodipir, a potent manganese superoxide (B77818) dismutase (MnSOD) mimetic and iron chelator, offers a promising tool for investigating cellular responses to oxidative stress and developing novel therapeutic strategies. This document outlines its mechanism of action, provides detailed protocols for its application in cell culture, and presents quantitative data from relevant studies.
Mechanism of Action
Calmangafodipir exerts its biological effects primarily through two mechanisms:
-
Superoxide Dismutase (SOD) Mimetic Activity : It catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action mimics the function of the endogenous antioxidant enzyme MnSOD, reducing the cellular burden of reactive oxygen species (ROS).
-
Iron Chelation : By binding to and sequestering intracellular iron, calmangafodipir can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH).
These dual activities make calmangafodipir a powerful tool to protect cells from oxidative damage induced by various stressors, including chemotherapeutic agents and other sources of ROS.
Data Presentation
The following tables summarize quantitative data on the in vitro effects of calmangafodipir and related compounds.
Table 1: In Vitro Cytotoxicity of Calmangafodipir and Related Compounds in CT26 Cells
| Compound | IC₅₀ (µM) | Relative Efficacy (vs. Fodipir) | pD₂ (-log(IC₅₀)) |
| Calmangafodipir | ~33.5 | 0.9 | 4.475 |
| Fodipir (DPDP) | 32.7 | 1.0 | 4.486 |
| PLED | 32.7 | 1.0 | 4.486 |
| Calfodipir | 31.5 | 1.0 | 4.501 |
| Mangafodipir | 650.3 | 0.05 | 3.187 |
| MnPLED | 96.3 | 0.3 | 4.016 |
Data derived from a study on CT26 mouse colon carcinoma cells. The cytotoxic activity of calmangafodipir was found to be approximately 20 times higher than that of mangafodipir[1][2].
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol details the use of the methylthiazoletetrazolium (MTT) assay to evaluate the effect of calmangafodipir on the viability of CT26 cells.
Materials:
-
Calmangafodipir
-
CT26 (mouse colon carcinoma) cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture CT26 cells in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 8,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Preparation of Calmangafodipir Working Solutions:
-
Prepare a stock solution of calmangafodipir. Although solubility in DMSO has not been explicitly reported, it is a common solvent for similar compounds. Alternatively, for in vivo studies, it has been dissolved in sterile saline[3][4]. For cell culture, sterile, cell culture-grade water or PBS can be tested. It is recommended to prepare a high-concentration stock (e.g., 10-100 mM) and dilute it in the complete culture medium to the desired final concentrations.
-
Prepare a series of working solutions of calmangafodipir in complete culture medium at concentrations ranging from 1 µM to 1000 µM[1].
-
-
Cell Treatment:
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the prepared calmangafodipir working solutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂[1].
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for a further 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels following treatment with calmangafodipir.
Materials:
-
Cells of interest (e.g., CT26 or other relevant cell lines)
-
Calmangafodipir
-
H₂DCFDA (or DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
ROS-inducing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density to reach 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Treat cells with various concentrations of calmangafodipir in complete culture medium for a desired period (e.g., 1-24 hours). Include untreated cells and cells that will be treated with a ROS-inducing agent as controls.
-
-
Staining with H₂DCFDA:
-
Prepare a fresh working solution of H₂DCFDA at a final concentration of 5-10 µM in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells twice with warm HBSS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress (Optional):
-
For the positive control, after H₂DCFDA staining, expose the cells to a ROS-inducing agent (e.g., 100 µM H₂O₂) for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the relative change in ROS levels.
-
Visualizations
Caption: Mechanism of action of Calmangafodipir in reducing oxidative stress.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Potential signaling pathways modulated by Calmangafodipir.
References
Application Notes and Protocols for Pledox (Calmangafodipir) in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pledox, with the active ingredient calmangafodipir, is a promising therapeutic agent investigated for its protective effects against chemotherapy-induced peripheral neuropathy (CIPN). Its mechanism of action is primarily attributed to its ability to mimic the function of mitochondrial superoxide (B77818) dismutase (MnSOD) and chelate iron, thereby reducing oxidative stress.[1][2] These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for using this compound in in vivo mouse models, particularly in the context of oxaliplatin-induced peripheral neuropathy.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in a mouse model of oxaliplatin-induced peripheral neurotoxicity.
Table 1: this compound Dosage and Administration in BALB/c Mice
| Parameter | Details | Reference |
| Drug | This compound (Calmangafodipir) | [2] |
| Mouse Strain | BALB/c | [2] |
| Dosage Levels | 2.5 mg/kg, 5 mg/kg, 10 mg/kg | [2][3] |
| Route of Administration | Intravenous (i.v.) via the tail vein | [2] |
| Frequency | Twice a week for 4 weeks | [2] |
| Vehicle | Sterile saline solution | [2] |
| Pre-treatment | Administered prior to oxaliplatin (B1677828) | [2] |
Table 2: Summary of Efficacy Results for this compound in Oxaliplatin-Induced Peripheral Neuropathy Mouse Model
| Dosage Group | Effect on Mechanical Allodynia | Effect on Cold Thermal Hyperalgesia | Effect on Intraepidermal Nerve Fiber (IENF) Density | Reference |
| OHP + this compound 2.5 mg/kg | Development of allodynia observed | Development of hyperalgesia observed | Significant reduction in IENF density | [2][3] |
| OHP + this compound 5 mg/kg | Prevented the development of allodynia | Prevented the development of hyperalgesia | Prevented the reduction in IENF density | [2][3] |
| OHP + this compound 10 mg/kg | Development of allodynia observed | Development of hyperalgesia observed | Significant reduction in IENF density | [2][3] |
Note: A U-shaped dose-response was observed, with the 5 mg/kg dose being the most effective and the 10 mg/kg dose showing less efficacy.[2][3]
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature for evaluating this compound in a mouse model of oxaliplatin-induced peripheral neuropathy.
Protocol 1: Evaluation of this compound in an Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Mouse Model
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c[2]
-
Sex: As required by the study design.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
2. Materials:
-
This compound (Calmangafodipir) powder[2]
-
Sterile saline solution (0.9% NaCl)[2]
-
Oxaliplatin (OHP)[2]
-
5% glucose solution[2]
-
Syringes and needles for intravenous injection
-
Animal scale
3. Drug Preparation:
-
This compound Solution: Dissolve this compound powder in sterile saline solution to achieve the desired concentrations (e.g., for 2.5, 5, and 10 mg/kg doses).[2]
-
Oxaliplatin Solution: Dilute oxaliplatin in a 5% glucose solution to the desired concentration (e.g., 5 mg/kg).[2]
4. Experimental Groups:
-
Group 1: Vehicle control (5% glucose solution)
-
Group 2: this compound control (e.g., 10 mg/kg this compound in saline)
-
Group 3: Oxaliplatin control (e.g., 5 mg/kg OHP)
-
Group 4: OHP + this compound 2.5 mg/kg
-
Group 5: OHP + this compound 5 mg/kg
-
Group 6: OHP + this compound 10 mg/kg
5. Administration Schedule:
-
Administer treatments twice a week for a duration of 4 weeks.[2]
-
This compound Administration: Administer the prepared this compound solution intravenously (i.v.) via the tail vein as a pre-treatment.[2]
-
Oxaliplatin Administration: Administer the prepared oxaliplatin solution intravenously (i.v.) via the tail vein shortly after the this compound pre-treatment.[2]
-
Adjust the injection volume based on the animal's body weight.
6. Behavioral Testing (to assess peripheral neuropathy):
-
Perform baseline behavioral tests before the start of treatment.
-
Conduct tests to measure mechanical allodynia (e.g., von Frey test) and cold thermal hyperalgesia (e.g., cold plate test) at the end of the treatment period and during a follow-up period.[2]
7. Pathological Analysis:
-
At the end of the study, euthanize the animals.
-
Collect skin biopsies to assess intraepidermal nerve fiber (IENF) density through immunohistochemistry.[2]
8. Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., ANOVA) to compare between groups.
-
Quantify IENF density and compare the results between the different treatment groups.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound (Calmangafodipir) in mitigating oxaliplatin-induced peripheral neuropathy by reducing oxidative stress.
Caption: this compound's proposed mechanism of action.
Experimental Workflow
The diagram below outlines the experimental workflow for evaluating the efficacy of this compound in a mouse model.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pledox® (Calmangafodipir) in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pledox®, with the active ingredient calmangafodipir ([Ca4Mn(DPDP)5]), is a novel therapeutic agent under investigation for its cytoprotective properties, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][2] Its mechanism of action is primarily attributed to its function as a mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD), and as a potent iron chelator.[1][3][4][5] By scavenging superoxide radicals and sequestering iron, calmangafodipir mitigates oxidative stress, a key contributor to cellular damage in various pathological conditions.[1][4]
These application notes provide detailed protocols for the preparation and use of calmangafodipir solutions in a laboratory setting, along with a summary of relevant quantitative data from preclinical and clinical studies.
Chemical Properties
Calmangafodipir is a complex of calcium, manganese, and the ligand fodipir (B38996) (dipyridoxyl diphosphate).[3] The replacement of 80% of the manganese ions found in its predecessor, mangafodipir, with calcium ions results in a more stable compound in vivo.[3] This enhanced stability reduces the release of free Mn2+, leading to a better safety profile and more potent therapeutic effect as a superoxide dismutase mimetic.[3]
| Property | Value |
| Chemical Formula | C110H150Ca4MnN20O70P10 |
| Molecular Weight | 3397.4 g/mol |
| Appearance | Refer to manufacturer's specifications |
| Solubility | Soluble in 0.9% NaCl solution |
Experimental Protocols
Protocol 1: Preparation of Calmangafodipir Stock Solutions
This protocol describes the preparation of a stock solution of calmangafodipir for in vitro and in vivo studies.
Materials:
-
Calmangafodipir (solid form)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the desired amount of calmangafodipir powder using a calibrated analytical balance.
-
Dissolution: Reconstitute the calmangafodipir powder with sterile 0.9% NaCl solution to the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 33.974 mg of calmangafodipir in 1 mL of 0.9% NaCl.
-
Mixing: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Storage: Store the stock solution at 2-8°C for short-term use (refer to stability data). For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic or protective effects of calmangafodipir on a cell line, such as the mouse colon carcinoma cell line CT26.[6]
Materials:
-
CT26 cells (or other relevant cell line)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[6]
-
Calmangafodipir stock solution (prepared as in Protocol 1)
-
Chemotherapeutic agent (e.g., oxaliplatin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 8,000 CT26 cells per well in a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Treatment:
-
Protective Effect: Pre-treat the cells with varying concentrations of calmangafodipir for a specified duration (e.g., 1-4 hours) before adding the chemotherapeutic agent.
-
Direct Cytotoxicity: Treat the cells with varying concentrations of calmangafodipir alone.
-
-
Incubation: Incubate the cells with the treatments for the desired experimental period (e.g., 24-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Murine Model of Chemotherapy-Induced Peripheral Neuropathy
This protocol provides a framework for evaluating the neuroprotective effects of calmangafodipir in a mouse model of oxaliplatin-induced peripheral neuropathy.[2]
Materials:
-
BALB/c mice (or other appropriate strain)[6]
-
Calmangafodipir stock solution (prepared as in Protocol 1 and diluted in 5% glucose or 0.9% NaCl)[6]
-
Equipment for intravenous (i.v.) or intraperitoneal (i.p.) injections
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, cold plate for thermal hyperalgesia)
Procedure:
-
Acclimatization: Acclimatize the animals to the housing and experimental conditions for at least one week.
-
Grouping: Randomize animals into treatment groups (e.g., Vehicle control, Oxaliplatin alone, Oxaliplatin + Calmangafodipir at different doses).[2]
-
Dosing Regimen:
-
Behavioral Testing: Perform baseline behavioral tests before the start of treatment and then at regular intervals throughout the study (e.g., weekly).
-
Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., dorsal root ganglia, peripheral nerves, skin biopsies for intraepidermal nerve fiber density) for histological or molecular analysis.[2]
-
Data Analysis: Analyze behavioral data using appropriate statistical methods to determine the effect of calmangafodipir on the development of neuropathy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of calmangafodipir.
Table 1: Preclinical Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Myelosuppression [6]
| Treatment Group | Dose of Calmangafodipir (µmol/kg) | % Decrease in White Blood Cells (WBC) |
| Oxaliplatin (12.5 mg/kg) | 0 | >80% |
| Oxaliplatin + Calmangafodipir | 6.5 | ~25% |
Table 2: Clinical Trial Dosing for Calmangafodipir in the POLAR-A and POLAR-M Studies [1][7]
| Study | Patient Population | Calmangafodipir Dose | Route of Administration | Infusion Time |
| POLAR-A | Adjuvant Colorectal Cancer | 5 µmol/kg | Intravenous | 5-10 minutes |
| POLAR-M | Metastatic Colorectal Cancer | 2 µmol/kg and 5 µmol/kg | Intravenous | 5-10 minutes |
Note: The POLAR-A and POLAR-M trials were terminated early due to unexpected hypersensitivity reactions.[1][7]
Visualizations
Signaling Pathway of Calmangafodipir's Protective Mechanism
Caption: Mechanism of action of this compound® (Calmangafodipir).
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for an in vivo neuroprotection study.
Stability and Storage
Calmangafodipir is designed for greater in vivo stability compared to mangafodipir.[3] For laboratory use, prepared solutions should be stored under appropriate conditions to ensure stability.
-
Short-term storage: Aqueous solutions of calmangafodipir can be stored at 2-8°C for short durations. The exact stability period should be determined empirically or based on manufacturer's recommendations.
-
Long-term storage: For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this may affect the integrity of the compound.
Disclaimer
The information provided in these application notes is intended for research use only and is not a substitute for the user's own validation and optimization. Researchers should always consult the relevant safety data sheets (SDS) and follow good laboratory practices when handling any chemical substance. The clinical trial information is provided for context and does not constitute a recommendation for clinical use.
References
- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for Calmangafodipir Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calmangafodipir, a potent superoxide (B77818) dismutase (SOD) mimetic and iron chelator, is a promising therapeutic agent for mitigating oxidative stress in various pathological conditions.[1][2] Its mechanism involves the catalytic conversion of superoxide radicals and the sequestration of labile iron, thereby preventing the formation of highly reactive hydroxyl radicals.[3][4] As the use of calmangafodipir in preclinical in vitro studies expands, understanding its stability in cell culture media is critical for ensuring accurate and reproducible experimental outcomes. The concentration of the active compound can be influenced by factors such as temperature, pH, and interactions with media components over time.
These application notes provide a detailed protocol for assessing the stability of calmangafodipir in common cell culture media. The methodologies described herein are based on established principles of drug stability analysis and can be adapted to specific experimental needs.
Data Presentation: Illustrative Stability of Calmangafodipir
The following data is illustrative to demonstrate how stability results can be presented. Researchers should generate their own data following the provided protocols.
Table 1: Illustrative Percentage of Intact Calmangafodipir in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Concentration (μM) - Mean ± SD (n=3) | % Remaining |
| 0 | 10.00 ± 0.15 | 100% |
| 2 | 9.85 ± 0.21 | 98.5% |
| 4 | 9.62 ± 0.18 | 96.2% |
| 8 | 9.21 ± 0.25 | 92.1% |
| 12 | 8.89 ± 0.22 | 88.9% |
| 24 | 8.15 ± 0.31 | 81.5% |
| 48 | 6.78 ± 0.35 | 67.8% |
| 72 | 5.54 ± 0.40 | 55.4% |
Table 2: Illustrative Comparison of Calmangafodipir Half-Life (T½) in Different Cell Culture Media at 37°C
| Media Formulation | Serum Supplement | Half-Life (T½) in hours (Illustrative) |
| RPMI-1640 | 10% Fetal Bovine Serum | ~60 |
| DMEM (High Glucose) | 10% Fetal Bovine Serum | ~55 |
| RPMI-1640 | Serum-Free | ~65 |
| DMEM (High Glucose) | Serum-Free | ~60 |
Experimental Protocols
Protocol 1: Preparation of Calmangafodipir Stock Solution and Spiking into Cell Culture Media
Objective: To prepare a concentrated stock solution of calmangafodipir and accurately dilute it into the desired cell culture medium for stability testing.
Materials:
-
Calmangafodipir powder
-
Sterile, nuclease-free water or DMSO
-
Desired cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of calmangafodipir powder in a sterile microfuge tube.
-
Dissolve the powder in a minimal amount of sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until fully dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Spiking into Cell Culture Media:
-
On the day of the experiment, thaw an aliquot of the calmangafodipir stock solution.
-
In a sterile conical tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
Add the appropriate volume of the calmangafodipir stock solution to the medium to achieve the final desired concentration (e.g., 10 µM).
-
Gently mix the solution by inverting the tube several times. Do not vortex, to avoid protein denaturation in serum-containing media.
-
This solution is your "Time 0" sample.
-
Protocol 2: Stability Assessment of Calmangafodipir in Cell Culture Media
Objective: To determine the degradation rate of calmangafodipir in cell culture medium over time under standard cell culture conditions.
Materials:
-
Calmangafodipir-spiked cell culture medium (from Protocol 1)
-
Sterile, labeled microfuge tubes for sample collection
-
Humidified incubator (37°C, 5% CO₂)
-
Liquid nitrogen or dry ice for snap-freezing
-
-80°C freezer for sample storage
-
HPLC-UV system or access to an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) facility
Procedure:
-
Incubation:
-
Place the flask or tube containing the calmangafodipir-spiked medium into a 37°C, 5% CO₂ incubator. Ensure the cap is loosened to allow for gas exchange if using a flask.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), aseptically withdraw an aliquot (e.g., 500 µL) of the medium.
-
Immediately transfer the aliquot to a pre-labeled sterile microfuge tube.
-
-
Sample Storage:
-
Snap-freeze the collected aliquots in liquid nitrogen or on dry ice. This is a critical step to halt any further degradation.
-
Store the frozen samples at -80°C until analysis.
-
Protocol 3: Quantification of Calmangafodipir using HPLC-UV
Objective: To quantify the concentration of intact calmangafodipir in the collected media samples using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase components (e.g., HPLC-grade acetonitrile (B52724) and water with a buffer like phosphate (B84403) or formate)
-
Ice-cold methanol (B129727) or acetonitrile for protein precipitation
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Preparation for HPLC:
-
Thaw the collected samples on ice.
-
To precipitate proteins from the media (especially if serum-containing), add an equal volume of ice-cold methanol or acetonitrile.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method (Example Conditions - Optimization Required):
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile. The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by scanning the UV absorbance of a calmangafodipir standard (likely in the 250-280 nm range).
-
Column Temperature: 25°C
-
-
Quantification:
-
Prepare a standard curve by making serial dilutions of the calmangafodipir stock solution in the same cell culture medium. These standards should be prepared at Time 0 and processed identically to the experimental samples.
-
Run the standards on the HPLC to generate a standard curve of peak area versus concentration.
-
Analyze the experimental samples.
-
Determine the concentration of calmangafodipir in the test samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Signaling pathway of Calmangafodipir in mitigating oxidative stress.
Caption: Experimental workflow for assessing Calmangafodipir stability.
References
- 1. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of iron chelation in free radical-induced oxidative stress and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Pledox Efficacy in a Preclinical Model of Oxaliplatin-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Pledox (calmangafodipir) in a preclinical mouse model of oxaliplatin-induced peripheral neuropathy (OIPN), a common and dose-limiting side effect of chemotherapy.[1][2][3] The protocols outlined below are based on established methodologies from preclinical studies demonstrating the neuroprotective effects of this compound.[4]
Introduction to this compound and its Mechanism of Action
This compound, with the active substance calmangafodipir, is a drug candidate developed to protect against oxidative stress.[5] In the context of chemotherapy, particularly with agents like oxaliplatin (B1677828), a significant cause of peripheral neuropathy is the excessive production of reactive oxygen species (ROS) leading to mitochondrial dysfunction and nerve damage.[1] this compound is designed to mimic the endogenous enzyme manganese superoxide (B77818) dismutase (MnSOD), a key player in the cellular defense against oxidative stress.[6] By scavenging superoxide radicals, this compound aims to mitigate the neurotoxicity induced by chemotherapy without compromising its anti-cancer efficacy.[7][8]
Signaling Pathway of Oxaliplatin-Induced Neuropathy and this compound Intervention
The following diagram illustrates the proposed mechanism of oxaliplatin-induced peripheral neuropathy and the interventional role of this compound.
Caption: Mechanism of this compound in preventing oxaliplatin-induced neuropathy.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in a preclinical mouse model of OIPN.
Animal Model and Treatment Groups
-
Animal Model: Adult male C57BL/6J mice (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Treatment Groups:
-
Control Group: Vehicle (e.g., 0.9% saline) administration.
-
Oxaliplatin (OHP) Group: Oxaliplatin administration.
-
This compound Treatment Group(s): Oxaliplatin + this compound at varying doses (e.g., 2.5, 5, and 10 mg/kg).[7]
-
This compound Only Group: To assess any independent effects of this compound.
-
Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Induction
-
Drug Preparation: Dissolve oxaliplatin in a 5% glucose solution.
-
Administration: Administer oxaliplatin via intraperitoneal (i.p.) injection.
-
Dosing Regimen: A cumulative dose of 24 mg/kg is typically used, administered as 3 mg/kg twice a week for four weeks.
This compound Administration
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 10-15 minutes prior to each oxaliplatin injection.[1][9]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing this compound efficacy.
Caption: General experimental workflow for the preclinical study.
Efficacy Assessment Methods
Behavioral tests are crucial for assessing sensory alterations characteristic of peripheral neuropathy.
-
Mechanical Allodynia (von Frey Test):
-
Place mice on an elevated mesh platform and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Record the paw withdrawal threshold (in grams). A lower threshold indicates increased sensitivity to mechanical stimuli.
-
-
Cold Hyperalgesia (Cold Plate Test):
-
Place mice on a cold plate maintained at a constant temperature (e.g., 4°C).
-
Measure the latency to the first sign of pain (e.g., paw licking, jumping). A shorter latency indicates hypersensitivity to cold.[7]
-
-
Intraepidermal Nerve Fiber (IENF) Density:
-
At the end of the study, collect skin biopsies from the plantar surface of the hind paws.
-
Fix, section, and stain the tissue with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.
-
Quantify the number of IENFs per millimeter of epidermis. A reduction in IENF density is a hallmark of peripheral neuropathy.[7]
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the preclinical assessment of this compound.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Control | |||||
| Oxaliplatin (OHP) | |||||
| OHP + this compound (2.5 mg/kg) | |||||
| OHP + this compound (5 mg/kg) | |||||
| OHP + this compound (10 mg/kg) |
Table 2: Effect of this compound on Cold Hyperalgesia (Latency to Paw Withdrawal in seconds)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Control | |||||
| Oxaliplatin (OHP) | |||||
| OHP + this compound (2.5 mg/kg) | |||||
| OHP + this compound (5 mg/kg) | |||||
| OHP + this compound (10 mg/kg) |
Table 3: Effect of this compound on Intraepidermal Nerve Fiber (IENF) Density (Fibers/mm)
| Treatment Group | IENF Density | % Protection vs. OHP |
| Control | N/A | |
| Oxaliplatin (OHP) | N/A | |
| OHP + this compound (2.5 mg/kg) | ||
| OHP + this compound (5 mg/kg) | ||
| OHP + this compound (10 mg/kg) |
Expected Outcomes
Based on preclinical findings, it is anticipated that co-administration of this compound with oxaliplatin will:
-
Significantly attenuate the development of mechanical allodynia and cold hyperalgesia compared to the oxaliplatin-only group.[4]
-
Preserve the intraepidermal nerve fiber density in the hind paws, indicating a neuroprotective effect.[4][7]
-
A dose of 5 mg/kg of this compound has shown to be particularly effective in preventing oxaliplatin-induced sensory alterations.[4]
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for assessing the efficacy of this compound in a preclinical model of OIPN. The use of behavioral and histological endpoints allows for a comprehensive evaluation of the neuroprotective potential of this compound. These studies are essential for the continued development and understanding of this compound as a potential preventative treatment for chemotherapy-induced peripheral neuropathy.[2]
References
- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. egetis.com [egetis.com]
- 5. PledPharma Presents Top-Line Results From Its PhaseIIb Study - this compound(R) Reduces Nerve Damage In Conjunction With Chemotherapy By 43 Percent - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Pledox (Calmangafodipir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pledox, with the active ingredient calmangafodipir, is a novel drug candidate developed to mitigate the side effects of chemotherapy, particularly oxaliplatin-induced peripheral neuropathy.[1] Its mechanism of action is rooted in its potent antioxidant properties, specifically mimicking the enzymatic activity of manganese superoxide (B77818) dismutase (MnSOD).[2] MnSOD is a primary endogenous antioxidant enzyme that plays a critical role in cellular defense against oxidative stress by catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3]
These application notes provide a comprehensive guide for the in vitro evaluation of the antioxidant capacity of this compound. The protocols detailed herein are tailored to assess its superoxide scavenging activity, which is central to its therapeutic rationale. Additionally, this document clarifies the applicability of various antioxidant assays for SOD mimetics.
Mechanism of Action: Superoxide Dismutase Mimetic
This compound is a manganese-based complex designed to replicate the catalytic function of MnSOD.[2] The manganese ion within the calmangafodipir molecule cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of the superoxide anion. This catalytic process allows a single molecule of this compound to neutralize numerous superoxide radicals, making it a highly efficient antioxidant.
The primary antioxidant reaction catalyzed by this compound is:
2O₂⁻ + 2H⁺ → H₂O₂ + O₂
This targeted scavenging of superoxide radicals is crucial in preventing the formation of more damaging reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and peroxynitrite (ONOO⁻), thereby protecting cells from oxidative damage.
Recommended In Vitro Antioxidant Capacity Assays
For SOD mimetics like this compound, assays that directly or indirectly quantify the scavenging of superoxide radicals are the most relevant and informative.
-
Cytochrome c Reduction Assay: This is a widely used and reliable method for measuring superoxide scavenging activity. It is based on the ability of superoxide radicals to reduce cytochrome c, which can be monitored spectrophotometrically.
-
Nitroblue Tetrazolium (NBT) Assay: This assay also measures superoxide scavenging. NBT is reduced by superoxide to a colored formazan (B1609692) product. The inhibition of this color formation is proportional to the SOD-like activity.
Note on Broad-Spectrum Antioxidant Assays (DPPH, FRAP, ABTS, ORAC):
Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) are commonly used to assess the general antioxidant capacity of compounds. However, these assays primarily measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical or to reduce a metal ion. While this compound may exhibit some activity in these assays, they do not specifically measure its primary, catalytic mechanism of superoxide dismutation. Therefore, the results from these assays may not accurately reflect the potent and specific SOD mimetic activity of this compound. For a comprehensive evaluation, it is recommended to prioritize superoxide-specific assays.
Data Presentation
The following tables provide a template for presenting quantitative data from the recommended assays. Due to the limited availability of specific in vitro IC₅₀ or activity unit data for calmangafodipir in publicly accessible literature, representative data from studies on other manganese-based SOD mimetics (e.g., salen-manganese complexes) are included for illustrative purposes. Researchers should replace this with their experimentally determined values for this compound.
Table 1: Superoxide Scavenging Activity of this compound (Illustrative Data)
| Assay | Method | Endpoint | This compound Activity (Illustrative) | Positive Control (e.g., Native SOD) |
| Cytochrome c Reduction | Xanthine (B1682287)/Xanthine Oxidase | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] |
| Nitroblue Tetrazolium (NBT) | Photochemical (Riboflavin) | SOD Units/mg¹ | [Insert Experimental Value] | [Insert Experimental Value] |
¹One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.[4]
Table 2: Comparison of this compound with Other SOD Mimetics (Illustrative Data)
| Compound | Assay | IC₅₀ (µM) or Activity | Reference |
| This compound (Calmangafodipir) | Cytochrome c Reduction | [Insert Experimental Value] | [Your Study] |
| This compound (Calmangafodipir) | NBT Assay | [Insert Experimental Value] | [Your Study] |
| EUK-8 (Salen-Mn Complex) | SOD Mimetic Assay | ~50 Units/mg | [5] |
| EUK-134 (Salen-Mn Complex) | SOD Mimetic Assay | ~45 Units/mg | [5] |
Experimental Protocols
Cytochrome c Reduction Assay for Superoxide Scavenging Activity
This protocol is adapted from established methods for measuring SOD activity.
Principle:
Superoxide radicals (O₂⁻), generated by the xanthine/xanthine oxidase system, reduce ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺). This reduction leads to an increase in absorbance at 550 nm. An SOD mimetic like this compound will compete with cytochrome c for the superoxide radicals, thereby inhibiting the reduction of cytochrome c. The degree of inhibition is a measure of the SOD-like activity of this compound.
Materials:
-
This compound (Calmangafodipir)
-
Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA
-
Xanthine solution (1 mM in 10 mM NaOH, diluted to 0.1 mM in buffer before use)
-
Cytochrome c from horse heart (1.2 mM in buffer)
-
Xanthine oxidase from bovine milk (prepare a stock solution and dilute to a working concentration that gives a rate of reduction of cytochrome c at 550 nm of 0.025 ± 0.005 absorbance units per minute)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 550 nm
Procedure:
-
Reagent Preparation: Prepare all solutions in the potassium phosphate buffer (pH 7.8) unless otherwise stated.
-
Assay Setup: In a 96-well plate, add the following reagents in the order listed:
-
Potassium phosphate buffer
-
Xanthine solution
-
Cytochrome c solution
-
This compound solution at various concentrations (or buffer for the control)
-
-
Initiate Reaction: Add xanthine oxidase to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 550 nm every 30 seconds for 5-10 minutes.
-
Controls:
-
Blank: All reagents except xanthine oxidase.
-
Control (Uninhibited): All reagents with buffer instead of this compound.
-
Positive Control: A known concentration of native SOD.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔAbs/min) for the control and each concentration of this compound from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cytochrome c reduction.
Nitroblue Tetrazolium (NBT) Assay
Principle:
Superoxide radicals can reduce NBT to a blue formazan product that absorbs light at 560 nm. In this assay, superoxide is generated photochemically by the illumination of riboflavin (B1680620). This compound will scavenge the superoxide radicals, thus inhibiting the formation of the blue formazan.
Materials:
-
This compound (Calmangafodipir)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Methionine (13 mM)
-
Nitroblue tetrazolium (NBT) (75 µM)
-
EDTA (10 µM)
-
Riboflavin (2 µM)
-
96-well microplate
-
A light source (e.g., a light box with a fluorescent lamp)
-
Microplate reader capable of absorbance measurements at 560 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, methionine, NBT, and EDTA.
-
Assay Setup: In a 96-well plate, add the reaction mixture to each well. Then add this compound at various concentrations (or buffer for the control).
-
Initiate Reaction: Add riboflavin to each well.
-
Illumination: Place the plate under a light source for 15-20 minutes to initiate the photochemical reaction. A control plate should be kept in the dark.
-
Measurement: After illumination, measure the absorbance at 560 nm.
-
Controls:
-
Dark Control: All reagents but kept in the dark.
-
Light Control (Uninhibited): All reagents, illuminated, with buffer instead of this compound.
-
Positive Control: A known concentration of native SOD.
-
Data Analysis:
-
Subtract the absorbance of the dark control from the absorbance of the illuminated samples.
-
Calculate the percentage of inhibition of NBT reduction for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition (IC₅₀).
-
The SOD equivalent activity can be calculated by comparing the inhibition curve of this compound to that of a native SOD standard. One unit of SOD activity is typically defined as the amount of the sample that causes 50% inhibition of the NBT reduction.[4]
Conclusion
The in vitro antioxidant capacity of this compound (calmangafodipir) is primarily attributed to its superoxide dismutase mimetic activity. Therefore, assays that specifically measure superoxide scavenging, such as the cytochrome c reduction and NBT assays, are the most appropriate for characterizing its antioxidant potential. The detailed protocols and data presentation guidelines provided in these application notes offer a robust framework for researchers to accurately assess the antioxidant efficacy of this compound and similar SOD mimetics.
References
- 1. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bumc.bu.edu [bumc.bu.edu]
Application Notes and Protocols for Utilizing Pledox in the Protection of Cells from Hydrogen Peroxide-Induced Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an excess of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a significant contributor to cellular damage and the pathogenesis of numerous diseases. Pledox, a formulation of calmangafodipir, is a promising cytoprotective agent. Its mechanism of action is primarily attributed to its function as a superoxide (B77818) dismutase (SOD) mimetic and an iron chelator. By mimicking the enzymatic activity of SOD, this compound can catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Furthermore, its iron-chelating properties can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1][2]
These application notes provide a comprehensive guide for researchers interested in investigating the protective effects of this compound against H₂O₂-induced cellular damage in in vitro models. While direct quantitative in vitro data on the efficacy of this compound against H₂O₂-induced damage is not extensively available in public literature, the provided protocols are based on established methodologies for inducing and evaluating oxidative stress. These can be adapted to various cell lines and experimental setups to elucidate the cytoprotective potential of this compound.
Data Presentation
The following tables are templates designed for the structured presentation of quantitative data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated Cells
| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Control | 0 | 0 | 100 | |
| H₂O₂ Alone | 0 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 10 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 50 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 100 | e.g., 200 | ||
| This compound Alone | e.g., 100 | 0 |
Table 2: Assessment of Apoptosis in Cells Treated with this compound and H₂O₂
| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Percentage of Apoptotic Cells | Standard Deviation |
| Control | 0 | 0 | ||
| H₂O₂ Alone | 0 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 10 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 50 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 100 | e.g., 200 | ||
| This compound Alone | e.g., 100 | 0 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Mean Fluorescence Intensity | Standard Deviation |
| Control | 0 | 0 | ||
| H₂O₂ Alone | 0 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 10 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 50 | e.g., 200 | ||
| This compound + H₂O₂ | e.g., 100 | e.g., 200 | ||
| This compound Alone | e.g., 100 | 0 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines standard procedures for maintaining a healthy cell culture, which is crucial for obtaining reliable and reproducible results.
Materials:
-
Appropriate cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells, or other relevant cell types)
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (for adherent cells)
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely observe cell morphology and confluency using an inverted microscope.
-
For adherent cells, passage when they reach 70-80% confluency. a. Aspirate the old medium and wash the cell monolayer with sterile PBS. b. Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell layer and incubate for a few minutes until cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh, pre-warmed complete growth medium and seed into new culture vessels at the desired density.
-
For suspension cells, dilute the cell suspension with fresh medium to the recommended cell density.
Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
This protocol describes how to induce cellular damage using H₂O₂. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cultured cells at 70-80% confluency
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 30%)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a fresh working solution of H₂O₂ in serum-free medium immediately before use. A common starting range for H₂O₂ concentration is 50-1000 µM.[3]
-
Aspirate the complete growth medium from the cultured cells and wash once with sterile PBS.
-
Add the H₂O₂-containing serum-free medium to the cells.
-
Incubate the cells for the desired period (e.g., 1-6 hours) at 37°C and 5% CO₂. The duration will depend on the cell type and the endpoint being measured.
-
After incubation, proceed with the desired assay (e.g., cell viability, apoptosis, or ROS measurement).
Protocol 3: this compound Treatment for Cytoprotection
This protocol details the application of this compound to cell cultures to assess its protective effects against H₂O₂-induced damage.
Materials:
-
This compound (calmangafodipir)
-
Sterile solvent for this compound (as recommended by the manufacturer, e.g., sterile water or PBS)
-
H₂O₂ working solution (prepared as in Protocol 2)
-
Cultured cells
Procedure:
-
Prepare a stock solution of this compound in the appropriate sterile solvent.
-
Dilute the this compound stock solution to the desired final concentrations in serum-free medium.
-
Pre-treatment: a. Aspirate the complete growth medium from the cells and wash with PBS. b. Add the medium containing the desired concentration of this compound to the cells. c. Incubate for a pre-determined time (e.g., 1-24 hours) to allow for cellular uptake and action.
-
Co-treatment: a. Following the pre-treatment period, add the H₂O₂ working solution directly to the this compound-containing medium to achieve the final desired H₂O₂ concentration. b. Alternatively, prepare a medium containing both this compound and H₂O₂ at the final desired concentrations and add it to the cells after removing the pre-treatment medium.
-
Incubate for the time determined in Protocol 2 to induce oxidative stress.
-
Include appropriate controls: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
Proceed to downstream assays.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
After the treatment period (Protocol 3), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 5: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after treatment.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 6: Intracellular ROS Measurement (DCFH-DA Assay)
This protocol measures the levels of intracellular ROS.
Materials:
-
Treated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After treatment, wash the cells with warm PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).
Visualization of Pathways and Workflows
Caption: H₂O₂-Induced Cellular Damage Pathway.
Caption: Protective Mechanism of this compound.
Caption: General Experimental Workflow.
References
- 1. Exacerbated Neuropathy in POLAR A and M Trials Due to Redox Interaction of this compound-Associated Mn2+ and Oxaliplatin-Associated Pt2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Animal Models for Studying Pledox® Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pledox®, with its active substance calmangafodipir, is a promising therapeutic agent under investigation for its neuroprotective properties, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). Calmangafodipir is a manganese-based superoxide (B77818) dismutase (MnSOD) mimetic, which functions by catalytically converting superoxide radicals to less harmful hydrogen peroxide, thereby mitigating oxidative stress, a key contributor to neuronal damage. This document provides detailed application notes and experimental protocols for utilizing animal models to study the neuroprotective effects of this compound®, focusing on the well-established oxaliplatin-induced peripheral neuropathy model in mice.
Mechanism of Action: this compound® as a MnSOD Mimetic
This compound® exerts its neuroprotective effects by mimicking the enzymatic activity of manganese superoxide dismutase (MnSOD), a primary antioxidant enzyme within the mitochondria. Chemotherapeutic agents like oxaliplatin (B1677828) can induce excessive production of reactive oxygen species (ROS), particularly superoxide radicals, leading to mitochondrial dysfunction, cellular damage, and apoptosis of neuronal cells. By scavenging these superoxide radicals, this compound® helps to maintain mitochondrial integrity, reduce oxidative stress, and inhibit downstream apoptotic signaling pathways, ultimately preserving neuronal function and structure.[1][2][3][4]
Caption: this compound® acts as an MnSOD mimetic to reduce oxidative stress and protect neurons.
Animal Model: Oxaliplatin-Induced Peripheral Neuropathy in Mice
The most relevant animal model for studying the neuroprotective effects of this compound® against CIPN is the oxaliplatin-induced neuropathy model in mice. This model recapitulates the key clinical features of CIPN, including mechanical allodynia and cold hyperalgesia.[5][6][7][8][9]
Data Presentation: this compound® Efficacy in the Mouse Model
The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of this compound® in a BALB/c mouse model of oxaliplatin-induced peripheral neuropathy.[6][10]
| Parameter | Vehicle Control (Oxaliplatin only) | This compound® (2.5 mg/kg) + Oxaliplatin | This compound® (5 mg/kg) + Oxaliplatin | This compound® (10 mg/kg) + Oxaliplatin |
| Mechanical Allodynia | Significant Increase | Significant Increase | No Significant Increase | Significant Increase |
| Cold Thermal Hyperalgesia | Significant Increase | Significant Increase | No Significant Increase | Significant Increase |
| Intraepidermal Nerve Fiber (IENF) Density | Significant Reduction | Significant Reduction | No Significant Reduction | Significant Reduction |
Note: These results indicate a U-shaped dose-response curve, with the 5 mg/kg dose being the most effective in this specific model.[6][10]
Experimental Protocols
Experimental Workflow
Caption: Workflow for assessing this compound® neuroprotection in an animal model.
Oxaliplatin-Induced Peripheral Neuropathy Model
Animals: Male BALB/c mice (8-10 weeks old) are commonly used.
Materials:
-
Oxaliplatin (dissolved in 5% glucose solution)
-
This compound® (calmangafodipir) (dissolved in saline)
-
Vehicle (saline)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injections
Protocol:
-
Administer oxaliplatin at a dose of 3 mg/kg via intraperitoneal (i.p.) injection daily for 5 consecutive days.[6][9]
-
This is followed by a 5-day rest period.
-
Repeat the 5-day treatment and 5-day rest cycle for a total of two or three cycles to establish chronic neuropathy.[7][9]
-
Administer this compound® (e.g., 2.5, 5, or 10 mg/kg) or vehicle intravenously (i.v.) shortly before each oxaliplatin injection. The timing of administration is critical and should be consistent across all experimental groups. Clinical trials have administered calmangafodipir as a 5-minute infusion 10 minutes prior to oxaliplatin.[11]
Assessment of Mechanical Allodynia (von Frey Test)
Principle: This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.
Materials:
-
von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Protocol:
-
Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing.[12]
-
Begin with a filament near the expected 50% withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw until it buckles.[12][13]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.[12][14]
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Assessment of Cold Thermal Hyperalgesia (Cold Plate/Acetone Test)
Principle: This test measures the response to a cold stimulus.
Materials (Cold Plate):
-
Commercial cold plate apparatus
-
Plexiglas cylinder
Protocol (Cold Plate):
-
Set the cold plate temperature to a noxious cold temperature (e.g., 4°C or -4.2°C).[7][8]
-
Place the mouse on the cold plate within the Plexiglas cylinder.
-
Record the latency to the first sign of pain (e.g., paw licking, jumping, or flinching) or the number of paw lifts within a set time (e.g., 5 minutes).[7][8][15]
-
A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[15]
Materials (Acetone Test):
-
Acetone
-
Syringe or dropper
Protocol (Acetone Test):
-
Acclimate the mice on a wire mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.[10]
-
Record the duration of paw withdrawal, licking, or flinching in the 30 seconds following the application.[10]
Intraepidermal Nerve Fiber (IENF) Density Analysis
Principle: This histological technique quantifies the density of small nerve fibers in the epidermis, providing a structural correlate of peripheral neuropathy.
Materials:
-
Biopsy punch (3 mm)
-
Fixative (e.g., 2% Zamboni's fixative)
-
Sucrose (B13894) solutions
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibody: Rabbit anti-PGP9.5
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
Confocal microscope
Protocol:
-
At the end of the behavioral testing, euthanize the mice and collect a 3 mm punch biopsy from the plantar surface of the hind paw.[16][17]
-
Fix the tissue in 2% Zamboni's fixative for 4-6 hours.[16]
-
Cryoprotect the tissue by incubating in 30% sucrose solution overnight.[16]
-
Embed the tissue in OCT compound and freeze.
-
Perform immunohistochemistry using a primary antibody against PGP9.5, a pan-neuronal marker.[16][17][18]
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the sections using a confocal microscope.
-
Quantify the number of nerve fibers crossing the dermal-epidermal junction and express the data as fibers per millimeter of epidermal length.[17][19]
Conclusion
The use of the oxaliplatin-induced peripheral neuropathy mouse model provides a robust platform for evaluating the neuroprotective potential of this compound®. The detailed protocols provided herein for inducing the neuropathy and for assessing its key behavioral and histological outcomes will enable researchers to generate reliable and reproducible data. The quantitative data from previous studies, showing a significant neuroprotective effect of this compound® at a 5 mg/kg dose, serves as a valuable reference for future investigations into the therapeutic utility of this promising compound.
References
- 1. Neuroprotection by Manganese Superoxide Dismutase (MnSOD) Mimics: Antioxidant Effect and Oxidative Stress Regulation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Manganese Superoxide Dismutase Mimetic Improves Oxaliplatin-Induced Neuropathy and Global Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiodiversityPMC [biodiversitypmc.sibils.org]
- 5. criver.com [criver.com]
- 6. Model of oxaliplatin-induced peripheral neuropathies [bio-protocol.org]
- 7. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaliplatin-Induced Peripheral Neuropathy via TRPA1 Stimulation in Mice Dorsal Root Ganglion Is Correlated with Aluminum Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 11. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. mmpc.org [mmpc.org]
- 17. Assessment of intraepidermal nerve fiber densities in 5 µm sections from arm and leg – a search for normative age-related values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Oxidative Stress in Cells for PledOx Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases and is a common mechanism of chemotherapy-induced toxicity.[1][2] PledOx, with the active ingredient calmangafodipir, is a superoxide (B77818) dismutase (SOD) mimetic developed to protect cells from oxidative stress.[3][4][5] It functions by catalytically converting superoxide radicals to less harmful species, thereby mitigating cellular damage.[6] These application notes provide detailed protocols for inducing oxidative stress in cultured cells and for evaluating the cytoprotective effects of this compound.
The following protocols describe the use of two common inducers of oxidative stress: hydrogen peroxide (H₂O₂), a direct source of ROS, and doxorubicin (B1662922), a chemotherapeutic agent known to induce oxidative stress as part of its cytotoxic mechanism.[7][8][9]
Signaling Pathway of Oxidative Stress and this compound Intervention
Caption: Oxidative stress pathway and this compound mechanism.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress using Hydrogen Peroxide (H₂O₂)
This protocol outlines the steps to induce acute oxidative stress in cultured cells using H₂O₂.
Materials:
-
Cultured cells (e.g., H9c2, SH-SY5Y, or other relevant cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
30% Hydrogen Peroxide (H₂O₂) stock solution
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and reach 70-80% confluency.[7]
-
This compound Pre-treatment (Optional):
-
Prepare various concentrations of this compound in serum-free medium.
-
Remove the complete medium from the wells and wash once with PBS.
-
Add the this compound-containing medium to the designated wells and incubate for a predetermined time (e.g., 1-4 hours).
-
-
H₂O₂ Preparation and Treatment:
-
Prepare a fresh stock solution of H₂O₂ in serum-free medium. Immediately before use, dilute this stock to the final desired concentrations.[7]
-
It is recommended to perform a dose-response experiment with a range of H₂O₂ concentrations (e.g., 50, 100, 200, 500, 1000 µM) to determine the optimal concentration for your cell line.[10]
-
Remove the medium (or this compound-containing medium) from the wells.
-
Add the H₂O₂-containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-6 hours) at 37°C and 5% CO₂.[7] The incubation time should be optimized for the specific cell line and the desired level of oxidative stress.
-
Assessment: Following incubation, proceed with assays to measure oxidative stress and cell viability (see Protocols 3 and 4).
Protocol 2: Induction of Oxidative Stress using Doxorubicin
This protocol describes the induction of oxidative stress using the chemotherapeutic agent doxorubicin.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Pre-treatment (Optional): Follow the pre-treatment steps as outlined in Protocol 1.
-
Doxorubicin Preparation and Treatment:
-
Prepare a stock solution of doxorubicin in sterile water or DMSO and dilute it to the desired final concentrations in complete cell culture medium.
-
A dose-response experiment is recommended to determine the optimal concentration (e.g., 1-10 µM).[11]
-
Remove the medium from the wells and add the doxorubicin-containing medium.
-
-
Incubation: Incubate the cells for a specified duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[8][11]
-
Assessment: Proceed with assays to evaluate oxidative stress and cell viability.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[12]
Materials:
-
DCFH-DA probe
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treatment: Induce oxidative stress in cells in a 96-well plate as described in Protocol 1 or 2.
-
Probe Loading:
-
Measurement:
-
Wash the cells three times with PBS to remove the excess probe.[7]
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[7][13] The increase in fluorescence is proportional to the level of intracellular ROS.
-
Protocol 4: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Treatment: Induce oxidative stress and treat with this compound as described in Protocols 1 or 2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.[7] Calculate cell viability as a percentage relative to the untreated control group.
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: H₂O₂ Concentration and Incubation Times for Inducing Oxidative Stress
| Cell Type | H₂O₂ Concentration (µM) | Incubation Time | Observed Effect |
| Primary Neonatal Rat Myocytes | 100 | 2 hours | Increased ROS generation, apoptosis |
| Primary Neonatal Rat Myocytes | 150 | 1-12 hours | Time-dependent decrease in viability |
| H9c2 Cardiomyocytes | 100 | 1 hour | ~42% decrease in cell viability |
| H9c2 Cardiomyocytes | 400 | Not specified | ~50% decrease in cell viability |
Data summarized from literature.[7]
Table 2: Doxorubicin Concentration and Incubation Times for Inducing Oxidative Stress
| Cell Line | Doxorubicin Concentration (µM) | Incubation Time | Observed Effect |
| Ser-W3 | Dose-dependent | Time-dependent | Cytotoxicity |
| GC-6Spg | Dose-dependent | Time-dependent | Cytotoxicity |
| Cardiomyocytes | 10 | Up to 24 hours | Increased ROS, activation of stress pathways, apoptosis |
Data summarized from literature.[8][11]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound testing.
Other Relevant Assays for Oxidative Stress
Beyond ROS and viability assays, a more comprehensive understanding of oxidative stress can be achieved by measuring:
-
Lipid Peroxidation: Malondialdehyde (MDA) is a common marker, often measured using a TBARS assay.[2][14]
-
DNA Damage: The presence of 8-hydroxydeoxyguanosine (8-OHdG) is a widely used indicator of oxidative DNA damage and can be quantified by ELISA.[2][14]
-
Antioxidant Enzyme Activity: Assays to measure the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase can provide insights into the cellular response to oxidative stress.[13][15]
-
Glutathione (B108866) Levels: The ratio of reduced to oxidized glutathione (GSH/GSSG) is an excellent indicator of cellular redox state.[1]
By following these protocols, researchers can effectively induce and measure oxidative stress in a cellular context to evaluate the protective potential of this compound and other antioxidant compounds. It is crucial to optimize parameters such as cell type, reagent concentrations, and incubation times for each specific experimental setup.
References
- 1. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.co.uk]
- 2. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 3. Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calmangafodipir reduces sensory alterations and prevents intraepidermal nerve fibers loss in a mouse model of oxaliplatin induced peripheral neurotoxicity [boa.unimib.it]
- 6. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. In vitro study of doxorubicin-induced oxidative stress in spermatogonia and immature Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Time course of changes in oxidative stress and stress-induced proteins in cardiomyocytes exposed to doxorubicin and prevention by vitamin C | PLOS One [journals.plos.org]
- 12. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 15. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pledox-like Compounds and Bell-Shaped Dose-Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter a bell-shaped, or biphasic, dose-response curve during their experiments with Pledox-like compounds. This phenomenon, where a compound's effect increases at lower doses and then decreases at higher doses, can be a complex but solvable issue.
Troubleshooting Guides
Q1: My dose-response curve for a this compound-like compound is bell-shaped. What are the potential causes?
A bell-shaped dose-response curve, also known as a non-monotonic or biphasic response, can arise from several factors.[1][2] It is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[3][4] Understanding the underlying cause is critical for accurate interpretation of your results and determining the optimal therapeutic window.[1]
Here are the most common potential causes:
-
Complex Biological Pathways: The signaling pathway targeted by your compound may have feedback loops or downstream compensatory mechanisms that are activated at higher concentrations, leading to a diminished response.[1][5]
-
Off-Target Effects: At higher concentrations, the compound may bind to unintended molecular targets, triggering pathways that counteract the intended effect or cause toxicity.[1]
-
Cellular Toxicity: High concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response due to cell death or stress.[1][6]
-
Compound Properties: The physicochemical properties of your compound can play a role. At higher concentrations, some small molecules can form colloidal aggregates, which can lead to non-specific inhibition and artifacts in assays.[1][7]
-
Receptor Desensitization or Downregulation: Continuous or high-concentration exposure to a compound can lead to the desensitization or internalization of its target receptor, reducing the overall response.
Q2: How can I systematically troubleshoot the cause of the bell-shaped curve?
A logical, stepwise approach is the best way to identify the root cause of your unexpected dose-response curve. Below is a suggested experimental workflow.
Caption: A stepwise workflow for troubleshooting a bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q3: What is a bell-shaped dose-response curve?
A bell-shaped, or non-monotonic, dose-response curve is a non-linear relationship where the biological effect of a substance increases with dose up to a certain point (the peak of the bell), after which the response decreases as the dose continues to increase.[1] This is in contrast to a typical monotonic dose-response, where the effect consistently increases with the dose.[8] This phenomenon is also referred to as hormesis, which describes a biphasic dose-response to an environmental agent characterized by a low-dose stimulation or beneficial effect and a high-dose inhibitory or toxic effect.[3][4]
Q4: Is a bell-shaped dose-response curve a common phenomenon?
While not as common as monotonic dose-response curves, bell-shaped curves are observed for a variety of substances, including pharmaceuticals, hormones, and toxins.[2][7] They have been reported in numerous in vitro and in vivo studies across different biological systems.[9][10]
Q5: How does a bell-shaped curve impact the determination of EC50/IC50 values?
A bell-shaped curve complicates the standard determination of EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, as the response does not plateau at a maximum.[11] Specialized non-linear regression models are required to fit the data and derive meaningful parameters.[12][13] It is crucial to analyze the full dose-response range to accurately model the curve.
Q6: Could the bell-shaped response be due to issues with my experimental setup?
Yes, experimental artifacts can contribute to a bell-shaped dose-response. It is essential to rule out these possibilities early in your troubleshooting process.
Experimental Protocol: Verifying Experimental Setup
-
Compound Preparation and Storage:
-
Ensure the compound is fully dissolved in the vehicle at all tested concentrations.
-
Visually inspect for precipitation at high concentrations.
-
Verify the stability of the compound in your assay medium over the course of the experiment.
-
-
Assay Controls:
-
Include appropriate positive and negative controls to ensure the assay is performing as expected.
-
Run a vehicle-only control to assess the baseline response.
-
-
Plate Layout and Pipetting:
-
Randomize the plate layout to avoid edge effects.
-
Use calibrated pipettes and proper technique to ensure accurate dosing.
-
-
Data Analysis:
-
Use appropriate non-linear regression models capable of fitting a bell-shaped curve.[12]
-
Ensure that your data normalization is correct.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a series of troubleshooting experiments for a this compound-like compound, "Pledoxan," exhibiting a bell-shaped dose-response in a cell-based assay measuring cell viability.
| Pledoxan Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (LDH Release, % of Max) | Off-Target Kinase Inhibition (%) | Compound Aggregation (Dynamic Light Scattering) |
| 0.1 | 110 | 2 | 5 | No Aggregates |
| 1 | 125 | 3 | 8 | No Aggregates |
| 10 | 115 | 5 | 15 | No Aggregates |
| 50 | 80 | 25 | 40 | Minor Aggregates |
| 100 | 50 | 60 | 75 | Significant Aggregates |
Signaling Pathways
A potential mechanism for a bell-shaped response involves the activation of a pro-survival pathway at low doses and the induction of an apoptotic pathway at high doses due to off-target effects or cellular stress.
Caption: Hypothetical signaling pathways activated by low vs. high doses of Pledoxan.
References
- 1. benchchem.com [benchchem.com]
- 2. Hormesis and Its Place in Nonmonotonic Dose–Response Relationships: Some Scientific Reality Checks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormesis - Wikipedia [en.wikipedia.org]
- 4. Hormesis Defined - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is the bell-shaped dose-response curve of the selective serotonin reuptake inhibitor due to 5-HT1A auto-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bell-shaped dose-response curve: Topics by Science.gov [science.gov]
- 12. graphpad.com [graphpad.com]
- 13. graphpad.com [graphpad.com]
Pledox assay interference and potential artifacts
PledOx Assay Technical Support Center
Welcome to the this compound Assay Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, understand potential artifacts, and ensure the generation of high-quality, reliable data from their experiments.
For the purpose of this guide, the This compound Assay is defined as a cell-based, luciferase reporter assay designed to quantify the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant signaling pathway. In this assay, cells are engineered with a luciferase gene under the control of an Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The resulting luminescence is proportional to the level of Nrf2 activation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound (Nrf2 Activation) Assay?
The this compound assay is a reporter-gene assay that measures the activity of the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Keap1 protein targets Nrf2 for ubiquitination and subsequent degradation.[3] When cells are exposed to inducers (e.g., antioxidants, electrophiles), specific cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction.[1][4] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of cytoprotective genes.[2][3][4] The this compound assay utilizes a luciferase reporter gene coupled to an ARE promoter. The light output is directly proportional to Nrf2-driven transcription.
Q2: My test compound is causing a high signal. Does this automatically mean it's a potent Nrf2 activator?
Not necessarily. A high signal can be a true positive, indicating Nrf2 pathway activation, but it can also be a false positive resulting from an assay artifact. One common artifact is the direct inhibition and subsequent stabilization of the luciferase enzyme by the test compound.[5][6] This stabilization increases the enzyme's half-life, leading to its accumulation and a stronger luminescent signal, independent of Nrf2 activity.[6][7]
Q3: My test compound is causing a very low or no signal. Does this mean it's an Nrf2 inhibitor or cytotoxic?
A low signal can indicate true inhibition of the Nrf2 pathway or cytotoxicity. However, it can also be an artifact. Common causes of false negatives include:
-
Direct Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme's catalytic activity.[8][9]
-
Signal Quenching: The compound may be colored or have fluorescent properties that absorb the light emitted by the luciferase reaction.[9] Dyes in blue, black, or red have been noted to cause quenching at concentrations above 10 µM.[9]
-
Reagent Instability: Degradation of assay reagents, particularly the luciferin (B1168401) substrate, can lead to a weak signal.[9]
Q4: What are common sources of variability between replicate wells?
High variability can obscure real results and is often traced to technical issues.[9] Common sources include:
-
Pipetting Errors: Inconsistent volumes of cells, compounds, or reagents.
-
Plate Edge Effects: Evaporation from wells on the outer edges of the microplate can concentrate reagents and affect cell health.
-
Cell Plating Inconsistency: A non-uniform cell monolayer will lead to different amounts of reporter enzyme per well.
-
Reagent Inhomogeneity: Failure to properly mix master mixes before dispensing.[9]
Q5: Can the cell culture medium itself interfere with the assay?
Yes. Some cell culture media, like DMEM, can react with redox-active compounds to generate hydrogen peroxide (H₂O₂).[10] This can artificially activate the Nrf2 pathway, leading to a false positive, or cause cytotoxicity.[10][11] This is a known issue with polyphenols and other antioxidants.[10]
Troubleshooting Guide
This section provides systematic steps to identify and resolve common experimental issues.
Issue 1: Unexpectedly High Luminescence Signal
| Potential Cause | Recommended Action | Interpretation of Results |
| False Positive: Luciferase Stabilization | Perform a Luciferase Inhibition/Stabilization Counterscreen (see Protocol 2). Test your compound with cells expressing luciferase from a constitutive promoter (e.g., CMV or SV40).[5][12] | If the signal is also high in the counterscreen, your compound is likely stabilizing the luciferase enzyme, indicating a false positive.[6][7] |
| False Positive: Compound Autoluminescence | Measure the luminescence of wells containing your compound in media, but without cells. | A signal significantly above the background indicates the compound is luminescent and is causing a false positive. |
| False Positive: H₂O₂ Generation in Media | Repeat the assay in the presence of a H₂O₂ scavenger, such as sodium pyruvate (B1213749) (100 µM), or perform the assay in a simpler medium like HBSS.[11] | If the high signal is abrogated by the scavenger or is absent in a simpler medium, the effect is likely due to an artifactual oxidative stress response.[10][11] |
| True Positive: Potent Nrf2 Activation | Validate with an Orthogonal Assay (see Protocol 4), such as measuring the mRNA or protein levels of endogenous Nrf2 target genes (e.g., NQO1, HO-1, GCLC) via qRT-PCR or Western blot.[7] | An increase in the expression of endogenous target genes confirms a true on-target effect.[7] |
Issue 2: Unexpectedly Low Luminescence Signal
| Potential Cause | Recommended Action | Interpretation of Results |
| False Negative: Direct Luciferase Inhibition | Perform a Biochemical Luciferase Inhibition Assay (see Protocol 3) using purified luciferase enzyme.[7] | A dose-dependent decrease in luminescence in the cell-free system confirms direct enzyme inhibition.[7] |
| False Negative: Signal Quenching | Measure the absorbance/fluorescence spectrum of your compound. Add your compound to a well producing a known amount of luminescence (e.g., from a positive control). | A decrease in the known signal confirms quenching. Compounds that absorb light around 560 nm (the emission peak of firefly luciferase) are particularly problematic. |
| Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel. | If the compound is cytotoxic at the tested concentrations, the low signal is likely due to cell death, not Nrf2 inhibition. |
| True Negative: Nrf2 Pathway Inhibition | Validate with an Orthogonal Assay (see Protocol 4). Co-treat cells with a known Nrf2 activator and your test compound. Measure endogenous Nrf2 target gene expression. | If your compound reduces the activator-induced expression of Nrf2 target genes, this confirms true pathway inhibition. |
Key Experimental Protocols
Protocol 1: this compound (Nrf2-ARE Luciferase Reporter) Assay
-
Cell Plating: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a white, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds in appropriate cell culture medium. Remove the old medium from cells and add the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane).
-
Incubation: Incubate the plate for 16-24 hours in a cell culture incubator.
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the culture medium.
-
Add 50 µL of a passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the luciferase reagent to each well.
-
Immediately measure luminescence using a microplate luminometer.
-
Protocol 2: Luciferase Stabilization Counterscreen
-
Cell Plating: Seed cells stably expressing luciferase under a constitutive promoter (e.g., HEK293-CMV-Luc) in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with the same concentrations of your test compound as in the primary assay.
-
Incubation & Measurement: Follow steps 3 and 4 from Protocol 1.
-
Interpretation: An increase in luminescence compared to the vehicle control suggests your compound is stabilizing the luciferase enzyme, a potential false positive.[6][7]
Protocol 3: Biochemical Luciferase Inhibition Assay
-
Reagent Preparation: In a white 96-well plate, add purified firefly luciferase enzyme (e.g., 1 µg/mL) to a buffer solution containing ATP and your test compound at various concentrations.
-
Initiate Reaction: Add the luciferin substrate to initiate the luminescent reaction.
-
Measure Luminescence: Immediately read the luminescence on a plate reader.
-
Interpretation: A dose-dependent decrease in signal compared to the vehicle control indicates direct inhibition of the luciferase enzyme.[7]
Protocol 4: Orthogonal Assay (qRT-PCR for Nrf2 Target Genes)
-
Cell Culture and Treatment: Plate your desired cell line (e.g., HepG2) and treat with your test compound for a relevant time period (e.g., 6-8 hours for mRNA expression).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
-
Interpretation: A significant increase or decrease in the mRNA levels of Nrf2 target genes provides strong, independent validation of the results from the this compound reporter assay.
Visual Guides: Pathways and Workflows
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 3. hololifecenter.com [hololifecenter.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering fact from artifact when using reporter assays to investigate the roles of host factors on L1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
Pledox (Doxorubicin) Cell Culture Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pledox (doxorubicin) treatment time and troubleshooting common issues in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (doxorubicin)?
A1: this compound exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanisms include intercalating into DNA, which inhibits DNA replication and transcription, and inhibiting the enzyme topoisomerase II, leading to double-strand breaks in DNA. Additionally, doxorubicin (B1662922) generates reactive oxygen species (ROS), which cause damage to cellular components like membranes, DNA, and proteins, ultimately triggering apoptotic pathways.[1][2][3][4]
Q2: What is a typical starting concentration and treatment time for this compound in cell culture?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell line being used. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. However, a general starting point for many cancer cell lines is a concentration range of 0.1 µM to 10 µM for a treatment duration of 24 to 72 hours.[5] For long-term experiments, concentrations in the low nanomolar (nM) to low micromolar (µM) range are often used to avoid rapid cell death.[6]
Q3: How should I prepare and store this compound (doxorubicin) solutions for cell culture experiments?
A3: Doxorubicin hydrochloride is typically dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use tubes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. A stock solution in DMSO is generally stable for up to 3 months under these conditions. Working solutions should be prepared fresh for each experiment by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1]
Q4: My cells are showing morphological changes but not detaching after this compound treatment. Is the treatment working?
A4: Yes, morphological changes such as increased intracellular granularity and cell size are indicative of a cellular response to doxorubicin.[7][8] The drug can induce cell cycle arrest without immediately causing cell detachment.[7][8] To confirm the cytotoxic effect, it is recommended to perform a cell viability assay, such as the MTT assay, or an apoptosis assay like Annexin V/PI staining.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use cells in the logarithmic growth phase for experiments.[9]
-
-
Possible Cause: Degradation of this compound (doxorubicin).
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate pipettes regularly to ensure accurate and consistent delivery of the drug.
-
Issue 2: Higher-Than-Expected Cell Viability (Apparent Resistance)
-
Possible Cause: Interference of doxorubicin with colorimetric assays.
-
Solution: Doxorubicin is a red-colored compound that can interfere with absorbance readings in assays like the MTT assay, leading to falsely high viability.[10][11][12] To mitigate this, wash the cells with PBS after the treatment period and before adding the MTT reagent.[9][10] Alternatively, consider using a non-colorimetric viability assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo).[9]
-
-
Possible Cause: The cell line is inherently resistant to doxorubicin.
-
Possible Cause: Insufficient incubation time.
Issue 3: Higher-Than-Expected Cytotoxicity in Control Wells
-
Possible Cause: Vehicle (solvent) toxicity.
-
Possible Cause: Poor cell health.
Data Presentation
Table 1: this compound (Doxorubicin) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 | > 20 | [14][15] |
| A549 | Lung Cancer | 48 | 0.6 | [16] |
| A549 | Lung Cancer | 72 | 0.23 | [16] |
| BFTC-905 | Bladder Cancer | 24 | 2.26 | [14] |
| HeLa | Cervical Cancer | 24 | 2.92 | [14] |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.18 | [14] |
| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | [14][15] |
| K562 | Leukemia | - | 0.031 | [17] |
| MCF-7 | Breast Cancer | 24 | 2.50 | [14] |
| MCF-7 | Breast Cancer | 48 | ~4 | [5] |
| MDA-MB-231 | Breast Cancer | - | 0.0877 | [17] |
| TCCSUP | Bladder Cancer | 24 | 12.55 | [14] |
| UMUC-3 | Bladder Cancer | 24 | 5.15 | [14] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.[14]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability after this compound treatment using the MTT assay.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include untreated control wells and vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After incubation, carefully remove the drug-containing medium and wash the cells once with PBS.[10]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][18]
-
Carefully aspirate the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Place the plate on a shaker for 5-10 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).[19]
-
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells. Harvest adherent cells by trypsinization.[19]
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[20]
-
Incubate for 10-15 minutes at room temperature in the dark.[20]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V negative, PI negative cells are live cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (doxorubicin).
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. karger.com [karger.com]
- 8. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
issues with calmangafodipir solubility and preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the handling and preparation of calmangafodipir (also known as PledOx®) in a research setting. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful use of calmangafodipir in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is calmangafodipir and what is its primary mechanism of action?
A1: Calmangafodipir, with the chemical structure [Ca₄Mn(DPDP)₅], is a superoxide (B77818) dismutase (SOD) mimetic.[1] Its primary mechanism of action is to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] It catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby reducing oxidative stress in cells.[1] This protective effect is dependent on the intact manganese-containing complex.[3]
Q2: What are the key differences between calmangafodipir and mangafodipir?
A2: Calmangafodipir was developed to improve upon the in vivo stability of its predecessor, mangafodipir.[1] In calmangafodipir, 80% of the manganese (Mn²⁺) ions are replaced with calcium (Ca²⁺) ions.[1] This structural change results in a more stable complex in vivo, significantly reducing the dissociation and release of free Mn²⁺.[1] Consequently, calmangafodipir exhibits a better safety profile, particularly concerning potential neurotoxicity from free manganese, and demonstrates superior therapeutic efficacy as an SOD mimetic.[1][3]
Q3: What are the recommended solvents for dissolving calmangafodipir?
Q4: How should I store calmangafodipir powder and prepared solutions?
A4: Lyophilized calmangafodipir powder should be stored at -20°C or -80°C, protected from light and moisture.[6][7] For prepared aqueous solutions for in vivo use, it is recommended to use them immediately after preparation.[5] If a stock solution in an organic solvent like DMSO is prepared for in vitro use, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Data Presentation
Table 1: Summary of Solvents Used for Calmangafodipir Preparation
| Application | Solvent/Vehicle | Concentration/Dose | Source |
| In Vivo (mice) | Sterile Saline Solution | 2.5, 5, or 10 mg/kg | [5] |
| In Vivo (mice) | 0.9% NaCl Solution | 6.5 µmol/kg | [3] |
| In Vivo (mice) | 5% Glucose Solution | Not specified | [4] |
| Clinical Trials (human) | 0.9% Sodium Chloride | 2 or 5 µmol/kg | [9] |
Experimental Protocols
Protocol 1: Preparation of Calmangafodipir for In Vivo Administration in Mice
Materials:
-
Calmangafodipir powder
-
Sterile 0.9% sodium chloride (saline) solution or 5% glucose solution
-
Sterile vials
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount: Determine the total amount of calmangafodipir needed based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Weigh the compound: Accurately weigh the calculated amount of calmangafodipir powder in a sterile vial.
-
Reconstitution: Add the appropriate volume of sterile saline or 5% glucose solution to the vial to achieve the desired final concentration for injection.
-
Dissolution: Vortex the vial until the powder is completely dissolved, resulting in a clear solution.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intravenous injection). It is recommended to use the solution immediately after preparation.[5]
Protocol 2: General Protocol for Preparation of Calmangafodipir for In Vitro Cell-Based Assays
Materials:
-
Calmangafodipir powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
Weigh a precise amount of calmangafodipir powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the tube until the compound is fully dissolved. A clear solution should be obtained.
-
-
Storage of stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
Preparation of working solution:
-
Thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the DMSO stock. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[10]
-
Troubleshooting Guide
Issue: Precipitation is observed when preparing calmangafodipir solutions.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my calmangafodipir precipitating out of the aqueous solution for in vivo studies? | The solubility limit in the aqueous buffer may have been exceeded. | - Ensure you are using a recommended solvent such as sterile 0.9% NaCl or 5% glucose solution.[4][5] - If precipitation persists, try preparing a more dilute solution and adjust the injection volume accordingly. - Gentle warming (to 37°C) or sonication may aid in dissolution, but the stability of the compound under these conditions should be considered.[10] |
| I see a precipitate after diluting my DMSO stock solution into the cell culture medium. What should I do? | This is a common issue known as "precipitation upon dilution" when an organic solvent stock is added to an aqueous medium.[10] | - Optimize Dilution: Instead of a single large dilution, try a stepwise dilution. First, make an intermediate dilution of the DMSO stock in the cell culture medium, and then perform the final dilution.[11] - Rapid Mixing: Add the DMSO stock to the pre-warmed culture medium while vortexing or swirling to ensure rapid and uniform dispersion.[10] - Reduce Final Concentration: The desired final concentration of calmangafodipir in the medium might be above its solubility limit. Try testing a lower final concentration. |
| Could the quality of my solvent be the issue? | Yes, for stock solutions, using old or non-anhydrous DMSO can introduce water, which may reduce the solubility of some compounds. | - Use fresh, high-purity, anhydrous DMSO for preparing your stock solution.[8] |
Visualizations
Signaling Pathway
Caption: SOD mimetic activity of calmangafodipir.
Experimental Workflows
Caption: Workflow for myeloprotection study.
Caption: Workflow for neuroprotection study.
References
- 1. benchchem.com [benchchem.com]
- 2. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primalvitality.ca [primalvitality.ca]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
PledOx Clinical Trials: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected results observed in the PledOx (calmangafodipir) clinical trials. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key trials are provided.
Troubleshooting Guide: Understanding Unexpected Neuropathy Results
Q1: We are observing an increase in chemotherapy-induced peripheral neuropathy (CIPN) in our preclinical/clinical study with a this compound-like compound in combination with oxaliplatin (B1677828). What could be the cause?
A1: This paradoxical effect was observed in the Phase III POLAR A and M clinical trials of this compound. The leading hypothesis is a detrimental time-dependent redox interaction between this compound and oxaliplatin.
-
Review Your Administration Protocol: The timing of this compound administration relative to oxaliplatin infusion is critical. In the successful Phase II PLIANT trial, this compound was administered before the oxaliplatin infusion. In the POLAR trials, where increased CIPN was observed, this compound was administered after the oxaliplatin infusion.
-
Hypothesized Mechanism: Administering this compound after oxaliplatin, when platinum (Pt2+) levels in the plasma are high, may lead to a redox reaction with the manganese (Mn2+) in this compound. This interaction is believed to generate reactive species that could exacerbate neuronal damage, leading to an increase in CIPN.[1][2]
Frequently Asked Questions (FAQs)
Q2: What were the specific, unexpected results of the this compound POLAR A and M Phase III trials?
A2: The POLAR A and M trials were terminated early due to unexpected adverse events. The primary unexpected result was a statistically significant increase in the incidence of persistent chemotherapy-induced peripheral neuropathy (CIPN) in patients receiving this compound compared to placebo. This was the opposite of the trial's intended outcome. Specifically, the pooled results showed a 37% increase in persistent CIPN in the this compound group.[1][2] The trials also observed a higher number of hypersensitivity reactions in the this compound arm.[2]
Q3: What was the proposed mechanism of action for this compound in preventing CIPN?
A3: this compound (calmangafodipir) was designed to act as a superoxide (B77818) dismutase (SOD) mimetic. The proposed mechanism was to protect neuronal cells from the oxidative stress induced by chemotherapy agents like oxaliplatin. By reducing reactive oxygen species (ROS), this compound was expected to mitigate mitochondrial damage in neurons, thereby preventing or reducing the severity of CIPN.
Q4: How did the POLAR A and M trial protocols differ from the earlier, more successful PLIANT trial?
A4: The most critical difference was the timing of this compound administration:
-
PLIANT Trial (Phase II): this compound was administered as a 5-minute infusion 10 minutes before the start of the oxaliplatin infusion.[1]
-
POLAR A and M Trials (Phase III): this compound was administered "on top of" the modified FOLFOX6 regimen, meaning after the two-hour oxaliplatin infusion had been completed.[1][2]
This change in protocol is the most likely explanation for the contradictory results between the trial phases.
Data Presentation: Comparison of PLIANT and POLAR Trial Results
The following tables summarize the key quantitative data from the PLIANT and POLAR clinical trials.
Table 1: Incidence of Persistent Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Trial | This compound Group | Placebo Group | Relative Change in CIPN with this compound |
| POLAR A & M (Pooled) | 54.8% | 40.0% | 37% Increase [1][2] |
| PLIANT (Phase II) | 43% reduction in one treatment arm (not statistically significant) | Not specified | 43% Decrease (in one arm) [3] |
Table 2: Other Key Observations
| Trial | Key Observation |
| POLAR A & M | Increased incidence of hypersensitivity reactions in the this compound group compared to placebo.[2] |
| PLIANT | This compound-treated patients had significantly fewer problems with cold allodynia and fewer sensory symptoms overall compared to the placebo group.[4] |
Experimental Protocols
PLIANT Trial (Phase II) - Key Methodologies
-
Objective: To evaluate the efficacy of this compound in preventing CIPN in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy.
-
Design: Randomized, double-blind, placebo-controlled, multi-center trial.
-
Patient Population: 173 patients with metastatic colorectal cancer.
-
Treatment Arms:
-
Placebo + mFOLFOX6
-
This compound (2 µmol/kg) + mFOLFOX6
-
This compound (5 µmol/kg) + mFOLFOX6
-
-
Administration Protocol: this compound or placebo was administered as a 5-minute intravenous infusion 10 minutes prior to the oxaliplatin infusion in each chemotherapy cycle.[1]
-
Primary Endpoints: The primary endpoint was changed during the trial to focus on the prevention of CIPN.
POLAR A and M Trials (Phase III) - Key Methodologies
-
Objective: To confirm the efficacy and safety of this compound in preventing CIPN in patients with colorectal cancer receiving oxaliplatin-based chemotherapy.
-
Design: Two randomized, double-blind, placebo-controlled, multi-center trials.
-
Patient Population: Patients with stage III or high-risk stage II (POLAR-A) or metastatic (POLAR-M) colorectal cancer.
-
Treatment Arms:
-
Placebo + mFOLFOX6
-
This compound (5 µmol/kg) + mFOLFOX6
-
-
Administration Protocol: this compound or placebo was administered intravenously after the completion of the 2-hour oxaliplatin infusion on day one of each mFOLFOX6 cycle.[1][2]
-
Primary Endpoint: Patient-reported, moderate-to-severe CIPN 9 months after the start of therapy.
Visualizations
Caption: Intended protective mechanism of this compound against oxaliplatin-induced CIPN.
Caption: Comparison of this compound administration protocols in PLIANT and POLAR trials.
Caption: Hypothesized redox interaction leading to increased CIPN in POLAR trials.
References
Technical Support Center: Managing Pledox™ (Calmangafodipir) and Platinum-Containing Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing experiments involving Pledox™ (calmangafodipir) and its interactions with platinum-containing chemotherapy drugs such as cisplatin (B142131) and oxaliplatin (B1677828).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound™ (calmangafodipir)?
A1: this compound™ (calmangafodipir) is a manganese-based superoxide (B77818) dismutase (SOD) mimetic.[1] Its primary function is to protect normal cells from oxidative stress by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. This action mimics the function of the endogenous mitochondrial enzyme manganese superoxide dismutase (MnSOD), thereby helping to mitigate cellular damage caused by reactive oxygen species (ROS).[1]
Q2: What is the nature of the interaction between this compound™ and platinum-containing drugs?
A2: The interaction is complex and highly dependent on the specific platinum agent and the timing of administration. While initially developed to prevent chemotherapy-induced peripheral neuropathy (CIPN), clinical trials have revealed a potentially detrimental interaction, particularly with oxaliplatin. The POLAR Phase III trials were terminated early due to an increased incidence of CIPN in patients receiving calmangafodipir with the mFOLFOX6 regimen (which includes oxaliplatin).[2][3] This has been attributed to an unfavorable redox interaction between the manganese (Mn²⁺) in calmangafodipir and the platinum (Pt²⁺) in oxaliplatin, which may paradoxically exacerbate oxidative stress.[2] The timing of administration is critical; administering this compound™ after the oxaliplatin infusion has been suggested as a reason for the negative outcomes in the POLAR trials.[4]
Q3: Does this compound™ interfere with the anticancer efficacy of platinum drugs?
A3: Preclinical studies have suggested that calmangafodipir does not negatively interfere with the antitumor activity of oxaliplatin.[5] In fact, some in vivo studies in mice with CT26 tumors showed that at certain doses, calmangafodipir could even increase the antitumor activity of oxaliplatin.[1][5] However, the adverse interaction leading to increased neurotoxicity in clinical settings with oxaliplatin overshadows these findings. Data on the interaction with cisplatin's efficacy is less clear from the available literature.
Q4: What are the key signaling pathways involved in cisplatin-induced neuropathy that this compound™ might modulate?
A4: Cisplatin-induced peripheral neuropathy (CIPN) involves multiple signaling pathways. A critical driver is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway in dorsal root ganglion (DRG) neurons, which contributes to oxidative stress, mitochondrial dysfunction, and apoptosis.[6][7][8] Inhibition of p38 MAPK has been shown to be neuroprotective.[6][8] While this compound™ is designed to reduce oxidative stress, its direct effect on the cisplatin-induced p38 MAPK pathway has not been definitively elucidated in the available research. Cisplatin also induces a senescence-like response in neurons, driven by the p21 protein, which may contribute to neuropathy.
II. Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased cytotoxicity/cell death in co-treatment compared to platinum drug alone (in vitro). | This may reflect the negative redox interaction observed clinically, especially with oxaliplatin. The timing and sequence of drug addition are critical. | 1. Vary the administration schedule: Test sequential administration (this compound™ before or after the platinum drug) with washout steps, in addition to simultaneous co-incubation.[4]2. Use a lower dose of this compound™: Preclinical data suggests a U-shaped dose-response curve, where higher doses were less effective at preventing neuropathy.[9]3. Measure ROS levels: Use an assay like the DCFDA assay to determine if your co-treatment is unexpectedly increasing oxidative stress. |
| Inconsistent or non-reproducible IC50 values for cisplatin or oxaliplatin. | IC50 values for platinum drugs can be highly variable due to factors like cell seeding density, assay duration, and the specific assay used (e.g., MTT).[10] | 1. Standardize cell seeding density: Perform a preliminary experiment to determine the optimal cell density for your cell line and assay duration.[10]2. Use a consistent assay duration: Stick to a fixed incubation time (e.g., 24, 48, or 72 hours) for all experiments.3. Consider alternative viability assays: If you suspect your compound interferes with the MTT assay, try a different method like a neutral red retention assay.[11] |
| High background fluorescence in ROS or other fluorescence-based assays. | Manganese-containing compounds can potentially interfere with fluorescent probes.[12][13] Additionally, many small molecules can exhibit autofluorescence.[14] | 1. Run proper controls: Include wells with this compound™ alone (no cells, no probe) and this compound™ with cells (no probe) to check for compound autofluorescence and interaction with cellular components.[11]2. Optimize probe concentration: Use the lowest possible concentration of the fluorescent dye that still provides a detectable signal.3. Perform a spectral scan: If possible, check the excitation and emission spectra of this compound™ to see if it overlaps with your fluorescent probe. |
| Unexpected neurotoxicity or lack of protection in animal models. | The timing of administration is crucial. The negative results in the POLAR trials were linked to administering this compound™ after oxaliplatin.[4] The dose is also a key factor. | 1. Administer this compound™ prior to the platinum drug: Based on the Phase II PLIANT study, a 10-minute pre-treatment with this compound™ before oxaliplatin showed some protective effects.[15]2. Titrate the dose of this compound™: Based on preclinical mouse models, a dose of 5 mg/kg showed protective effects against oxaliplatin-induced neuropathy, whereas 2.5 mg/kg and 10 mg/kg did not.[9] |
III. Data Presentation
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Efficacy of Calmangafodipir + Oxaliplatin in a CT26 Tumor Mouse Model
| Treatment Group | Dose | Tumor Weight Reduction vs. Vehicle | Myeloprotection (WBC Count) | Reference(s) |
| Oxaliplatin alone | 10 mg/kg | Not specified | Not applicable | [1][5] |
| Oxaliplatin + Calmangafodipir | 10 mg/kg + 6.5 µmol/kg | Statistically significant improvement over oxaliplatin alone | Significantly more efficacious than mangafodipir at equivalent Mn²⁺ dose | [1][5] |
| Oxaliplatin alone | 20 mg/kg | >50% reduction | Not applicable | [5] |
| Oxaliplatin + Calmangafodipir | 20 mg/kg + 65.0 µmol/kg | No negative impact on antitumor effect | Not specified | [5] |
Table 2: Clinical Trial Outcomes for Calmangafodipir + mFOLFOX6 (Oxaliplatin)
| Trial | Calmangafodipir Dose | Primary Endpoint: Moderate-to-Severe CIPN at 9 months (Calmangafodipir Group) | Primary Endpoint: Moderate-to-Severe CIPN at 9 months (Placebo Group) | Relative Risk (95% CI) | P-value | Reference(s) |
| POLAR Program (Combined Analysis) | 5 µmol/kg | 54.3% | 40.3% | 1.37 (1.01 - 1.86) | 0.045 | [3] |
Table 3: Representative IC50 Values for Cisplatin in Various Cancer Cell Lines (from literature) (Note: No direct in vitro IC50 data for the combination of cisplatin and calmangafodipir was identified in the literature search. The following data for cisplatin alone illustrates typical ranges and variability.)
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference(s) |
| A549 (Lung Cancer) | Cisplatin | 10.91 ± 0.19 | 24 hours | [9] |
| A549 (Lung Cancer) | Cisplatin | 7.49 ± 0.16 | 48 hours | [9] |
| H460 (Lung Cancer) | Cisplatin | 2.21 ± 0.18 | 48 hours | [3] |
| TE-2 (Esophageal Cancer) | Cisplatin | 37.5 | Not Specified | [16] |
| TE-13 (Esophageal Cancer) | Cisplatin | 56.3 | Not Specified | [16] |
IV. Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of platinum drugs with or without this compound™.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare fresh serial dilutions of cisplatin or oxaliplatin and this compound™ in complete cell culture medium.
-
Treatment:
-
For single-agent treatment, replace the medium with media containing the desired concentrations of the platinum drug.
-
For co-treatment, replace the medium with media containing both the platinum drug and this compound™.
-
For sequential treatment, add the first drug for a set period (e.g., 2-4 hours), wash the cells with PBS, and then add the second drug.
-
Include untreated and vehicle-only control wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 10 mM HCl) to each well to dissolve the formazan (B1609692) crystals.[13][17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[8]
In Vitro Measurement of Reactive Oxygen Species (ROS): DCFDA Assay
This protocol is for quantifying total intracellular ROS levels.
-
Cell Seeding: Plate cells in a 24-well plate or a dark, clear-bottomed 96-well plate and allow them to adhere overnight.[18]
-
Treatment: Treat cells with the platinum drug and/or this compound™ as described in the cytotoxicity protocol for the desired duration.
-
DCFH-DA Staining:
-
Prepare a fresh 20 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium.[19]
-
Remove the treatment medium, wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[20]
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[18]
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[21] Alternatively, visualize the cells using a fluorescence microscope.
In Vitro Apoptosis Assessment: Annexin V/PI Staining
This protocol is for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the platinum drug and/or this compound™ for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol outlines a general approach for establishing a mouse model of oxaliplatin- or cisplatin-induced neuropathy.
-
Animal Model: Use male C57BL/6J or BALB/c mice (8-10 weeks old).[4][12]
-
Drug Administration:
-
Oxaliplatin: Administer oxaliplatin via intraperitoneal (i.p.) injection. A common regimen is 3 mg/kg for 5 consecutive days, followed by 5 days of rest, repeated for two cycles (total cumulative dose of 30 mg/kg).[1][12]
-
Cisplatin: Administer cisplatin (i.p.) using a similar schedule, for example, a total cumulative dose of 23 mg/kg.[1]
-
This compound™ Co-administration: If testing for neuroprotection, administer calmangafodipir (e.g., 5 mg/kg) intravenously (i.v.) approximately 10-30 minutes before each platinum drug injection.[5][15]
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the withdrawal threshold indicates mechanical hypersensitivity.
-
Cold Allodynia/Hyperalgesia: Perform the acetone (B3395972) test (measuring the duration of paw lifting/licking after acetone application) or the cold plate test (measuring the number of paw lifts on a cold surface, e.g., -4.2°C).[1][4] This is particularly relevant for oxaliplatin.
-
Thermal (Heat) Hyperalgesia: Use a radiant heat source (Hargreaves test) to measure the paw withdrawal latency. A shorter latency indicates heat hyperalgesia, which is more characteristic of cisplatin-induced neuropathy.[1]
-
-
Endpoint Analysis: Conduct behavioral tests at baseline and at regular intervals (e.g., weekly) for several weeks after the final drug administration.[1] At the end of the study, tissues such as the dorsal root ganglia (DRG) and sciatic nerve can be collected for histopathological or molecular analysis.
V. Visualizations (Graphviz)
Signaling Pathways
Caption: Signaling pathways in cisplatin-induced neuropathy and this compound™ interaction.
Experimental Workflow
Caption: Standard experimental workflows for in vitro and in vivo studies.
References
- 1. Superior therapeutic index of calmangafodipir in comparison to mangafodipir as a chemotherapy adjunct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro synergistic activity of cisplatin and EGFR-targeted nanomedicine of anti-Bcl-xL siRNA in a non-small lung cancer cell line model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes for Manganese(II) - James Canary [grantome.com]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of fluorescence assay of cellular manganese status for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuronal p38 MAPK Signaling Contributes to Cisplatin-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Pledox (Calmangafodipir) POLAR Trials
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting insights regarding the failure of the Phase III POLAR-A and POLAR-M clinical trials for Pledox (calmangafodipir).
Frequently Asked Questions (FAQs)
Q1: What was the primary goal of the this compound POLAR clinical trials?
The Preventive Treatment of Oxaliplatin-Induced Peripheral Neuropathy (POLAR) program was a Phase III clinical development program designed to evaluate the efficacy and safety of this compound (calmangafodipir) in preventing chemotherapy-induced peripheral neuropathy (CIPN) in cancer patients.[1] The program consisted of two main studies:
-
POLAR-A: For patients with stage III or high-risk stage II colorectal cancer receiving adjuvant (post-surgery) oxaliplatin-based chemotherapy (FOLFOX).[1]
-
POLAR-M: For patients with metastatic colorectal cancer receiving first-line oxaliplatin-based chemotherapy (modified FOLFOX6).[1]
The primary goal was to confirm the promising results of the Phase IIb PLIANT study, which suggested that calmangafodipir could reduce the debilitating nerve damage caused by oxaliplatin (B1677828).[2][3] The anticipated outcome was a significant reduction in patient-reported, moderate-to-severe CIPN nine months after starting chemotherapy.[4]
Q2: Why were the POLAR trials terminated prematurely?
The POLAR-A and POLAR-M trials were stopped early by the independent Data Safety Monitoring Board (DSMB) due to safety concerns.[5] Specifically, an unexpected and higher-than-anticipated rate of serious hypersensitivity (allergic) reactions was observed in patients receiving calmangafodipir compared to those receiving the placebo.[1][5] Across both trials, 3.6% of patients treated with calmangafodipir experienced serious hypersensitivity reactions, compared to only 0.8% in the placebo group.[1] These reactions typically occurred only after repeated treatment cycles.[6]
Q3: Did the POLAR trials meet their primary efficacy endpoint?
No, the POLAR trials failed to meet their primary endpoint.[1] In a combined analysis of both the POLAR-A and POLAR-M studies, this compound not only failed to prevent CIPN but was associated with a statistically significant increase in the risk of developing moderate-to-severe CIPN compared to placebo.[1] This paradoxical result was the opposite of the expected outcome based on earlier studies.[7]
Data Presentation: Primary Efficacy Endpoint Results (POLAR-A & POLAR-M Combined Analysis)
| Metric | This compound (Calmangafodipir) 5 µmol/kg (n=175) | Placebo (n=176) | Relative Risk (95% CI) | P-value |
| Patients with Moderate-to-Severe CIPN at Month 9[1] | 54.3% | 40.3% | 1.37 (1.01 to 1.86) | 0.045 |
| Patients with Serious Hypersensitivity Reactions (All Patients)[1] | 3.6% | 0.8% | - | - |
Q4: How did the POLAR trial results differ so dramatically from the preceding Phase IIb PLIANT study?
The failure of the Phase III POLAR program was particularly surprising given the positive signals from the Phase IIb PLIANT study. The PLIANT study suggested that this compound was well-tolerated and clinically effective at reducing CIPN.[2][8] The stark contrast in outcomes is a critical point of investigation.
Data Presentation: Comparison of PLIANT vs. POLAR Trial Outcomes
| Study | Primary Endpoint Measurement | This compound Group Outcome | Placebo Group Outcome | Key Finding |
| PLIANT (Phase IIb) | Investigator-assessed neuropathy during treatment.[2][8] | 38-43% reduction in the incidence of sensory nerve damage vs. placebo (not statistically significant).[2][3] | - | Showed a clinically relevant reduction in CIPN. An exploratory analysis found a 77% lower incidence of patient-reported moderate-to-severe neuropathy after chemotherapy completion (p=0.014).[3][9] |
| POLAR (Phase III) | Patient-reported moderate-to-severe CIPN at 9 months post-treatment initiation (FACT/GOG-NTX scale).[1][10] | 54.3% incidence of moderate-to-severe CIPN.[1] | 40.3% | Failed to meet the primary endpoint and showed a statistically significant increase in CIPN incidence (p=0.045).[1] |
Troubleshooting Guides & Experimental Insights
Q5: What is the leading scientific hypothesis explaining the POLAR trials' failure and the paradoxical increase in neuropathy?
The most prominent hypothesis centers on a critical change in the drug administration protocol between the Phase II and Phase III trials.[11][12] This change is believed to have induced a harmful chemical interaction between this compound and oxaliplatin.
-
PLIANT (Phase II) Protocol: this compound was administered as a 10-minute infusion before the start of the two-hour oxaliplatin infusion.[11][12]
-
POLAR (Phase III) Protocol: this compound was administered "on top of" the FOLFOX regimen, meaning it was given after the oxaliplatin infusion was complete.[11]
This timing is crucial because at the end of the oxaliplatin infusion, the concentration of platinum (Pt²⁺) in the patient's plasma is at its peak. Administering this compound at this moment is thought to have facilitated a detrimental redox interaction between the manganese ion (Mn²⁺) in calmangafodipir and the platinum from oxaliplatin, exacerbating neurotoxicity instead of preventing it.[4][11][12]
References
- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. egetis.com [egetis.com]
- 4. Exacerbated Neuropathy in POLAR A and M Trials Due to Redox Interaction of this compound-Associated Mn2+ and Oxaliplatin-Associated Pt2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “POLAR-izing” Findings From Trials of Neuroprotection for Oxaliplatin Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pledpharma AB and Solasia Pharma K.K. Announce Results from the Prematurely Closed this compound®(Sp-04) Polar Program | MarketScreener [marketscreener.com]
- 7. Exacerbated Neuropathy in POLAR A and M Trials Due to Redox Interaction of this compound-Associated Mn2+ and Oxaliplatin-Associated Pt2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. egetis.com [egetis.com]
- 10. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the U-shaped dose-response of calmangafodipir
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving calmangafodipir, particularly concerning its U-shaped dose-response.
Frequently Asked Questions (FAQs)
Q1: What is calmangafodipir and what is its primary mechanism of action?
A1: Calmangafodipir ([Ca4Mn(DPDP)5]) is a manganese-based superoxide (B77818) dismutase (SOD) mimetic.[1] Its primary mechanism of action is to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD), which is crucial for protecting cells, particularly mitochondria, from oxidative stress.[2][3] It catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2] This action helps to mitigate cellular damage caused by reactive oxygen species (ROS). Additionally, calmangafodipir and its related compounds have been noted to possess iron-chelating properties.[4][5]
Q2: We are observing a U-shaped or bell-shaped dose-response in our experiments with calmangafodipir. At low doses, we see a protective effect, but at higher doses, the effect diminishes or becomes detrimental. Why does this happen?
A2: The U-shaped dose-response of calmangafodipir is a known phenomenon observed in preclinical studies.[5][6] This biphasic effect is thought to arise from its dual mechanism of action and the complex nature of redox biology.
-
At low, therapeutic doses: Calmangafodipir effectively mimics SOD, reducing superoxide levels and thereby preventing the formation of more damaging reactive species like peroxynitrite. Its iron-chelating activity may also contribute to its protective effects by preventing the Fenton reaction, which generates highly reactive hydroxyl radicals.[5][7]
-
At high, supra-therapeutic doses: The protective effect is lost and can even be reversed. This is hypothesized to be due to a pro-oxidant effect. High concentrations of a SOD mimetic can lead to a rapid and excessive production of hydrogen peroxide (H₂O₂). In the presence of free metal ions like iron, this H₂O₂ can then participate in the Fenton reaction, leading to an overproduction of toxic hydroxyl radicals (•OH).[4][7] This shift in the redox balance can overwhelm the cell's antioxidant capacity and lead to increased oxidative stress, inflammation, and cellular damage.
Q3: In our in vivo experiments, co-administration of high-dose calmangafodipir with oxaliplatin (B1677828) seems to worsen neuropathy. What could be the reason for this?
A3: This observation is consistent with the findings of the POLAR-A and POLAR-M clinical trials, where higher doses of calmangafodipir in combination with oxaliplatin led to an increased incidence of chemotherapy-induced peripheral neuropathy (CIPN).[8][9] The likely cause is an unfavorable metal-based redox interaction between calmangafodipir and the platinum-based drug, oxaliplatin.[4] Administering high-dose calmangafodipir, a manganese-containing compound, in close temporal proximity to oxaliplatin, a platinum-containing compound, may lead to devastating redox reactions in the plasma, exacerbating oxidative and nitrosative stress instead of alleviating it.[10]
Q4: What is the optimal dose of calmangafodipir to observe a protective effect in a mouse model of oxaliplatin-induced peripheral neuropathy?
A4: Based on published preclinical data, a dose of 5 mg/kg of calmangafodipir administered intravenously has been shown to be effective in preventing sensory alterations and intraepidermal nerve fiber loss in a BALB/c mouse model of oxaliplatin-induced peripheral neuropathy.[6][11] In the same study, doses of 2.5 mg/kg and 10 mg/kg were less effective, demonstrating the U-shaped dose-response.[6][11]
Troubleshooting Guides
Issue 1: Inconsistent or no protective effect observed with calmangafodipir.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The dose of calmangafodipir is critical due to its U-shaped dose-response. If you are not observing a protective effect, you may be using a dose that is too low or too high. We recommend performing a dose-response study to determine the optimal concentration for your specific experimental model. Based on preclinical studies, 5 mg/kg has been shown to be effective in a mouse model of CIPN.[6][11] |
| Timing of Administration | When co-administering with a toxic agent like oxaliplatin, the timing of calmangafodipir administration is crucial. In preclinical models and some clinical trials, calmangafodipir was administered as a short infusion 10-15 minutes prior to the chemotherapeutic agent.[12][13] Simultaneous administration or administration after the toxic agent may lead to adverse redox reactions.[10] |
| Compound Stability | Ensure that the calmangafodipir solution is properly prepared and stored according to the manufacturer's instructions to maintain its stability and activity. |
Issue 2: Increased toxicity or adverse effects observed with calmangafodipir treatment.
| Possible Cause | Troubleshooting Step |
| High Dose | You are likely using a dose of calmangafodipir that is in the supra-therapeutic range, leading to a pro-oxidant effect. Reduce the dose of calmangafodipir. A dose--response experiment is highly recommended to identify the therapeutic window. |
| Interaction with other compounds | If co-administering with metal-based compounds (e.g., platinum-based chemotherapy), consider the potential for adverse redox interactions.[10] Adjust the timing of administration to avoid peak plasma concentrations of both compounds occurring simultaneously. |
| Off-target effects of high-dose iron chelation | While calmangafodipir's primary role is as a SOD mimetic, its iron-chelating properties at high concentrations could potentially disrupt the homeostasis of other essential metal ions.[2] Consider assessing the levels of other key metal ions in your experimental system. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy
| Treatment Group | Dose | Outcome | Reference |
| Oxaliplatin (OHP) + Calmangafodipir | 2.5 mg/kg | Induced mechanical allodynia and cold thermal hyperalgesia; significant reduction in IENF density. | [6][11][14] |
| OHP + Calmangafodipir | 5 mg/kg | Prevented mechanical allodynia and cold thermal hyperalgesia; prevented reduction in IENF density. | [6][11][14] |
| OHP + Calmangafodipir | 10 mg/kg | Induced mechanical allodynia and cold thermal hyperalgesia; significant reduction in IENF density. | [6][11][14] |
IENF: Intraepidermal Nerve Fiber
Table 2: Clinical Trial Data for Calmangafodipir
| Trial Name | Condition | Calmangafodipir Dose(s) | Key Findings | Reference |
| PLIANT (Phase II) | Oxaliplatin-Induced Peripheral Neuropathy (OIPN) | 2 µmol/kg, 5 µmol/kg, 10 µmol/kg | 5 µmol/kg appeared to prevent the development of acute and delayed OIPN without impacting tumor outcomes. | [13][15] |
| POLAR-A & POLAR-M (Phase III) | OIPN | 2 µmol/kg, 5 µmol/kg | Terminated early due to hypersensitivity reactions. At 5 µmol/kg, there was an increased risk of moderate-to-severe CIPN compared to placebo. | [8][9][16] |
| POP (Phase I) | Paracetamol Overdose | 2 µmol/kg, 5 µmol/kg, 10 µmol/kg | Well-tolerated when co-administered with N-acetylcysteine. May reduce biomarkers of liver injury. | [1][8][17] |
Experimental Protocols
1. Oxaliplatin-Induced Peripheral Neuropathy (OIPN) in a Mouse Model
-
Animal Model: BALB/c mice.
-
Oxaliplatin Administration: Intraperitoneal (i.p.) injection of oxaliplatin at a dose of 2.4 mg/kg daily for 5 consecutive days, followed by a 2-day rest period, for a total of 4 weeks.
-
Calmangafodipir Administration: Intravenous (i.v.) administration of calmangafodipir (2.5, 5, or 10 mg/kg) 15 minutes prior to each oxaliplatin injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey test at baseline and at the end of the treatment period.
-
Cold Hyperalgesia: Assessed using the Cold Plate Test at baseline, at the end of treatment, and after a follow-up period.
-
-
Pathological Assessment: Skin biopsies are taken at the end of the study to determine the intraepidermal nerve fiber (IENF) density.
2. PLIANT Clinical Trial Protocol (Phase II)
-
Patient Population: Patients with metastatic colorectal cancer (mCRC) treated with modified FOLFOX-6 chemotherapy.
-
Treatment Regimen:
-
mFOLFOX-6: folinic acid 200 mg/m², 5-fluorouracil (B62378) bolus 400 mg/m², oxaliplatin 85 mg/m², and 5-fluorouracil 2400 mg/m² continuous infusion for 46 hours, every two weeks for 8 cycles.
-
Calmangafodipir Administration: Given as a 5-minute infusion 10 minutes prior to oxaliplatin administration. Doses of 2, 5, and 10 µmol/kg were evaluated.
-
-
Primary Endpoint: Neurotoxicity evaluated by the physician (Oxaliplatin Sanofi Specific Scale) and by the patient (cold allodynia test and the Leonard scale).
3. POLAR-A Clinical Trial Protocol (Phase III)
-
Patient Population: Patients with stage III or high-risk stage II colorectal cancer receiving adjuvant mFOLFOX6 chemotherapy.
-
Treatment Regimen:
-
Patients were randomized 1:1 to receive either calmangafodipir (5 µmol/kg) or placebo.
-
Calmangafodipir/Placebo Administration: Initially a 5-minute intravenous infusion administered 10 minutes before each mFOLFOX6 cycle, every 2 weeks for 12 cycles. The protocol was later amended to a 10-minute infusion administered 15 minutes before each cycle.[12][18]
-
-
Primary Endpoint: Patient-reported moderate-to-severe chemotherapy-induced peripheral neuropathy (CIPN) 9 months after the start of therapy.
4. POP Clinical Trial Protocol (Phase I)
-
Patient Population: Patients treated with N-acetylcysteine (NAC) for paracetamol overdose.
-
Treatment Regimen:
-
A total of 24 patients were assigned to one of three dosing cohorts.
-
Within each cohort, patients received either NAC + calmangafodipir (n=6) or NAC alone (n=2).
-
Calmangafodipir Doses: 2, 5, and 10 µmol/kg.
-
-
Primary Endpoint: Safety and tolerability of calmangafodipir co-administered with a 12-hour NAC regimen.[1]
Signaling Pathways and Experimental Workflows
Caption: U-shaped dose-response of calmangafodipir.
Caption: SOD mimetic catalytic cycle of calmangafodipir.
Caption: Workflow for OIPN mouse model experiments.
References
- 1. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose-the PP100-01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Chelation | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 3. Chelation Toxicity | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 4. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irondisorders.org [irondisorders.org]
- 6. researchgate.net [researchgate.net]
- 7. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity [mdpi.com]
- 12. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (PledOx®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 15. egetis.com [egetis.com]
- 16. researchgate.net [researchgate.net]
- 17. Calmangafodipir may reduce liver injury after paracetamol overdose: final results from the POP trial - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 18. boa.unimib.it [boa.unimib.it]
Pledox Antioxidant Assays: Technical Support Center
Welcome to the technical support center for Pledox antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and to offer troubleshooting for issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antioxidant mechanism?
This compound, also known as calmangafodipir, is a manganese-based compound that functions as a superoxide (B77818) dismutase (SOD) mimetic. Its primary antioxidant mechanism involves catalytically converting superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide. This action helps to reduce oxidative stress. However, its redox-active manganese center can also participate in other electron transfer reactions, which may lead to artifacts in certain antioxidant assays.
Q2: Can this compound interfere with common antioxidant assays?
Yes, this compound has the potential to interfere with common antioxidant assays.[1][2] Its manganese component can engage in redox cycling, potentially reacting directly with assay reagents.[3] This can lead to an overestimation or underestimation of its antioxidant capacity, depending on the assay's mechanism. For instance, in assays that measure reducing power, the Mn²⁺/Mn³⁺ couple in this compound might directly reduce the indicator radical or metal complex, leading to a false positive result.
Q3: Which antioxidant assays are recommended for evaluating this compound?
A panel of assays based on different mechanisms is recommended to obtain a comprehensive understanding of this compound's antioxidant activity.[4][5] It is advisable to use both Hydrogen Atom Transfer (HAT) based assays like ORAC and Single Electron Transfer (SET) based assays like DPPH and ABTS. Comparing the results can help elucidate the dominant mechanism of action and identify potential interferences. Cellular antioxidant assays are also highly recommended to assess activity in a more biologically relevant system.
Q4: What are the best practices for storing and handling this compound solutions?
To ensure the stability and efficacy of this compound, it should be stored under appropriate conditions, protected from light and extreme temperatures.[6][7] Reconstituted solutions should be prepared fresh whenever possible. If storage is necessary, it is crucial to follow the manufacturer's specific guidelines regarding temperature and duration to prevent degradation.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in antioxidant assays.
Issue 1: Inconsistent or non-reproducible results in the ABTS/DPPH assay.
-
Possible Cause 1: Incomplete Reaction Kinetics. this compound, like other complex antioxidants, may exhibit slow reaction kinetics with the ABTS or DPPH radical.[9] A fixed, short incubation time might not be sufficient for the reaction to reach completion, leading to variability.
-
Solution: Perform a kinetic study by measuring the absorbance at multiple time points to determine when the reaction reaches a plateau. This optimal incubation time should then be used for all subsequent measurements.
-
Possible Cause 2: this compound Redox Cycling. The manganese center in this compound can undergo redox cycling, which may lead to inconsistent interactions with the assay radicals.[1][10][11]
-
Solution: Test a range of this compound concentrations. If the activity is not linear with concentration, this may indicate interference. It is also important to run appropriate controls, including a buffer-only blank and a control with a known antioxidant like Trolox.
-
Possible Cause 3: Reagent Instability. The DPPH and ABTS radicals can be sensitive to light and temperature, leading to degradation over the course of an experiment.[12][13]
-
Solution: Prepare fresh radical solutions for each experiment and protect them from light by using amber vials or covering tubes with aluminum foil. Maintain a consistent temperature throughout the assay.
Issue 2: The solution turns cloudy or forms a precipitate upon adding this compound.
-
Possible Cause 1: Poor Solubility. this compound may have limited solubility in the solvent system used for the assay (e.g., pure methanol (B129727) or ethanol).[14]
-
Solution: Ensure that the solvent used is appropriate for this compound. It may be necessary to use a co-solvent or prepare the stock solution in a different solvent (e.g., DMSO) and then dilute it in the assay solvent, ensuring the final concentration of the stock solvent is low enough not to interfere with the assay.
-
Possible Cause 2: Reaction with Assay Components. this compound might be reacting with buffer components or other molecules in the sample matrix, leading to the formation of an insoluble complex.
-
Solution: Simplify the reaction mixture as much as possible. Check for known incompatibilities between this compound and the buffer salts being used. If testing complex biological samples, consider a sample clean-up step to remove potentially interacting components.
Issue 3: Unexpectedly high antioxidant activity in the ORAC assay.
-
Possible Cause 1: Interference with the Fluorescent Probe. this compound or its reaction products might interact with the fluorescein (B123965) probe, causing an artifactual stabilization of its fluorescence that is not related to antioxidant activity.[12]
-
Solution: Run a control experiment with this compound and the fluorescent probe in the absence of the radical generator (AAPH). Any change in fluorescence would indicate direct interference.
-
Possible Cause 2: Pro-oxidant Activity. Under certain conditions, redox-active metals like manganese can act as pro-oxidants, paradoxically increasing oxidative stress.[1] While less likely to manifest as high "antioxidant" activity, it can complicate the interpretation of results.
-
Solution: Carefully evaluate the entire kinetic curve of the ORAC assay. Atypical curve shapes may suggest a more complex reaction than simple radical scavenging. Comparing results with other assays can also help to identify anomalous findings.
Data Summary Tables
Table 1: Common Spectrophotometric Antioxidant Assays
| Assay | Mechanism | Wavelength | Standard | Common Solvents |
| DPPH | SET | ~517 nm | Trolox, Ascorbic Acid | Methanol, Ethanol (B145695) |
| ABTS | SET/HAT | ~734 nm | Trolox | Water, Ethanol, PBS |
| ORAC | HAT | 485 nm (Ex), 520 nm (Em) | Trolox | Phosphate (B84403) Buffer (pH 7.4) |
| FRAP | SET | ~593 nm | FeSO₄, Trolox | Acetate Buffer (pH 3.6) |
Table 2: Potential Interferences in Antioxidant Assays
| Interfering Substance | Assay(s) Affected | Nature of Interference |
| Redox-active metals (e.g., Mn²⁺ in this compound) | DPPH, ABTS, FRAP | Direct reduction of the probe, leading to false positives.[1][2] |
| Thiol-containing compounds | DPPH, MTT | Can directly reduce assay reagents, independent of radical scavenging.[15][16][17] |
| Colored/Turbid Samples | All spectrophotometric assays | Absorbance of the sample can interfere with the measurement of the probe's absorbance. |
| Compounds that quench fluorescence | ORAC | Can reduce the fluorescent signal independently of antioxidant activity.[12] |
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
Caption: Comparison of HAT and SET mechanisms in antioxidant assays.
Caption: Redox cycling of this compound can cause assay interference.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in an amber bottle and prepare fresh.
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your this compound dilutions or standard.[12]
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[12]
-
Prepare a blank containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature. As a starting point, incubate for 30 minutes, but this should be optimized via a kinetic study.[12]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[18]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[12]
-
Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This protocol is a general guideline and should be optimized.
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[19]
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of your this compound dilutions or standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a pre-determined optimal time (e.g., 6 minutes, but kinetic analysis is recommended).[9]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described in the DPPH assay.
-
Results can be expressed as an IC₅₀ value or in terms of Trolox Equivalents (TE) by comparing the activity of this compound to a Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is a general guideline and requires a fluorescent plate reader with injectors.
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to a working concentration in 75 mM phosphate buffer (pH 7.4).
-
Prepare a 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) solution in phosphate buffer. Prepare this fresh for each experiment.
-
Prepare a series of dilutions of this compound and a Trolox standard in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of your this compound dilutions, Trolox standard, or a buffer blank.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Place the plate in the reader and inject 25 µL of the AAPH solution to start the reaction.[20]
-
-
Measurement and Calculation:
-
Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes, using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[21]
-
Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample.[22]
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound samples in Trolox Equivalents (TE) from the standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Stability Storage & Testing – Pharmadox [pharmadoxhealthcare.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. agilent.com [agilent.com]
optimizing calmangafodipir concentration for maximum cytoprotection
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing calmangafodipir concentration for maximum cytoprotection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for calmangafodipir's cytoprotective effects?
A1: Calmangafodipir acts as a superoxide (B77818) dismutase (SOD) mimetic.[1][2] It protects healthy cells from oxidative stress by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[3] This mechanism is crucial in mitigating cellular damage caused by reactive oxygen species (ROS), which can be induced by chemotherapeutic agents like oxaliplatin (B1677828) or in cases of drug overdose such as with paracetamol.[3][4] The intact manganese (Mn) complex within calmangafodipir is essential for its SOD mimetic activity.[5][6]
Q2: What is a typical starting concentration range for in vitro and in vivo experiments?
A2: For in vivo studies, particularly in murine models of chemotherapy-induced toxicity, effective cytoprotective doses have been observed in the range of 2.5 mg/kg to 25 mg/kg (equivalent to approximately 6.5 µmol/kg to 32.5 µmol/kg).[5][7] In clinical trials, intravenous doses of 2 µmol/kg, 5 µmol/kg, and 10 µmol/kg have been investigated for various indications.[4][8][9] For in vitro studies, concentrations would need to be optimized for the specific cell type and experimental conditions, though data from clinical and preclinical in vivo studies can provide a basis for initial range-finding experiments.
Q3: How should calmangafodipir be administered in relation to a cytotoxic agent like oxaliplatin?
A3: In both preclinical and clinical studies, calmangafodipir has typically been administered as an intravenous infusion shortly before the cytotoxic agent.[5][9] For instance, in studies preventing oxaliplatin-induced peripheral neuropathy, calmangafodipir was given as a 5 to 10-minute infusion, 10 to 15 minutes prior to each chemotherapy cycle.[3][9] This pre-treatment timing is designed to ensure that the protective agent is present at sufficient concentrations when the cytotoxic agent begins to induce oxidative stress.
Q4: Does calmangafodipir interfere with the anti-tumor efficacy of chemotherapy?
A4: Preclinical and clinical studies have suggested that calmangafodipir does not negatively interfere with the anti-tumor activity of chemotherapy.[5][9] In some preclinical models, a combination of calmangafodipir and oxaliplatin even resulted in a significantly better anti-tumor effect compared to oxaliplatin alone.[5]
Q5: What are the known potential side effects or toxicities associated with calmangafodipir?
A5: While generally well-tolerated in many studies, some clinical trials (POLAR-A and POLAR-M) were terminated early due to unexpected hypersensitivity reactions in patients receiving calmangafodipir.[3][10] It is also important to consider the potential for manganese accumulation with repeated dosing, although calmangafodipir is designed to be more stable and have less manganese release compared to its predecessor, mangafodipir.[6][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of Cytoprotective Effect | Suboptimal Concentration: The concentration of calmangafodipir may be too low to counteract the level of oxidative stress. | Perform a dose-response study to determine the optimal concentration for your specific cell type or animal model. Refer to the quantitative data tables for ranges used in published studies. |
| Incorrect Timing of Administration: Calmangafodipir may not be present at the target site during the peak of ROS production. | Administer calmangafodipir shortly before the cytotoxic insult. For in vivo studies, a 15-30 minute pre-treatment is a common starting point.[3][5] | |
| Drug Instability: Improper storage or handling may have degraded the compound. | Ensure calmangafodipir is stored according to the manufacturer's instructions and that solutions are freshly prepared for each experiment. | |
| Unexpected Toxicity or Cell Death | High Concentration: The concentration of calmangafodipir may be in a toxic range for the specific cells being used. | Lower the concentration of calmangafodipir and perform a toxicity assay to establish a safe working range. A bell-shaped dose-response has been observed in some models.[12][13] |
| Interaction with other agents: There may be an unforeseen interaction with other components in the experimental system. | Simplify the experimental setup to isolate the effects of calmangafodipir. Be cautious of potential redox interactions with other metallo-therapeutic agents.[14] | |
| Inconsistent Results | Variability in Experimental Protocol: Minor variations in timing, concentration, or animal handling can lead to inconsistent outcomes. | Standardize all aspects of the experimental protocol. Use a consistent source and batch of calmangafodipir. |
| Biological Variability: Differences between cell passages or individual animals can contribute to variability. | Use cells within a narrow passage number range and ensure animals are age and weight-matched. Increase sample size to improve statistical power. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Studies on Myeloprotection
| Model | Cytotoxic Agent | Calmangafodipir Dose (µmol/kg) | Key Finding | Reference |
| BALB/c Mice | Oxaliplatin (12.5 mg/kg) | 6.5 | Significantly more efficacious than mangafodipir in protecting against oxaliplatin-induced leukopenia. | [5] |
| BALB/c Mice | Oxaliplatin (10 mg/kg) | 6.5 | Combination with oxaliplatin showed a significantly better anti-tumor effect than oxaliplatin alone. | [5] |
| BALB/c Mice | Oxaliplatin (10 mg/kg) | 32.5 | Similar enhanced anti-tumor effect as the 6.5 µmol/kg dose when combined with oxaliplatin. | [5] |
Table 2: Clinical Trial Dosages of Calmangafodipir
| Trial Name/Indication | Phase | Calmangafodipir Doses (µmol/kg) | Key Outcome related to Dose | Reference |
| POP Trial (Paracetamol Overdose) | I | 2, 5, 10 | Well-tolerated in combination with N-acetylcysteine. The 5 µmol/kg dose showed a notable reduction in biomarkers of paracetamol toxicity. | [4][15] |
| PLIANT (Oxaliplatin-Induced Peripheral Neuropathy) | II | 2, 5 (initially 10) | The 5 µmol/kg dose appeared to prevent the development of both acute and delayed CIPN without impacting tumor outcomes. | [9][13] |
| POLAR-A & POLAR-M (Oxaliplatin-Induced Peripheral Neuropathy) | III | 2, 5 | The trials were terminated early due to hypersensitivity reactions. The primary endpoint of preventing CIPN was not met. | [3][10][16] |
Experimental Protocols
Protocol 1: In Vivo Myeloprotection Study in Mice
This protocol is based on the methodology described in studies investigating the myelosuppressive effects of oxaliplatin.[5]
-
Animal Model: BALB/c mice.
-
Groups:
-
Vehicle Control (e.g., Saline)
-
Oxaliplatin only
-
Oxaliplatin + Calmangafodipir (e.g., 6.5 µmol/kg)
-
Oxaliplatin + Calmangafodipir (e.g., 32.5 µmol/kg)
-
-
Procedure:
-
Administer calmangafodipir (dissolved in saline) or vehicle via intravenous (i.v.) injection.
-
Thirty minutes after calmangafodipir administration, administer oxaliplatin (dissolved in 5% glucose) via intraperitoneal (i.p.) injection.
-
A second dose of calmangafodipir or vehicle may be administered 24 hours after the first.[5]
-
Collect blood samples for complete blood count (CBC) analysis at baseline (e.g., day -1) and at a specified time point after oxaliplatin administration (e.g., day 6).
-
-
Endpoint Analysis:
-
Measure white blood cell (WBC) counts, lymphocyte counts, neutrophil counts, and platelet counts.
-
Compare the changes in blood cell counts between the different treatment groups.
-
Protocol 2: Assessment of Cytoprotection against Paracetamol-Induced Hepatotoxicity
This protocol is adapted from the design of the POP clinical trial.[4][8]
-
Study Population: Patients with paracetamol overdose requiring N-acetylcysteine (NAC) treatment.
-
Groups (Randomized):
-
NAC alone (Control)
-
NAC + Calmangafodipir (2 µmol/kg)
-
NAC + Calmangafodipir (5 µmol/kg)
-
NAC + Calmangafodipir (10 µmol/kg)
-
-
Procedure:
-
Initiate standard NAC treatment protocol.
-
Administer a single intravenous dose of calmangafodipir at the specified dose.
-
Collect blood samples at baseline and at specified time points (e.g., 10 and 20 hours after starting NAC) for biomarker analysis.
-
-
Endpoint Analysis:
-
Primary: Safety and tolerability (monitoring of adverse events).
-
Secondary: Measurement of liver injury biomarkers such as alanine (B10760859) transaminase (ALT), international normalised ratio (INR), keratin-18, and microRNA-122.[4]
-
Visualizations
References
- 1. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose—the PP100–01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior therapeutic index of calmangafodipir in comparison to mangafodipir as a chemotherapy adjunct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose-the PP100-01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (PledOx®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. mdpi.com [mdpi.com]
- 15. Calmangafodipir may reduce liver injury after paracetamol overdose: final results from the POP trial - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 16. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pledox (Calmangafodipir) in Animal Models of Neurotoxicity: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Pledox (calmangafodipir) with other alternative agents in animal models of neurotoxicity, specifically focusing on chemotherapy-induced peripheral neuropathy (CIPN). The information is compiled from preclinical studies to support researchers and professionals in drug development.
Comparative Efficacy of Neuroprotective Agents in Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Animal Models
Oxaliplatin-induced peripheral neuropathy is a common and dose-limiting side effect of this chemotherapy agent. The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and alternative compounds in mitigating the toxic effects of oxaliplatin (B1677828) on the peripheral nervous system in rodent models.
Table 1: Effect of Neuroprotective Agents on Mechanical Allodynia in OIPN Mouse/Rat Models
| Treatment Agent | Animal Model | Oxaliplatin Dosage | Treatment Dosage | Outcome Measure | Result (Compared to Oxaliplatin Control) |
| This compound (Calmangafodipir) | BALB/c Mice | 5 mg/kg, twice a week for 4 weeks | 5 mg/kg, IV, pre-treatment | Mechanical Allodynia (von Frey test) | Prevented the development of mechanical allodynia. |
| Acetyl-L-Carnitine (ALC) | Wistar Rats | Not specified | 100 mg/kg, p.o. | Mechanical Allodynia (Paw withdrawal threshold) | Reduced the severity of mechanical allodynia. |
| Alpha-Lipoic Acid (ALA) | Not Specified | Not Specified | Not Specified | Neurotoxicity Grade | Significantly lower grade of neurotoxicity. |
| Glutathione (GSH) | Mice | 3 mg/kg | Not Specified | Cold Hyperalgesia (Acetone test) | Alleviated cold hyperalgesia. |
Table 2: Effect of Neuroprotective Agents on Cold Thermal Hyperalgesia in OIPN Mouse/Rat Models
| Treatment Agent | Animal Model | Oxaliplatin Dosage | Treatment Dosage | Outcome Measure | Result (Compared to Oxaliplatin Control) |
| This compound (Calmangafodipir) | BALB/c Mice | 5 mg/kg, twice a week for 4 weeks | 5 mg/kg, IV, pre-treatment | Cold Thermal Hyperalgesia (Cold plate test) | Prevented the development of cold thermal hyperalgesia. |
| Acetyl-L-Carnitine (ALC) | Wistar Rats | Not specified | 100 mg/kg, p.o. | Thermal Hyperalgesia | Data not available for cold hyperalgesia. |
| Glutathione (GSH) | Mice | 3 mg/kg | Not Specified | Cold Hyperalgesia (Acetone test) | Alleviated cold hyperalgesia. |
Table 3: Effect of Neuroprotective Agents on Intraepidermal Nerve Fiber (IENF) Density in OIPN Mouse Models
| Treatment Agent | Animal Model | Oxaliplatin Dosage | Treatment Dosage | Outcome Measure | Result (Compared to Oxaliplatin Control) |
| This compound (Calmangafodipir) | BALB/c Mice | 5 mg/kg, twice a week for 4 weeks | 5 mg/kg, IV, pre-treatment | IENF Density | Prevented the reduction in IENF density. |
| Acetyl-L-Carnitine (ALC) | Not Specified | Not Specified | Not Specified | Nerve Fiber Integrity | Data not available in the searched literature. |
| Alpha-Lipoic Acid (ALA) | Not Specified | Not Specified | Not Specified | Nerve Fiber Integrity | Data not available in the searched literature. |
| Glutathione (GSH) | Not Specified | Not Specified | Not Specified | Nerve Fiber Integrity | Data not available in the searched literature. |
Experimental Protocols
This compound (Calmangafodipir) in Oxaliplatin-Induced Peripheral Neuropathy Mouse Model
-
Animal Model: Male BALB/c mice.
-
Induction of Neuropathy: Oxaliplatin (5 mg/kg) was administered intravenously twice a week for four weeks.
-
Treatment: this compound (calmangafodipir) was administered intravenously at doses of 2.5, 5, or 10 mg/kg as a pre-treatment before each oxaliplatin injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey filament test to measure the paw withdrawal threshold to a mechanical stimulus.
-
Cold Thermal Hyperalgesia: Evaluated using a cold plate test, measuring the latency to the first sign of pain (e.g., lifting or licking the paw).
-
-
Histological Analysis:
-
Intraepidermal Nerve Fiber (IENF) Density: Skin biopsies were taken from the hind paw and immunostained for PGP9.5 to quantify the number of nerve fibers per millimeter of the epidermis.
-
General Protocol for Oxaliplatin-Induced Neuropathy in Rodents
A common method for inducing OIPN in mice and rats involves repeated intraperitoneal or intravenous injections of oxaliplatin. Dosing schedules and cumulative doses can vary between studies but are designed to mimic clinical exposure. Behavioral assessments for mechanical and cold sensitivity are standard endpoints.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of this compound (Calmangafodipir)
This compound is understood to exert its neuroprotective effects through a dual mechanism of action: acting as a superoxide (B77818) dismutase (SOD) mimetic and as an iron chelator. This helps to mitigate the oxidative stress induced by chemotherapeutic agents like oxaliplatin.
Caption: Proposed mechanism of this compound in mitigating chemotherapy-induced neurotoxicity.
Experimental Workflow for Evaluating Neuroprotective Agents in OIPN
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a neuroprotective agent in an animal model of oxaliplatin-induced peripheral neuropathy.
Caption: General experimental workflow for OIPN studies in animal models.
Pledox® (Calmangafodipir) Demonstrates Superior Preclinical Profile Over Mangafodipir in Mitigating Chemotherapy Side Effects
For Immediate Release: A comprehensive review of preclinical data reveals that Pledox® (calmangafodipir) exhibits a superior therapeutic index compared to its predecessor, mangafodipir, in protecting against chemotherapy-induced toxicities without compromising anti-cancer efficacy. This guide provides a detailed comparison of their performance in preclinical settings, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound®, a next-generation manganese-based superoxide (B77818) dismutase (MnSOD) mimetic, was developed from mangafodipir to enhance stability and reduce potential manganese-related toxicity.[1] In calmangafodipir, 80% of the manganese ions found in mangafodipir are replaced with calcium ions.[1] This structural modification significantly increases the in vivo stability of the complex, leading to reduced release of free manganese and a more favorable safety and efficacy profile.[1][2]
Superior Protection Against Myelosuppression
Preclinical studies have consistently demonstrated the superior efficacy of calmangafodipir in mitigating chemotherapy-induced myelosuppression, a common and dose-limiting side effect. In a key study involving BALB/c mice treated with the chemotherapeutic agent oxaliplatin (B1677828), calmangafodipir was significantly more effective at preventing the decline in white blood cells (WBCs) than mangafodipir at an equivalent manganese dose.[2]
A single 12.5 mg/kg dose of oxaliplatin resulted in a more than 80% drop in WBCs in the control group.[2] While mangafodipir (at 1.3 µmol/kg) reduced this fall to approximately 50%, calmangafodipir (at 6.5 µmol/kg, equivalent to 1.3 µmol/kg of Mn²⁺) limited the WBC decrease to only about 25%.[2]
| Parameter | Oxaliplatin Alone | Oxaliplatin + Mangafodipir (1.3 µmol/kg) | Oxaliplatin + Calmangafodipir (6.5 µmol/kg) |
| White Blood Cell (WBC) Count Reduction | >80% | ~50% | ~25% |
| Lymphocyte (LYM) Count | Data not specified | Data not specified | Statistically significant protection |
| Neutrophil (NEU) Count | Data not specified | Data not specified | Statistically significant protection |
| Platelet (PLC) Count | Data not specified | No significant protection | Partial protection |
Enhanced Safety Profile: Reduced Brain Manganese Retention
A significant concern with manganese-based therapeutics is the potential for manganese accumulation in the brain, which can be neurotoxic.[1] Preclinical studies have shown that the increased stability of calmangafodipir leads to significantly lower manganese retention in the brain compared to mangafodipir. After repeated dosing in rats, brain manganese levels were approximately 40% lower in the calmangafodipir group than in the mangafodipir group.[2]
| Compound | In Vivo Mn²⁺ Dissociation | Manganese Retention in Brain (after repeated dosing) |
| Mangafodipir | ~80% | Higher |
| Calmangafodipir (this compound®) | Significantly lower | ~40% less than Mangafodipir |
Neuroprotective Effects and Anti-Cancer Efficacy
Beyond myeloprotection, preclinical evidence suggests that both mangafodipir and calmangafodipir can offer protection against chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of drugs like oxaliplatin.[2][3] Studies in mouse models of oxaliplatin-induced peripheral neurotoxicity have shown that calmangafodipir can prevent mechanical allodynia and cold hyperalgesia, and reduce the loss of intraepidermal nerve fibers.[3]
Crucially, the protective effects of calmangafodipir do not appear to compromise the anti-tumor activity of chemotherapy. In fact, preclinical studies using a CT26 colon cancer model in BALB/c mice suggest that calmangafodipir may even enhance the anti-cancer effect of oxaliplatin.[1][4] At a low dose of oxaliplatin (10 mg/kg), the addition of calmangafodipir (6.5 µmol/kg) resulted in a statistically significant improvement in tumor growth inhibition, achieving an effect almost as potent as a high dose of oxaliplatin (20 mg/kg) alone.[4]
| Treatment Group | Tumor Weight Reduction (vs. Vehicle) |
| Oxaliplatin (20 mg/kg) | >50% |
| Oxaliplatin (20 mg/kg) + Calmangafodipir (65.0 µmol/kg) | No negative impact on antitumor effect |
| Oxaliplatin (10 mg/kg) | Significant reduction |
| Oxaliplatin (10 mg/kg) + Calmangafodipir (6.5 µmol/kg) | Statistically significant improvement vs. Oxaliplatin alone |
Experimental Protocols
Myelosuppression Study
-
Animal Model: Female BALB/c mice.[2]
-
Chemotherapy: A single intraperitoneal (i.p.) injection of oxaliplatin (12.5 mg/kg).[2]
-
Treatment Groups:
-
Vehicle control (saline).
-
Oxaliplatin alone.
-
Oxaliplatin + Mangafodipir (1.3 µmol/kg, intravenous).
-
Oxaliplatin + Calmangafodipir (6.5 µmol/kg, intravenous).
-
-
Procedure: Mangafodipir or calmangafodipir was administered 30 minutes before the oxaliplatin injection. Blood samples were collected for complete blood count (CBC) analysis before treatment and at specified time points after treatment.[2]
-
Endpoint: Change in white blood cell count.[2]
Tumor Growth Inhibition Study
-
Animal Model: Syngeneic BALB/c mice bearing CT26 colon carcinoma tumors.[4]
-
Treatment Groups:
-
Vehicle control.
-
Oxaliplatin (10 mg/kg or 20 mg/kg, i.p.).
-
Calmangafodipir (6.5 µmol/kg or 65.0 µmol/kg, intravenous).
-
Oxaliplatin + Calmangafodipir.
-
-
Procedure: Mice were inoculated with CT26 cells. Once tumors were established, treatments were administered. Calmangafodipir was given 30 minutes before oxaliplatin. Tumor volume was measured regularly.[4]
-
Endpoint: Tumor weight at the end of the study.[4]
Visualizing the Mechanism and Workflow
The primary mechanism of action for both mangafodipir and calmangafodipir is their ability to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1] They catalytically convert superoxide radicals (O₂⁻), a type of reactive oxygen species (ROS), into less harmful hydrogen peroxide (H₂O₂), which is then further detoxified by other enzymes like catalase and glutathione (B108866) peroxidase.[5] Chemotherapy drugs like oxaliplatin are known to induce oxidative stress through the generation of ROS, which can damage healthy cells in the bone marrow, peripheral nerves, and other tissues. By scavenging these excess ROS, this compound® and mangafodipir protect normal cells from chemotherapy-induced damage.
Caption: Mechanism of this compound®/Mangafodipir in mitigating chemotherapy-induced oxidative stress.
The general workflow for preclinical evaluation of these compounds in the context of chemotherapy-induced side effects is a multi-step process that involves establishing the animal model, administering the treatments, and then assessing the relevant outcomes.
Caption: General experimental workflow for preclinical comparison of this compound® and mangafodipir.
References
- 1. Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calmangafodipir and N-acetylcysteine for Liver Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liver-protective effects of calmangafodipir and N-acetylcysteine (NAC), focusing on their mechanisms of action and supporting experimental data from preclinical and clinical studies. The information is intended to inform research and development efforts in the field of hepatoprotection.
Mechanisms of Action
N-acetylcysteine (NAC) is a well-established antioxidant that primarily acts by replenishing intracellular glutathione (B108866) (GSH) stores.[1][2] GSH is a critical endogenous antioxidant that is depleted during toxic liver injury, such as that induced by an overdose of acetaminophen (B1664979).[3] By providing the precursor L-cysteine for GSH synthesis, NAC enhances the detoxification of reactive metabolites and directly scavenges reactive oxygen species (ROS).[3][4]
Calmangafodipir is a superoxide (B77818) dismutase (SOD) mimetic, a class of compounds that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide.[5] By mimicking the activity of the endogenous antioxidant enzyme SOD, calmangafodipir directly reduces oxidative stress, a key contributor to hepatocyte injury and death.[5][6] Its predecessor, mangafodipir, has also been shown to possess catalase and glutathione reductase-like activities.[6]
Preclinical Data
Mangafodipir in Acetaminophen-Induced Liver Injury in Mice
A preclinical study investigated the protective effects of mangafodipir, a compound closely related to calmangafodipir, in a mouse model of acetaminophen-induced liver failure.[6]
| Treatment Group | Survival Rate (48h) | Mean AST (U/L) at 24h |
| Acetaminophen (APAP) only | 20% | 12,500 ± 1,500 |
| Mangafodipir (preventive) + APAP | 80% | 2,000 ± 500 |
| Mangafodipir (curative) + APAP | 60% | 4,500 ± 1,000 |
| Data are presented as mean ± SEM. |
N-acetylcysteine in Acetaminophen-Induced Liver Injury in Mice
While a direct head-to-head preclinical study comparing calmangafodipir and NAC was not identified in the literature search, numerous studies have demonstrated the efficacy of NAC in animal models of acetaminophen-induced liver injury. For instance, a study in mice showed that NAC administration significantly reduced liver damage.
| Treatment Group | Covalent Binding of APAP Metabolite (% of APAP only) |
| Acetaminophen (APAP) only | 100% |
| NAC + APAP | ~30% |
| This study demonstrated that NAC inhibits the covalent binding of the toxic acetaminophen metabolite by approximately 70% when it provides protection against liver necrosis.[7] |
Clinical Comparison: The POP Trial
A randomized, open-label, exploratory, safety, and tolerability study (the POP trial) directly compared the effects of adding calmangafodipir to the standard NAC treatment in patients with paracetamol (acetaminophen) overdose.[8][9]
Quantitative Data from the POP Trial
Safety and Tolerability
| Treatment Group | Patients with ≥1 Adverse Event (AE) | Patients with ≥1 Serious Adverse Event (SAE) |
| NAC alone (n=6) | 6 | 2 |
| NAC + Calmangafodipir (2 µmol/kg) (n=6) | 6 | 4 |
| NAC + Calmangafodipir (5 µmol/kg) (n=6) | 6 | 2 |
| NAC + Calmangafodipir (10 µmol/kg) (n=6) | 6 | 3 |
| No AEs or SAEs were attributed to calmangafodipir.[8] |
Biomarkers of Liver Injury
| Treatment Group | Median ALT > 100 U/L | Median Fold-change in Keratin-18 (baseline to 20h) | Median Keratin-18 at 20h (U/L) |
| NAC alone | 2/6 | 1.71 | 306 |
| NAC + Calmangafodipir (2 µmol/kg) | 0/18 | 1.41 | 212 |
| NAC + Calmangafodipir (5 µmol/kg) | 0/18 | 1.02 | 163 |
| NAC + Calmangafodipir (10 µmol/kg) | 0/18 | 1.17 | 155 |
| A similar pattern of increase was observed with microRNA-122.[8][10] |
Experimental Protocols
Preclinical Study: Mangafodipir in Mice
-
Animal Model: Female BALB/c mice.[6]
-
Induction of Liver Injury: A single intraperitoneal injection of acetaminophen (300 mg/kg).[6]
-
Drug Administration:
-
Analytical Methods:
Clinical Study: The POP Trial
-
Study Design: A randomized, open-label, exploratory, rising-dose study.[11]
-
Participants: Adults who presented within 24 hours of a paracetamol overdose requiring NAC treatment.[11]
-
Interventions:
-
Primary Outcome: Safety and tolerability of the combination treatment.[11]
-
Secondary Outcomes: Alanine aminotransferase (ALT) activity, and biomarkers of hepatotoxicity including full-length keratin-18 and microRNA-122, measured at baseline, 10 hours, and 20 hours after starting NAC treatment.[8]
References
- 1. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Approaches Against Acetaminophen-induced Liver Injury and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mangafodipir prevents liver injury induced by acetaminophen in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of N-acetylcysteine on acetaminophen covalent binding and hepatic necrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calmangafodipir may reduce liver injury after paracetamol overdose: final results from the POP trial - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose-the PP100-01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for Preventing Chemotherapy-Induced Peripheral Neuropathy (CIPN)
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a significant dose-limiting and often debilitating side effect of many commonly used chemotherapeutic agents. The development of effective preventative strategies is a critical unmet need in oncology. PledOx (calmangafodipir), a manganese-based superoxide (B77818) dismutase mimetic, has been investigated for its potential to mitigate CIPN by reducing oxidative stress. However, its clinical development has faced challenges, prompting the exploration of alternative therapeutic compounds. This guide provides a comparative overview of promising alternatives to this compound, with a focus on their mechanisms of action, supporting experimental data, and detailed methodologies.
This compound (Calmangafodipir): A Benchmark in CIPN Prevention Research
This compound works by mimicking the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD), thereby protecting cells from oxidative stress, a key contributor to CIPN.[1] In a phase 2b study involving 173 colorectal cancer patients receiving FOLFOX6 chemotherapy, this compound demonstrated a 43% reduction in the incidence of CIPN in one of the treatment arms.[2] Despite these promising initial findings, later phase III trials (POLAR A and POLAR M) did not meet their primary endpoints and, in some cases, showed a worsening of neuropathy, particularly when administered with platinum-based agents like oxaliplatin (B1677828).[3] This has underscored the need for alternative strategies with different mechanisms of action.
Alternative Compounds for CIPN Prevention: A Comparative Analysis
Several classes of compounds have been investigated as potential alternatives to this compound for the prevention and treatment of CIPN. These include antidepressants, anticonvulsants, antioxidants, and various other targeted therapies.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has shown some efficacy in treating painful CIPN. Its mechanism in this context is thought to involve the enhancement of descending inhibitory pain pathways in the central nervous system.
-
Clinical Evidence: A randomized, placebo-controlled trial by Smith et al. (2013) demonstrated that duloxetine (60 mg/day) significantly reduced pain in patients with established CIPN. The mean change in the average pain score was -1.06 for duloxetine compared to -0.34 for placebo (p=0.003).[4] Additionally, CIPN-related quality of life, measured by the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) total score, showed a greater improvement with duloxetine (mean change of 2.44 vs. 0.87 for placebo, p=0.03).[4][5] However, a smaller crossover trial did not find a significant improvement in overall neuropathic symptom burden with duloxetine.[6]
-
Experimental Protocol (Smith et al., 2013):
-
Study Design: Randomized, double-blind, placebo-controlled crossover trial.
-
Participants: 231 patients with painful CIPN.
-
Intervention: Duloxetine 30 mg daily for 1 week, then 60 mg daily for 4 weeks, versus placebo.
-
Primary Outcome: Change in the weekly average pain score on a 0-10 numerical rating scale.
-
Secondary Outcomes: Changes in the FACT/GOG-Ntx score and the Brief Pain Inventory (BPI) interference score.[4]
-
Venlafaxine, another SNRI, has been investigated for both the prevention and treatment of CIPN, with mixed results.
-
Clinical Evidence: The EFFOX trial, a randomized, double-blind, placebo-controlled phase III study, evaluated venlafaxine for the prevention and relief of acute oxaliplatin-induced neurotoxicity. The study found that full relief of acute neuropathy was more frequent in the venlafaxine group (31.3%) compared to the placebo group (5.3%) (p=0.03).[7][8] However, a pilot study by MC11C4 did not find a significant difference between venlafaxine and placebo in preventing oxaliplatin-induced neuropathy, with the primary endpoint being the EORTC QLQ-CIPN20 sensory subscale score (p=0.55).[9] Another retrospective study suggested clinical activity against taxane- and oxaliplatin-induced acute neurotoxicity, with over 75% symptomatic relief observed in a significant portion of the venlafaxine arm.[10]
-
Experimental Protocol (EFFOX Trial):
-
Study Design: Randomized, double-blind, placebo-controlled phase III trial.
-
Participants: 48 patients with oxaliplatin-induced acute neurotoxicity.
-
Intervention: Venlafaxine 50 mg 1 hour before oxaliplatin infusion, followed by venlafaxine extended-release 37.5 mg twice daily from day 2 to day 11, versus placebo.
-
Primary Outcome: Percentage of patients with 100% relief from acute neurotoxicity.
-
Assessment Tools: Numeric Rating Scale (NRS) for pain intensity, Neuropathic Pain Symptom Inventory (NPSI), and an oxaliplatin-specific neurotoxicity scale.[7]
-
Anticonvulsants
1. Gabapentin (B195806) and Pregabalin (B1679071)
Gabapentin and pregabalin are gabapentinoids that act on the α2δ subunit of voltage-gated calcium channels. While widely used for other types of neuropathic pain, their efficacy in CIPN is not well-established.
-
Clinical Evidence: A phase 3 randomized, double-blind, placebo-controlled crossover trial of gabapentin (target dose 2700 mg/day) for established CIPN failed to demonstrate any benefit over placebo in improving symptoms.[11] Similarly, a meta-analysis of studies on pregabalin for the prevention of CIPN did not show a significant improvement in average pain compared to placebo.[12] For the treatment of established painful CIPN, a randomized, placebo-controlled crossover study of pregabalin (up to 600 mg/day) did not find a significant difference in reducing average daily pain compared to placebo (22.5% vs 10.7% reduction, p=0.23).[13] However, one study comparing pregabalin and gabapentin for CIPN treatment found that both drugs significantly reduced pain scores (VAS decreased from 8.3 to 1.8 for gabapentin and from 8.2 to 0.8 for pregabalin, p<0.0001 for both), with pregabalin showing superiority.[14]
-
Experimental Protocol (Gabapentin Phase 3 Trial):
-
Study Design: Multicenter, double-blind, placebo-controlled, crossover randomized trial.
-
Participants: 115 patients with symptomatic CIPN.
-
Intervention: Gabapentin (titrated to 2700 mg/day) or placebo for 6 weeks, followed by a 2-week washout and crossover.
-
Primary Outcome: Change in CIPN-related symptoms evaluated by weekly questionnaires.[11]
-
Antioxidants
1. N-acetylcysteine (NAC)
NAC is a precursor to the antioxidant glutathione (B108866) and has been investigated for its potential to mitigate the oxidative stress component of CIPN.
-
Clinical Evidence: A pilot study in colon cancer patients receiving oxaliplatin-based chemotherapy suggested that oral NAC (1200 mg/day) reduced the incidence of grade 2-4 sensory neuropathy compared to placebo after 12 cycles of chemotherapy (1 patient in the NAC arm vs. 8 in the placebo arm, p<0.05).[3]
-
Preclinical Evidence: In a preclinical model of oxaliplatin-induced neuropathy, NAC has been shown to have neuroprotective effects.
-
Experimental Protocol (Pilot Clinical Study):
-
Study Design: Randomized, placebo-controlled pilot study.
-
Participants: 14 stage III colon cancer patients.
-
Intervention: Oral N-acetylcysteine (1200 mg/day) or placebo during oxaliplatin-based chemotherapy.
-
Primary Outcome: Incidence and severity of sensory neuropathy.[3]
-
2. Alpha-Lipoic Acid (ALA)
ALA is a potent antioxidant that has been studied for various neuropathic conditions, including CIPN.
-
Clinical Evidence: The evidence for ALA in preventing CIPN is conflicting. A randomized, double-blind, placebo-controlled trial of oral ALA (600 mg/day) in patients receiving cisplatin (B142131) or oxaliplatin did not find a significant difference in neuropathy scores between the ALA and placebo groups.[15] However, another randomized, double-blind clinical trial showed a significant decline in the Toronto Clinical Scoring System (TCSS) after 12 weeks of treatment with 600 mg/day of ALA compared to placebo (p=0.000).[16]
-
Preclinical Evidence: In a rat model of cisplatin-induced neurotoxicity, ALA supplementation was shown to restore decrements in maximum depolarization and upstroke velocity of compound action potentials in the sciatic nerve, suggesting a protective effect on nerve function.[17]
-
Experimental Protocol (Guo et al., 2014):
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 243 cancer patients scheduled to receive cisplatin or oxaliplatin.
-
Intervention: Oral alpha-lipoic acid (600 mg/day) or placebo for at least 24 weeks.
-
Primary Outcome: Severity and frequency of peripheral neuropathy.[15][18][19]
-
Other Promising Agents
Amifostine is a cytoprotective agent that can reduce the toxicity of platinum-based chemotherapy.
-
Clinical Evidence: A meta-analysis of randomized controlled trials showed that amifostine significantly reduced the risk of developing neurotoxicity (NCI-CTC grade ≥ 2) compared to placebo in patients receiving cisplatin or related compounds (RR 0.26, 95% CI 0.11 to 0.61).[20] A phase III trial in advanced ovarian cancer patients receiving cisplatin and cyclophosphamide (B585) also reported a moderate but significant reduction in cisplatin-associated peripheral neuropathy with amifostine pretreatment.[21]
-
Experimental Protocol (Phase III Ovarian Cancer Trial):
-
Study Design: Multicenter, randomized, controlled trial.
-
Participants: Women with advanced ovarian cancer.
-
Intervention: Amifostine pretreatment prior to cisplatin plus cyclophosphamide chemotherapy.
-
Primary Outcome: Incidence and severity of cisplatin-associated toxicities, including peripheral neuropathy.[21]
-
2. WST-057 (Topical Pirenzepine)
WST-057 is a topical formulation of the muscarinic M1 receptor antagonist pirenzepine, which is being investigated for its potential to regenerate nerves.
-
Clinical Evidence: Phase 2 clinical trials in patients with diabetic peripheral neuropathy have demonstrated that six months of WST-057 administration led to an increase in small fiber nerve density, suggesting nerve regeneration.[22][23][24] Patients also showed improvements in the modified Toronto Clinical Neuropathy Score (mTCNS) and the Utah Early Neuropathy Score (UENS), with decreased numbness and weakness.[22][24] While not yet specifically tested in a large CIPN cohort, its nerve regenerative properties make it a promising candidate.
-
Experimental Protocol (Phase 2 DPN Trial):
3. Natural Compounds: Curcumin (B1669340) and Resveratrol (B1683913)
Curcumin (from turmeric) and resveratrol (from grapes and other plants) are natural polyphenols with potent antioxidant and anti-inflammatory properties.
-
Preclinical Evidence: In a mouse model of paclitaxel-induced peripheral neuropathy, a lecithin (B1663433) formulation of curcumin (Meriva) completely prevented mechanical and cold hypersensitivity, as well as the reduction in sensory-nerve-action-potential (SNAP) amplitude.[1][27] Another study in a rat model of paclitaxel-induced neuropathic pain showed that curcumin administration significantly alleviated thermal hyperalgesia and mechanical allodynia.[28] Resveratrol has also demonstrated neuroprotective effects in preclinical models of CIPN, primarily attributed to its antioxidant and anti-inflammatory actions.
-
Experimental Protocol (Curcumin in Paclitaxel-Induced Neuropathy):
-
Animal Model: C57BL/6J mice.
-
Induction of Neuropathy: Intraperitoneal injections of paclitaxel (B517696).
-
Intervention: Dietary curcumin or Meriva initiated one week before paclitaxel and continued for 21 days.
-
Outcome Measures: Mechanical and cold sensitivity (von Frey and acetone (B3395972) tests), SNAP amplitude, and quantification of inflammatory proteins in the dorsal root ganglia and spinal cord.[27]
-
Quantitative Data Summary
Table 1: Clinical Efficacy of Alternative Compounds for CIPN
| Compound | Study | Chemotherapy | Primary Outcome | Result | p-value |
| Duloxetine | Smith et al., 2013 | Various | Mean change in average pain score | -1.06 (Duloxetine) vs. -0.34 (Placebo) | 0.003 |
| Mean change in FACT/GOG-Ntx score | 2.44 (Duloxetine) vs. 0.87 (Placebo) | 0.03 | |||
| Venlafaxine | EFFOX Trial | Oxaliplatin | Full relief of acute neuropathy | 31.3% (Venlafaxine) vs. 5.3% (Placebo) | 0.03 |
| Gabapentin | Rao et al., 2007 | Various | Change in CIPN symptom severity | No significant difference vs. Placebo | - |
| Pregabalin | Randomized Crossover | Oxaliplatin, Taxanes | Reduction in average daily pain | 22.5% (Pregabalin) vs. 10.7% (Placebo) | 0.23 |
| N-acetylcysteine | Pilot Study | Oxaliplatin | Incidence of grade 2-4 neuropathy | 1/9 (NAC) vs. 8/5 (Placebo) | <0.05 |
| Alpha-Lipoic Acid | Randomized Trial | Cisplatin, Oxaliplatin | Change in TCSS score | Significant decline (ALA) vs. no change (Placebo) | 0.000 |
| Amifostine | Meta-analysis | Cisplatin/related | Risk of grade ≥2 neurotoxicity (RR) | 0.26 (Amifostine vs. Placebo) | - |
Table 2: Preclinical Efficacy of Natural Compounds for CIPN
| Compound | Animal Model | Chemotherapy | Key Finding |
| Curcumin (Meriva) | Mouse | Paclitaxel | Completely prevented mechanical and cold hypersensitivity |
| Curcumin | Rat | Paclitaxel | Significantly alleviated thermal hyperalgesia and mechanical allodynia |
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways implicated in the pathogenesis of CIPN.
Caption: A typical experimental workflow for the evaluation of CIPN-preventive compounds.
Conclusion
While this compound has paved the way for targeting oxidative stress in CIPN, its clinical setbacks highlight the complexity of this condition and the need for a multifaceted therapeutic approach. The alternative compounds discussed in this guide, ranging from repurposed drugs like duloxetine to emerging therapies like WST-057 and natural products, offer diverse mechanisms of action and varying levels of evidence. For researchers and drug development professionals, a thorough understanding of these alternatives, their supporting data, and the methodologies used to evaluate them is crucial for advancing the field and ultimately providing effective solutions for patients at risk of CIPN. Future research should focus on well-designed, adequately powered clinical trials with standardized and objective outcome measures to definitively establish the efficacy of these promising agents.
References
- 1. Formulated Curcumin Prevents Paclitaxel-Induced Peripheral Neuropathy through Reduction in Neuroinflammation by Modulation of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of a Study of Duloxetine for Painful Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 7. Efficacy of venlafaxine for the prevention and relief of oxaliplatin-induced acute neurotoxicity: results of EFFOX, a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Antidepressant Reduces the Neurotoxicity of Oxaliplatin [medscape.com]
- 9. MC11C4: a pilot randomized, placebo-controlled, double-blind study of venlafaxine to prevent oxaliplatin-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of venlafaxine for the relief of taxane and oxaliplatin-induced acute neurotoxicity: a single-center retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of gabapentin in the management of chemotherapy-induced peripheral neuropathy: a phase 3 randomized, double-blind, placebo-controlled, crossover trial (N00C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gabapentinoids for chemotherapy-induced peripheral neuropathy: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Somatosensory predictors of response to pregabalin in painful chemotherapy-induced peripheral neuropathy: a randomized, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment for chemotherapy-induced peripheral neuropathy: A systematic review of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Alpha-Lipoic Acid to Prevent Chemotherapy-Induced Peripheral Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayo.edu [mayo.edu]
- 17. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Interventions for preventing neuropathy caused by cisplatin and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cisplatin-associated neurotoxicity: can it be prevented? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Winsantor Phase 2 small fiber neuropathy drug (WST-057) trial news. | Science for ME [s4me.info]
- 23. Biotech Firm with Promising Treatment for Peripheral Nerve Damage Solicits Input from PFS Patients – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. winsantor.com [winsantor.com]
- 26. connect.mayoclinic.org [connect.mayoclinic.org]
- 27. Formulated Curcumin Prevents Paclitaxel-Induced Peripheral Neuropathy through Reduction in Neuroinflammation by Modulation of α7 Nicotinic Acetylcholine Receptors [mdpi.com]
- 28. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Doxycycline In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, with its structural analog, Minocycline. The information presented is collated from preclinical studies to assist researchers in evaluating its potential as a neuroprotective agent. This document summarizes key experimental data, details common methodologies, and visualizes the underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
Doxycycline has been investigated for its neuroprotective properties, which are attributed to its anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms.[1][2] In vitro studies have demonstrated its ability to protect various neuronal cell types from a range of neurotoxic insults. A primary comparator in these studies is Minocycline, another tetracycline derivative also known for its neuroprotective potential.
Table 1: Comparison of In Vitro Neuroprotective Effects of Doxycycline and Minocycline
| Parameter | Doxycycline | Minocycline | Cell Model(s) | Neurotoxic Insult | Key Findings |
| Excitotoxicity | Ineffective at concentrations up to 100 µM in preventing NMDA- or glutamate-induced neuronal death.[3] | Markedly protected neurons against NMDA- and glutamate-induced cell death.[3] | Rat cortical neurons, Cerebellar Granule Neurons (CGN) | NMDA, Glutamate | Minocycline, but not Doxycycline, significantly attenuated NMDA- or glutamate-induced intracellular calcium influx.[3] |
| Anti-inflammatory | Suppressed the production of nitric oxide and TNF-α; reduced gene expression of iNOS, TNF-α, IL-1β, and COX-2.[4] | Known to decrease microglia activation.[5] | Microglial BV-2 cells | Lipopolysaccharide (LPS) | Doxycycline downregulates MMP-3 in activated microglia, contributing to its anti-inflammatory effect.[4] |
| Anti-apoptotic | Protected cells from scopolamine-induced apoptosis.[6] Attenuated apoptosis in dopaminergic cells.[4] | Similar anti-apoptotic activities have been reported. | Neuro2a cells, CATH.a cells, Primary mesencephalic dopaminergic neurons | Scopolamine, Cellular stress | The anti-apoptotic effect of Doxycycline is linked to the modulation of the PAC1 receptor and inhibition of MMP-3.[4][6] |
| α-Synuclein Aggregation | Decreases the number and size of alpha-synuclein (B15492655) aggregates.[7] | Not explicitly compared in the provided results. | Cellular models of Parkinson's Disease | α-Synuclein overexpression | Doxycycline interferes with the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[2][7] |
| Neurite Outgrowth | Reduced the inhibition of neuritogenesis induced by MPP+.[1] Upregulated proteins associated with axonal and synaptic plasticity.[1] | Not explicitly compared in the provided results. | PC12 cells | 1-methyl-4-phenylpyridinium (MPP+) | Doxycycline may promote neuronal recovery by enhancing axonal and synaptic protein expression.[1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments used to assess the neuroprotective effects of Doxycycline.
1. Cell Viability and Neurotoxicity Assays
-
Objective: To quantify the protective effect of Doxycycline against a neurotoxic insult.
-
Common Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (Lactate Dehydrogenase) cytotoxicity assay, AlamarBlue assay.[9][10][11]
MTT Assay Protocol (General):
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[9]
-
Pre-treatment: Treat the cells with various concentrations of Doxycycline for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 5 mM glutamate, 20 µM 6-OHDA) to the wells (excluding the control group) and incubate for 24 hours.[11][12]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[12]
-
2. Anti-inflammatory Assays
-
Objective: To determine the effect of Doxycycline on the production of pro-inflammatory mediators in glial cells.
-
Common Assays: Griess assay for nitric oxide (NO) and ELISA for cytokines (e.g., TNF-α, IL-1β).[12]
Nitric Oxide (Griess) Assay Protocol (General):
-
Cell Culture: Culture microglial cells (e.g., BV-2) in a 24-well plate.
-
Treatment: Pre-treat cells with Doxycycline for 4 hours, followed by stimulation with LPS (1 ng/mL) for 24 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent.[12]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[12] A standard curve using sodium nitrite (B80452) is used for quantification.
-
3. Western Blotting for Signaling Protein Expression
-
Objective: To investigate the effect of Doxycycline on the expression and activation of key signaling proteins.
-
Target Proteins: MMP-3, p-p38, p-Akt, GAP-43, Synapsin I.[1][4][11]
Western Blot Protocol (General):
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Doxycycline are mediated through the modulation of several intracellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing neuroprotection.
Caption: Doxycycline's PAC1 Receptor Signaling Pathway.
Caption: Doxycycline's Anti-inflammatory Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Neuroprotection.
References
- 1. Doxycycline inhibits dopaminergic neurodegeneration through upregulation of axonal and synaptic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minocycline, but not doxycycline attenuates NMDA-induced [Ca2+]i and excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline is neuroprotective against nigral dopaminergic degeneration by a dual mechanism involving MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Doxycycline increases neurogenesis and reduces microglia in the adult hippocampus [frontiersin.org]
- 6. Doxycycline exerted neuroprotective activity by enhancing the activation of neuropeptide GPCR PAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Calmangafodipir and Amifostine in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on mitigating the often-debilitating side effects of chemotherapy and radiation. Cytoprotective agents play a crucial role in this paradigm, aiming to shield healthy tissues from treatment-induced damage without compromising anti-tumor efficacy. This guide provides a detailed, data-driven comparison of two such agents: amifostine (B1664874), an established broad-spectrum cytoprotectant, and calmangafodipir, an investigational superoxide (B77818) dismutase (SOD) mimetic.
General Characteristics and Mechanism of Action
Amifostine and calmangafodipir operate through distinct biochemical pathways to achieve cellular protection.
Amifostine is an inorganic thiophosphate prodrug.[1] Its cytoprotective activity is dependent on its conversion to an active metabolite. This conversion is key to its selectivity. In the bloodstream, amifostine is inactive until it is dephosphorylated by alkaline phosphatase enzymes, which are highly expressed in the endothelium of normal tissues but less so in the tumor environment.[1] This process yields the active free thiol, WR-1065.[2] WR-1065 is a potent scavenger of oxygen-free radicals, provides a hydrogen source for DNA repair, and can bind to reactive metabolites of chemotherapeutic agents like cisplatin.[2][3][4]
Calmangafodipir , on the other hand, is a low molecular weight manganese-based compound that functions as a superoxide dismutase (SOD) mimetic.[5] It directly targets oxidative stress by catalytically converting superoxide radicals—a major type of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy—into less harmful molecules.[5][6] This action mimics the function of the endogenous mitochondrial enzyme MnSOD.[5] Additionally, calmangafodipir and its parent compound, mangafodipir, are suggested to possess iron-chelating properties, which may further reduce the formation of highly damaging hydroxyl radicals.[6][7] An alternative proposed mechanism, particularly in the context of platinum-based chemotherapy, is that the chelator component of the molecule binds to and increases the renal excretion of the platinum agent.[8]
| Feature | Calmangafodipir | Amifostine |
| Drug Class | Superoxide Dismutase (SOD) Mimetic, Chelating Agent[5][6] | Inorganic Thiophosphate, Prodrug[1] |
| Primary Mechanism | Catalytically scavenges superoxide radicals, mimics MnSOD activity.[5][6] | Prodrug dephosphorylated to active thiol (WR-1065), which scavenges free radicals and detoxifies chemo agents.[4][9] |
| Administration | Intravenous (IV) infusion[10][11] | Intravenous (IV) or Subcutaneous (SC) injection[9][12] |
| Key Indications | Investigated for prevention of chemotherapy-induced peripheral neuropathy (CIPN).[6][10] | FDA-approved to reduce cisplatin-induced nephrotoxicity and radiation-induced xerostomia.[1][9] |
Comparative Clinical Efficacy
Direct head-to-head clinical trials comparing calmangafodipir and amifostine are not available. The following data is compiled from separate clinical investigations for their respective target indications.
Calmangafodipir: The primary focus of calmangafodipir's clinical development was the prevention of oxaliplatin-induced peripheral neuropathy (CIPN).
-
Phase II (PLIANT study): Showed promising results. In patients with metastatic colorectal cancer (mCRC) treated with FOLFOX-6, calmangafodipir (5 µmol/kg) appeared to prevent the development of both acute and delayed CIPN without negatively impacting tumor outcomes.[11] Patients treated with calmangafodipir had significantly fewer problems with cold allodynia and fewer sensory symptoms compared to placebo.[11]
-
Phase III (POLAR-A & POLAR-M studies): These larger trials were terminated early due to unexpected hypersensitivity reactions.[6][10] A combined analysis failed to meet the primary endpoint. In fact, it showed an increased risk of moderate-to-severe CIPN at 9 months in the calmangafodipir group (54.3%) compared to the placebo group (40.3%).[6][10][13]
Amifostine: Amifostine has a broader range of clinically demonstrated cytoprotective effects against toxicities from both chemotherapy and radiotherapy.
-
Radiation-Induced Toxicity: A meta-analysis of 17 randomized controlled trials in head and neck cancer patients showed that amifostine significantly reduced the risk of Grade 3-4 mucositis, Grade 2-4 acute xerostomia, late xerostomia, and Grade 3-4 dysphagia.[14]
-
Chemotherapy-Induced Toxicity: Amifostine is approved to reduce the cumulative renal toxicity associated with cisplatin.[9] Preclinical and clinical studies have also shown it protects against hematological toxicities from agents like cyclophosphamide (B585) and carboplatin.[2] In a Phase II trial for non-small-cell lung cancer (NSCLC), amifostine appeared to reduce cisplatin-related nephrotoxicity and radiation-induced esophagitis.[15]
| Efficacy Endpoint | Calmangafodipir (vs. Placebo) | Amifostine (vs. Control/Placebo) |
| CIPN Prevention | Phase II: Showed significant reduction in sensory symptoms.[11] Phase III: Failed to meet primary endpoint; showed increased risk of moderate-to-severe CIPN (RR 1.37).[6][10] | Data insufficient to recommend for prevention of paclitaxel- or cisplatin-related neurotoxicity. |
| Xerostomia (Dry Mouth) | Not studied for this indication. | Acute (Grade 2-4): Significant risk reduction (RR 0.70).[14] Late (Grade 2-4): Significant risk reduction (RR 0.60).[14] |
| Mucositis (Oral Sores) | Not studied for this indication. | Grade 3-4: Significant risk reduction (RR 0.72).[14] |
| Nephrotoxicity (Kidney Damage) | Not studied for this indication. | Approved for reduction of cumulative cisplatin-induced nephrotoxicity.[1][9] Phase II NSCLC trial showed no grade 3+ renal toxicity.[15] |
| Dysphagia (Difficulty Swallowing) | Not studied for this indication. | Grade 3-4: Significant risk reduction (RR 0.39).[14] |
Safety and Tolerability Profiles
The adverse event profiles of the two drugs are markedly different and have significantly influenced their clinical utility.
Calmangafodipir: In Phase I and II studies, calmangafodipir was generally well-tolerated, with adverse events similar in frequency to placebo.[10][16] However, the Phase III POLAR program was halted due to a higher-than-expected rate of serious hypersensitivity reactions (3.6% with calmangafodipir vs. 0.8% with placebo).[6][10]
Amifostine: The use of amifostine is often limited by its side effects. The most clinically significant toxicities are transient hypotension and nausea/vomiting.[17] Hypotension can be severe in a small percentage of patients (<5%) and requires careful blood pressure monitoring during infusion.[18] Other reported side effects include flushing, chills, dizziness, and hypocalcemia.[19][20] The subcutaneous route of administration may offer a better tolerance profile compared to the intravenous route.[12]
| Adverse Event Profile | Calmangafodipir | Amifostine |
| Most Common | Gastrointestinal AEs.[21][22] | Nausea, Vomiting, Flushing, Chills.[14][20] |
| Clinically Significant | Hypersensitivity Reactions: Led to termination of Phase III trials (3.6% incidence).[6][10] | Hypotension: Transient but can be severe (<5%); requires monitoring.[14][17] |
| Other Reported AEs | Generally well-tolerated in early trials.[16] | Dizziness, Drowsiness, Hiccups, Sneezing, Hypocalcemia, Allergic Reactions.[14][19][20] |
Experimental Protocols
Understanding the methodologies behind the clinical data is critical for interpretation. Below are summaries of the protocols for key trials.
Calmangafodipir: POLAR-A/POLAR-M Phase III Trials
-
Study Design: Two randomized, multicenter, double-blind, placebo-controlled Phase III trials (POLAR-A for adjuvant setting, POLAR-M for metastatic).[10][23]
-
Patient Population: Patients with colorectal cancer scheduled to receive an oxaliplatin-based regimen (mFOLFOX6).[10][23]
-
Intervention: Patients were randomized to receive calmangafodipir (2 or 5 µmol/kg) or a matching placebo.[6] The study drug was administered as a 10-minute intravenous infusion 15 minutes prior to each chemotherapy cycle.[23]
-
Primary Endpoint: Incidence of patient-reported moderate-to-severe CIPN at 9 months after the start of therapy.[6][10]
-
Key Assessments: Efficacy and safety were assessed every 3 months. CIPN was evaluated using patient-reported outcome measures.[23]
Amifostine: Representative Radioprotection Trial
-
Study Design: A randomized controlled trial (as part of a larger meta-analysis) comparing radiotherapy with or without amifostine.[14]
-
Patient Population: Patients with head and neck cancer undergoing definitive radiotherapy.[14]
-
Intervention: Amifostine administered at a dose of 200 mg/m² as an intravenous injection 15 to 30 minutes before each fraction of radiation therapy. Patients are typically well-hydrated, and blood pressure is monitored before and during the infusion.[18][24]
-
Primary Endpoints: Incidence and severity of radiation-induced toxicities, such as xerostomia and mucositis, graded according to standard criteria (e.g., WHO or RTOG).[25]
-
Key Assessments: Regular evaluation of oral mucosa, salivary function, and patient-reported symptoms throughout and after the course of radiotherapy.[14]
Conclusion
Calmangafodipir and amifostine represent two distinct strategies for mitigating cancer treatment-related toxicities.
Amifostine is an established, FDA-approved cytoprotective agent with proven efficacy in reducing specific, significant toxicities like radiation-induced xerostomia and cisplatin-induced nephrotoxicity.[1][14] Its broad-spectrum, free-radical scavenging mechanism underpins its utility.[3] However, its clinical application is often hampered by a challenging side-effect profile, most notably transient hypotension and nausea, which requires careful patient management.[17]
Calmangafodipir was an investigational agent that showed initial promise as a targeted therapy against oxidative stress to prevent CIPN.[11] Its mechanism as an SOD mimetic is mechanistically compelling.[5] Unfortunately, its clinical development was halted after Phase III trials failed to confirm efficacy and revealed an unacceptable risk of serious hypersensitivity reactions.[6][10]
For researchers and drug developers, this comparison highlights the complexities of cytoprotection. While amifostine demonstrates that broad-spectrum protection is achievable, its tolerability issues underscore the need for agents with better safety profiles. The story of calmangafodipir serves as a crucial case study, illustrating that promising Phase II results and a strong mechanistic rationale do not always translate to Phase III success, and that unexpected toxicities can emerge in larger patient populations. Future research in this field will likely focus on developing more targeted cytoprotectants with improved therapeutic windows.
References
- 1. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 5. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amifostine - Wikipedia [en.wikipedia.org]
- 10. boa.unimib.it [boa.unimib.it]
- 11. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (PledOx®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 15. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose—the PP100–01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Efficacy and safety profile of amifostine in the preoperative combined therapy of esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Pledox (Calmangafodipir): A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of standard chemotherapy regimens when administered with and without Pledox (calmangafodipir). This compound is investigated as a chemoprotective agent, and this guide will focus on its impact on the anti-cancer efficacy of chemotherapy, rather than its direct cytotoxicity.
Executive Summary
This compound (calmangafodipir) is a manganese-based superoxide (B77818) dismutase (MnSOD) mimetic developed to protect against the toxic effects of chemotherapy, particularly oxidative stress-induced side effects like peripheral neuropathy. Preclinical and clinical data suggest that this compound does not compromise the anti-tumor efficacy of chemotherapy and, in some instances, may even enhance it. This guide presents the available data to compare the performance of chemotherapy with and without the addition of this compound.
Preclinical Efficacy in Murine Colon Cancer Model
A key preclinical study investigated the effect of calmangafodipir on the anti-tumor activity of oxaliplatin (B1677828) in BALB/c mice bearing CT26 colon carcinoma tumors. The data indicates that calmangafodipir does not interfere with the efficacy of oxaliplatin and may potentiate its anti-cancer effects at certain doses.[1][2]
Table 1: Anti-tumor Efficacy of Oxaliplatin with and without Calmangafodipir in CT26 Tumor-Bearing Mice
| Treatment Group | Mean Tumor Weight Reduction vs. Vehicle (%) | Statistical Significance vs. Oxaliplatin Alone |
| Oxaliplatin (20 mg/kg) | >50% | N/A |
| Oxaliplatin (20 mg/kg) + Calmangafodipir (65.0 µmol/kg) | No negative impact on tumor reduction | Not reported |
| Oxaliplatin (10 mg/kg) | Not specified | N/A |
| Oxaliplatin (10 mg/kg) + Calmangafodipir (6.5 µmol/kg) | Statistically significant better anti-tumor effect | p < 0.05 |
Data extracted from a study by Karlsson et al. (2012).[1][2]
Clinical Efficacy in Metastatic Colorectal Cancer
The PLIANT, POLAR-A, and POLAR-M clinical trials evaluated the effect of this compound in combination with the FOLFOX6 regimen in patients with metastatic colorectal cancer.[3][4][5] While the primary focus of these trials was the prevention of chemotherapy-induced peripheral neuropathy, secondary endpoints related to tumor efficacy were also assessed.
Table 2: Tumor Response in the PLIANT Phase II Study
| Parameter | FOLFOX + Placebo | FOLFOX + this compound (2 µmol/kg) | FOLFOX + this compound (5 µmol/kg) |
| Objective Response Rate | |||
| Complete Response (CR) | Not Reported | Not Reported | Not Reported |
| Partial Response (PR) | Not Reported | Not Reported | Not Reported |
| Progression-Free Survival (PFS) | No significant difference | No significant difference | No significant difference |
| Overall Survival (OS) | No significant difference | No significant difference | No significant difference |
The PLIANT study concluded that this compound did not appear to influence tumor outcomes.[5]
The POLAR-A and POLAR-M phase III trials were terminated early due to hypersensitivity reactions. An analysis of the available data did not show a benefit for this compound in preventing neuropathy and did not suggest a negative impact on cancer progression.[6]
Mechanism of Action
This compound's primary mechanism of action is the reduction of oxidative stress. Chemotherapy agents, such as oxaliplatin, can lead to the formation of reactive oxygen species (ROS) in both cancer and healthy cells, contributing to side effects. This compound, as a MnSOD mimetic, helps to neutralize these ROS.[7][8] Additionally, it is suggested that calmangafodipir's iron-chelating properties may contribute to its protective effects.[9][10]
Caption: this compound's protective mechanism in normal cells.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
A general protocol for assessing anti-tumor efficacy in a xenograft mouse model is as follows. Specifics of the calmangafodipir studies may vary.[11][12][13][14][15]
Caption: Workflow for in vivo tumor growth inhibition studies.
MTT Cell Viability Assay
To assess the direct effect of a compound on cancer cell viability in vitro, an MTT assay is commonly used.[16][17][18][19]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, chemotherapy drug, or combination) and control (vehicle).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) can be determined from the dose-response curves.
Conclusion
The available evidence indicates that this compound (calmangafodipir) does not exhibit direct, potent anti-cancer efficacy on its own. Its primary role is as a chemoprotective agent. Preclinical data in a colon cancer model suggests that this compound does not inhibit, and may even enhance, the anti-tumor activity of oxaliplatin. Clinical trial data in metastatic colorectal cancer patients receiving FOLFOX chemotherapy show no negative impact on tumor response, progression-free survival, or overall survival when this compound is added to the treatment regimen. Therefore, this compound can be considered a supportive care agent that does not compromise the efficacy of standard chemotherapy.
References
- 1. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior therapeutic index of calmangafodipir in comparison to mangafodipir as a chemotherapy adjunct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Trial of this compound + FOLFOX6 Compared to Placebo + FOLFOX6 in Patients With Metastatic Colorectal Cancer [ctv.veeva.com]
- 4. A Trial of this compound + FOLFOX6 Compared to Placebo + FOLFOX6 in Patients With Metastatic Colorectal Cancer - Medizin.NRW [medizin.nrw]
- 5. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calmangafodipir reduces sensory alterations and prevents intraepidermal nerve fibers loss in a mouse model of oxaliplatin induced peripheral neurotoxicity [boa.unimib.it]
- 9. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. page-meeting.org [page-meeting.org]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repo.uni-hannover.de [repo.uni-hannover.de]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pledox (Calmangafodipir) for Prevention of Chemotherapy-Induced Peripheral Neuropathy: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the clinical trial data for Pledox (calmangafodipir), a drug candidate investigated for the prevention of chemotherapy-induced peripheral neuropathy (CIPN). The information presented is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound (calmangafodipir) was developed to prevent the debilitating side effect of peripheral neuropathy associated with certain chemotherapy regimens, particularly oxaliplatin-based treatments for colorectal cancer. The proposed mechanism of action centered on reducing oxidative stress in neuronal cells. Initial Phase IIb (PLIANT) clinical trial results suggested a potential benefit at a specific dose. However, the subsequent larger Phase III trials (POLAR program) were terminated prematurely. The Phase III data not only failed to confirm the efficacy of this compound but also indicated a higher incidence of moderate-to-severe CIPN and hypersensitivity reactions in the this compound arm compared to placebo. The American Society of Clinical Oncology (ASCO) guidelines do not recommend calmangafodipir for the prevention of CIPN.
Data Presentation: this compound Clinical Trial Performance
The following tables summarize the key quantitative data from the PLIANT (Phase IIb) and POLAR (Phase III) clinical trials for this compound.
Table 1: Efficacy of this compound in Preventing Oxaliplatin-Induced Peripheral Neuropathy (PLIANT - Phase IIb Study)
| Outcome Measure | Placebo (n=60) | This compound (2 µmol/kg) (n=57) | This compound (5 µmol/kg) (n=45) |
| Physician-Graded Neurotoxicity (Odds Ratio vs. Placebo) | - | 0.62 (pooled doses) | 0.62 (pooled doses) |
| Cold Allodynia Test (Mean Score) | 2.3 | - | 1.6 (p < .05 vs. Placebo) |
| Leonard Scale for Sensory Symptoms (Mean Score, Cycles 1-8) | 3.0 | - | 1.9 (p < .05 vs. Placebo) |
| Leonard Scale for Sensory Symptoms (Mean Score, 3 & 6 months follow-up) | 7.3 | - | 3.5 (p < .01 vs. Placebo) |
Data sourced from the PLIANT study publication. The study showed a statistically significant benefit for the 5 µmol/kg dose in patient-reported outcomes.[1][2][3]
Table 2: Efficacy and Safety of this compound in Preventing Oxaliplatin-Induced Peripheral Neuropathy (POLAR-A & POLAR-M - Phase III Studies - Combined Analysis)
| Outcome Measure | Placebo (n=176) | This compound (5 µmol/kg) (n=175) |
| Incidence of Moderate-to-Severe CIPN (Month 9) | 40.3% | 54.3% (p = .045) |
| Relative Risk for Moderate-to-Severe CIPN | - | 1.37 (95% CI = 1.01 to 1.86) |
| Serious Hypersensitivity Reactions | 0.8% | 3.6% |
Data sourced from the combined analysis of the POLAR-A and POLAR-M studies. These trials were terminated early due to the negative risk-benefit profile of this compound.
Experimental Protocols
PLIANT Study (Phase IIb)
-
Objective: To evaluate the efficacy and safety of two doses of this compound in preventing oxaliplatin-induced peripheral neuropathy in patients with metastatic colorectal cancer.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with metastatic colorectal cancer scheduled to receive first- or second-line treatment with modified FOLFOX6 (folinic acid, 5-fluorouracil, and oxaliplatin).[1]
-
Intervention: Patients were randomized to receive either placebo, this compound 2 µmol/kg, or this compound 5 µmol/kg. The investigational drug was administered as a 5-minute intravenous infusion 10 minutes prior to each oxaliplatin (B1677828) infusion for up to 8 cycles.[1]
-
Primary Endpoint: The primary endpoint was the incidence and severity of peripheral neuropathy, as assessed by the physician using the Oxaliplatin Sanofi Specific Scale and by the patient using a cold allodynia test and the Leonard scale.[1]
POLAR Program (POLAR-A & POLAR-M - Phase III)
-
Objective: To confirm the efficacy and safety of this compound in preventing oxaliplatin-induced peripheral neuropathy in patients with colorectal cancer.
-
Study Design: Two randomized, double-blind, placebo-controlled, multicenter studies. POLAR-A was in the adjuvant setting, and POLAR-M was in the metastatic setting.
-
Patient Population: Patients with stage III or high-risk stage II (POLAR-A) or metastatic (POLAR-M) colorectal cancer scheduled for treatment with mFOLFOX6.
-
Intervention: In POLAR-A, patients were randomized 1:1 to this compound 5 µmol/kg or placebo. In POLAR-M, patients were randomized 1:1:1 to this compound 2 µmol/kg, this compound 5 µmol/kg, or placebo. The drug was administered as an intravenous infusion before each mFOLFOX6 cycle.
-
Primary Endpoint: The primary endpoint was the proportion of patients with patient-reported moderate-to-severe CIPN at 9 months after the first cycle of chemotherapy.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in oxaliplatin-induced neuropathy.
Caption: Simplified workflow of the this compound Phase III clinical trials.
References
Evaluating the Translational Potential of Pledox® (Calmangafodipir) Preclinical Findings for Chemotherapy-Induced Peripheral Neuropathy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical findings for Pledox® (calmangafodipir), a drug candidate developed to prevent chemotherapy-induced peripheral neuropathy (CIPN). Its performance is compared with other therapeutic alternatives, supported by experimental data, to assess its translational potential.
Executive Summary
Chemotherapy-induced peripheral neuropathy is a debilitating side effect of many anticancer agents, for which there are currently no preventative treatments recommended by the American Society of Clinical Oncology (ASCO). This compound®, with its dual mechanism of action as a manganese superoxide (B77818) dismutase (MnSOD) mimic and an iron chelator, has shown promise in preclinical models by targeting the oxidative stress implicated in CIPN pathogenesis. Preclinical studies in a mouse model of oxaliplatin-induced neuropathy demonstrated a significant neuroprotective effect at a specific dose, preventing behavioral signs of neuropathy and preserving nerve fiber integrity. However, the promising preclinical and Phase II results did not translate into successful Phase III outcomes, with the POLAR trials being prematurely terminated. This guide delves into the preclinical data that supported the clinical development of this compound®, compares it with other agents investigated for CIPN, and provides detailed experimental protocols to allow for a critical appraisal of its translational journey.
Mechanism of Action
This compound® (calmangafodipir) is designed to protect healthy cells from the oxidative stress induced by chemotherapy. Its proposed mechanism is twofold:
-
Manganese Superoxide Dismutase (MnSOD) Mimicry : this compound® mimics the activity of the endogenous antioxidant enzyme MnSOD, which is crucial for scavenging superoxide radicals within the mitochondria. By converting superoxide to less reactive hydrogen peroxide, it helps to mitigate mitochondrial dysfunction, a key factor in the pathophysiology of CIPN.
-
Iron Chelation : The agent also acts as a potent iron chelator. By binding to free iron, it prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, further reducing oxidative damage to neurons.
The following diagram illustrates the proposed signaling pathway for the neuroprotective effect of this compound®.
Preclinical Efficacy and Safety Data
Efficacy in a Mouse Model of Oxaliplatin-Induced Neuropathy
A key preclinical study investigated the protective effects of calmangafodipir in a BALB/c mouse model of oxaliplatin-induced peripheral neuropathy.[1]
Table 1: this compound® Preclinical Efficacy in Oxaliplatin-Induced Neuropathy Mouse Model
| Parameter | Oxaliplatin Alone | Oxaliplatin + this compound® (2.5 mg/kg) | Oxaliplatin + this compound® (5 mg/kg) | Oxaliplatin + this compound® (10 mg/kg) |
| Mechanical Allodynia (von Frey Test) | Significant Allodynia | Allodynia Present | No Allodynia | Allodynia Present |
| Cold Hyperalgesia (Cold Plate Test) | Significant Hyperalgesia | Hyperalgesia Present | No Hyperalgesia | Hyperalgesia Present |
| Intraepidermal Nerve Fiber (IENF) Density | Significant Reduction | Significant Reduction | No Significant Reduction | Significant Reduction |
Data summarized from Canta et al., 2020.[1]
These results demonstrated a protective effect of calmangafodipir against the development of behavioral signs of neuropathy and the associated nerve fiber loss. Notably, the study revealed a U-shaped dose-response curve, with the 5 mg/kg dose being effective, while the lower (2.5 mg/kg) and higher (10 mg/kg) doses were not.
Preclinical Safety Findings
Long-term preclinical safety studies of this compound® indicated a favorable safety profile.
Table 2: this compound® Preclinical Safety Summary
| Study Type | Key Findings |
| Long-term Preclinical Safety Studies | - No unwanted effects on vital organs (central nervous system, cardiovascular, and respiratory systems) were detected.[2]- this compound® was administered three times weekly for three months at total doses up to more than 185-fold the maximal proposed clinical dose.[2]- No effects on blood pressure, heart rate, or electrocardiogram (ECG) were observed.[2]- Neurologic evaluations showed no functional changes in the central or peripheral nervous system.[2]- No effects on the respiratory system were noted.[2] |
Comparison with Alternative Therapies
Currently, no agents are recommended by ASCO for the prevention of CIPN. Duloxetine is recommended for the treatment of established painful CIPN. The following table compares the preclinical and clinical findings for this compound® with other agents that have been investigated for CIPN.
Table 3: Comparison of this compound® with Alternative Agents for CIPN
| Agent | Mechanism of Action | Preclinical Efficacy (CIPN Models) | Clinical Efficacy (CIPN Prevention/Treatment) |
| This compound® (Calmangafodipir) | MnSOD mimic and iron chelator | Effective at 5 mg/kg in a mouse model of oxaliplatin-induced neuropathy (prevented allodynia, hyperalgesia, and IENF loss).[1] | Not effective for prevention. Phase III POLAR trials were terminated early; this compound® did not meet the primary efficacy endpoint.[3] |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Effective in preventing large-fiber CIPN in rat models of bortezomib- and paclitaxel-induced neuropathy.[4] | Not effective for prevention in a Phase II study of patients receiving oxaliplatin.[5] Effective for the treatment of painful CIPN.[6] |
| Acetyl-L-Carnitine | Supports mitochondrial function, antioxidant | Effective in reducing neuropathy and pain in rat models of paclitaxel-, oxaliplatin-, and cisplatin-induced neuropathy.[7] | Not effective for prevention. A Phase III trial in women undergoing taxane-based chemotherapy showed an increase in CIPN with acetyl-L-carnitine.[8] |
| Glutathione (B108866) | Antioxidant, replenishes endogenous glutathione stores | Preclinical studies suggested a protective role against platinum-induced neurotoxicity.[9] | Not effective for prevention of paclitaxel (B517696)/carboplatin-induced CIPN in a Phase III trial.[9][10] Some smaller studies suggested a benefit for cisplatin- and oxaliplatin-induced neuropathy.[11][12] |
Experimental Protocols
Experimental Workflow for Preclinical Neuropathy Assessment
The following diagram outlines the typical workflow for assessing the efficacy of a neuroprotective agent in an animal model of CIPN.
Detailed Methodologies
-
Acclimation : Mice are placed in individual transparent acrylic boxes on a wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application : Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response : A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination : The 50% withdrawal threshold is determined using the up-down method.
-
Apparatus : A metal plate is maintained at a constant cold temperature (e.g., 5°C).
-
Acclimation : Mice are placed on the cold plate within a transparent cylinder to restrict movement.
-
Latency Measurement : The latency to the first sign of nociceptive behavior (e.g., paw licking, jumping, or flinching) is recorded.
-
Cut-off Time : A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Tissue Collection and Fixation : A 3mm punch biopsy of the hind paw skin is collected and fixed in an appropriate fixative (e.g., paraformaldehyde).
-
Sectioning : The tissue is cryoprotected, embedded, and sectioned at a thickness of 50 µm.
-
Immunohistochemistry : The sections are stained with an antibody against the pan-neuronal marker Protein Gene Product 9.5 (PGP9.5).
-
Quantification : The number of individual nerve fibers crossing the dermo-epidermal junction is counted, and the length of the epidermis is measured. The IENF density is expressed as fibers/mm of epidermal length.
Translational Potential and Conclusion
The preclinical data for this compound® provided a strong rationale for its clinical development. The clear efficacy in a relevant animal model, targeting a well-established mechanism of CIPN (oxidative stress), was highly encouraging. The U-shaped dose-response observed in the preclinical setting highlighted the importance of precise dose selection for optimal efficacy.
However, the failure to meet the primary endpoint in the Phase III POLAR trials underscores the significant challenges in translating preclinical findings to clinical success in the complex setting of CIPN. Several factors could have contributed to this discrepancy, including differences in the pathophysiology of CIPN between animal models and humans, the heterogeneity of the patient population, and potential interactions with the chemotherapy regimen that were not fully elucidated in preclinical studies.
Key Takeaways for Researchers and Drug Developers:
-
Robust Preclinical Models are Crucial : While the mouse model of oxaliplatin-induced neuropathy is well-established, continued refinement of preclinical models to better mimic the human condition is essential.
-
Dose-Response Relationships Warrant Thorough Investigation : The U-shaped dose-response of this compound® suggests that more extensive dose-ranging studies in preclinical models could be critical for informing clinical trial design.
-
Understanding the Full Spectrum of Drug Interactions is Key : The complex interplay between a neuroprotective agent and the chemotherapeutic regimen needs to be thoroughly investigated in preclinical studies.
-
The Unmet Need Remains : The lack of effective preventative treatments for CIPN highlights the continued need for innovative therapeutic strategies and robust translational research in this area.
References
- 1. Neuroprotective multifunctional iron chelators: from redox-sensitive process to novel therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egetis.com [egetis.com]
- 3. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duloxetine prevents bortezomib and paclitaxel large-fiber chemotherapy-induced peripheral neuropathy (LF-CIPN) in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Review of a Study of Duloxetine for Painful Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Randomized Double-Blind Placebo-Controlled Trial of Acetyl-L-Carnitine for the Prevention of Taxane-Induced Neuropathy in Women Undergoing Adjuvant Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCCTG N08CA (Alliance): The use of Glutathione for Prevention of Paclitaxel/Carboplatin Induced Peripheral Neuropathy: A Phase III Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. North Central Cancer Treatment Group/Alliance trial N08CA-the use of glutathione for prevention of paclitaxel/carboplatin-induced peripheral neuropathy: a phase 3 randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. JCI - The search for treatments to reduce chemotherapy-induced peripheral neuropathy [jci.org]
Safety Operating Guide
Navigating the Uncharted Territory of "Pledox" Disposal: A Guide to General Best Practices
Efforts to identify specific disposal procedures for a substance referred to as "Pledox" have yielded no direct results, suggesting that "this compound" may not be a standard or widely recognized name for a specific chemical or pharmaceutical agent. In the absence of explicit guidelines for this substance, researchers, scientists, and drug development professionals are urged to adhere to established best practices for the disposal of chemical and pharmaceutical waste. The following information provides a comprehensive overview of these general procedures, designed to ensure safety and regulatory compliance in a laboratory setting.
It is critical to handle any unknown substance with the utmost caution. The first and most crucial step is to attempt to identify the material. If "this compound" is a trade name or an internal laboratory identifier, all efforts should be made to locate the corresponding Safety Data Sheet (SDS) or manufacturer's information. This documentation is the primary source for specific handling and disposal instructions.
In the absence of an SDS for "this compound," the substance should be treated as hazardous waste. The following general procedures, compiled from various safety guidelines, should be implemented.
General Disposal Procedures for Laboratory Chemicals
The disposal of laboratory waste is strictly regulated to protect personnel and the environment. Local, regional, and national regulations must always be followed.[1] The waste code for a substance should be assigned in consultation with the producer and a licensed waste disposal company.[1]
Waste Segregation and Storage:
-
Original Containers: Whenever possible, leave chemicals in their original containers to ensure proper identification.
-
No Mixing: Do not mix different types of chemical waste.
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards.
-
Storage: Store waste in a cool, dry, well-ventilated area away from incompatible materials.[2] Containers should be kept tightly closed.
Disposal Methods:
-
Approved Waste Disposal Plant: The primary method for disposing of chemical waste is through an approved waste disposal plant.
-
Incineration: In some cases, controlled incineration in an approved facility is a suitable method.[1]
-
Landfill: Disposal in a landfill is generally not recommended for chemical waste unless explicitly permitted by regulations and after appropriate treatment.
The following table summarizes the general approach to chemical waste disposal:
| Waste Type | Handling and Segregation | Disposal Method |
| Unidentified ("this compound") | Treat as hazardous. Do not mix. Keep in a labeled, sealed container. | Contact a licensed hazardous waste disposal company. |
| General Chemical Waste | Segregate based on chemical compatibility. Use appropriate, labeled containers. | Dispose of through an approved waste disposal plant. |
| Contaminated Materials | Items such as gloves, absorbent pads, and empty containers that have come into contact with hazardous chemicals should be treated as hazardous waste.[1] | Dispose of in the same manner as the chemical itself. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Workflow for Chemical Spill Response
Caption: A stepwise workflow for responding to a chemical spill.
Personal Protective Equipment (PPE) for Spill Cleanup:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A respirator may be necessary depending on the volatility and toxicity of the substance.
-
Protective Clothing: A lab coat or chemical-resistant apron.
For large spills, it may be necessary to evacuate the area and contact emergency personnel.[1]
Disposal of Unused Medicines
If "this compound" is determined to be a pharmaceutical product, specific guidelines for the disposal of unused medicines should be followed. Improper disposal, such as flushing down the toilet, can lead to environmental contamination.[3][4]
Recommended Disposal Options for Pharmaceuticals:
-
Drug Take-Back Programs: The preferred method for disposing of unused medicines is through authorized drug take-back programs.[3][5] These programs ensure that drugs are disposed of safely and securely.
-
Household Trash Disposal (if take-back is not available): If a take-back program is not accessible, some medications can be disposed of in the household trash by following these steps:
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5][6] This prevents diversion and accidental ingestion.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[5][6]
-
Dispose of the sealed container in the household trash.[6]
-
Scratch out all personal information on the prescription label before discarding the empty container.[5][6]
Logical Flow for Pharmaceutical Disposal Decision
Caption: Decision-making process for the disposal of unused pharmaceuticals.
Disclaimer: The information provided above is for general guidance only. Without a specific Safety Data Sheet for "this compound," it is impossible to provide definitive disposal procedures. Always prioritize identifying the substance and consulting its specific documentation. In the absence of such information, treat the substance as hazardous and consult with environmental health and safety professionals.
References
Personal protective equipment for handling Pledox
Disclaimer: As "Pledox" is a novel or uncatalogued compound, this document provides guidance based on best practices for handling potent, uncharacterized research chemicals. All procedures must be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines. A thorough risk assessment should be conducted before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational protocols and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Control
Before handling this compound, a comprehensive risk assessment is mandatory. The first step is to consult the Safety Data Sheet (SDS). In the absence of an SDS, treat this compound as a highly hazardous substance. The following workflow outlines the process for establishing safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[1] PPE should be chosen based on the specific laboratory operation being performed.[1] The following table summarizes recommended PPE for various tasks.
Table 1: Recommended PPE for Handling this compound
| Activity | Primary Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves[2] | Safety Goggles | Disposable Gown over Lab Coat | N95 or higher, if dust is possible[3] |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Chemical-Resistant Gown | Not required in fume hood |
| Cell Culture/Assays | Biosafety Cabinet (BSC) | Nitrile Gloves | Safety Glasses | Lab Coat | Not required in BSC |
| Animal Dosing | Ventilated Cage Changing Station or BSC | Double Nitrile Gloves | Safety Goggles/Face Shield | Disposable Gown | N95 or higher, if aerosol generation is possible |
Note: Always inspect gloves for tears or punctures before use.[4] Change gloves immediately if contaminated.
Experimental Protocols: Handling and Preparation
Adherence to strict protocols is essential for safety and experimental reproducibility.
3.1. Weighing Solid this compound
-
Preparation: Designate a specific area for handling this compound within a certified chemical fume hood.[3] Cover the work surface with absorbent, disposable bench paper.[3]
-
PPE: Don the appropriate PPE as specified in Table 1.
-
Procedure: Carefully weigh the required amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Cleanup: Clean all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a validated decontamination solution. Dispose of all contaminated materials as hazardous waste.[3]
3.2. Preparation of a Stock Solution
-
Preparation: Perform all steps within a chemical fume hood.
-
PPE: Wear PPE as outlined in Table 1.
-
Procedure: Add the weighed solid this compound to a suitable container. Slowly add the solvent, ensuring the powder is not aerosolized. Cap the container and mix until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5]
4.1. Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for incineration.[3]
4.2. Decontamination and Disposal Workflow
The following workflow details the process for managing this compound waste from generation to final disposal.
4.3. Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Secure: Prevent entry into the affected area.
-
Report: Notify your supervisor and institutional EHS immediately.
-
Cleanup: Do not attempt to clean a significant spill unless you are trained and have the appropriate spill kit and PPE. EHS will provide guidance or manage the cleanup. For minor spills, use a chemical spill kit, ensuring you wear appropriate PPE. Collect all cleanup materials in a hazardous waste container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
